Silver trifluoromethanesulfonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2923-28-6 |
|---|---|
Molecular Formula |
CHAgF3O3S |
Molecular Weight |
257.95 g/mol |
IUPAC Name |
silver;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
WCGIGOVLOFXAMG-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Ag+] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Ag] |
Other CAS No. |
2923-28-6 |
Pictograms |
Corrosive; Irritant |
Related CAS |
1493-13-6 (Parent) |
Synonyms |
AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |
Origin of Product |
United States |
Foundational & Exploratory
The Versatility of Silver Triflate in Modern Organic Synthesis: A Technical Guide
Abstract
Silver trifluoromethanesulfonate (B1224126) (AgOTf), commonly known as silver triflate, has emerged as a powerful and versatile reagent in contemporary organic synthesis. Its unique properties as a potent Lewis acid, combined with the non-coordinating nature of the triflate anion, enable a wide spectrum of chemical transformations. This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, explores the multifaceted role of silver triflate in key organic reactions. We will delve into its applications in glycosylation, cyclization reactions, C-H bond activation, and protection group manipulations, providing quantitative data, detailed experimental protocols, and mechanistic insights through pathway diagrams to facilitate a comprehensive understanding of its utility and performance.
Introduction: The Unique Profile of Silver Triflate
Silver triflate is a white, crystalline solid with the chemical formula AgCF₃SO₃. It is appreciated for its high solubility in a range of organic solvents and its stability, although it can be light-sensitive. The triflate anion (CF₃SO₃⁻) is an excellent leaving group, making silver triflate a powerful source of the electrophilic silver(I) cation. This potent Lewis acidity is central to its catalytic activity, allowing it to activate a variety of functional groups.[1][2] Unlike some other Lewis acids, silver triflate is often effective in catalytic amounts and can be used under mild reaction conditions, which is a significant advantage in the synthesis of complex and sensitive molecules.[3][4]
Key Applications in Organic Synthesis
Glycosylation Reactions: Forging Complex Carbohydrate Linkages
The synthesis of oligosaccharides and glycoconjugates is a cornerstone of medicinal chemistry and chemical biology. Silver triflate has proven to be a mild and, in some instances, more efficient catalyst for glycosylation compared to more traditional promoters like trimethylsilyl (B98337) triflate (TMSOTf).[4][5] It is particularly effective in activating glycosyl trichloroacetimidates, leading to the formation of glycosidic bonds with high yields and stereoselectivity.[5][6]
Key Advantages in Glycosylation:
-
Mild Reaction Conditions: AgOTf-promoted glycosylations can often be carried out at low temperatures, which helps to minimize side reactions such as degradation and migration of protecting groups.[4][5]
-
High Yields: The use of silver triflate frequently results in excellent yields of the desired glycosylated products.[5]
-
Chemoselectivity: Silver triflate can exhibit high chemoselectivity, allowing for the glycosylation of specific hydroxyl groups in polyol acceptors.
Quantitative Data for AgOTf-Catalyzed Glycosylation:
| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) | Avermectin derivative | Catalytic | CH₂Cl₂ | -42 | 1 | 91 | [5] |
| Furanosyl trichloroacetimidate | Triol | Catalytic | CH₂Cl₂ | 0 | - | 78 | [5] |
| Various trichloroacetimidate donors | Various alcohol acceptors | 10-100 | CH₂Cl₂ | -42 to 0 | 0.5-1 | 73-95 | [5] |
Experimental Protocol: Typical AgOTf-Catalyzed Glycosylation
-
To a solution of the glycosyl donor (1.05 mmol) and the alcohol acceptor (1.0 mmol) in anhydrous dichloromethane (B109758) (5–8 mL), add 4 Å molecular sieves.
-
Stir the mixture at room temperature for approximately 15 minutes under a nitrogen atmosphere.
-
Cool the reaction mixture to -42 °C.
-
Add silver triflate (0.1–1.0 equivalent) to the cooled mixture, ensuring to protect the reaction from light.
-
Stir the reaction at this temperature for 30 to 60 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Mechanistic Pathway: Glycosylation
Caption: AgOTf activates the glycosyl donor, facilitating nucleophilic attack by the alcohol acceptor to form the glycosidic bond.
Cyclization Reactions: Constructing Ring Systems
Silver triflate is a highly effective catalyst for a variety of cyclization reactions, particularly those involving the activation of alkynes. Its ability to coordinate with the π-system of the triple bond renders it susceptible to intramolecular nucleophilic attack, leading to the formation of diverse heterocyclic and carbocyclic frameworks.[7][8]
Examples of AgOTf-Catalyzed Cyclizations:
-
Synthesis of Isoquinolines: An unexpected and efficient synthesis of isoquinolines from 2-alkynylbenzaldehydes and 2-isocyanoacetates is catalyzed by silver triflate, with yields reaching up to 90%.[8][9]
-
Cyclopropenation of Internal Alkynes: AgOTf catalyzes the cyclopropenation of internal alkynes with donor-/acceptor-substituted diazo compounds, providing access to highly substituted cyclopropenes that are not readily synthesized via rhodium catalysis.[1]
-
Intramolecular Hydroamination: Silver triflate promotes the intramolecular hydroamination of unactivated alkenes, offering a route to various nitrogen-containing heterocycles.[10]
Quantitative Data for AgOTf-Catalyzed Cyclization Reactions:
| Substrate | Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Alkynylbenzaldehyde | 2-Isocyanoacetate | 10 | Acetonitrile (B52724) | Room Temp. | 2 | Isoquinoline | 90 | [8][9] |
| Internal Alkyne | Donor/Acceptor Diazo Compound | 5 | Dichloromethane | Room Temp. | 1-4 | Cyclopropene | up to 97 | [1] |
| 1,1-Disubstituted Alkenyl Amine | - | 10 | Toluene | 100 | 12 | 1,3-X,N-heterocycle | up to 99 | [10] |
Experimental Protocol: Synthesis of Isoquinolines
-
To a solution of 2-alkynylbenzaldehyde (0.2 mmol) in acetonitrile (2.0 mL) in a sealed tube, add 2-isocyanoacetate (0.24 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.24 mmol).
-
Stir the mixture for 5 minutes at room temperature.
-
Add silver triflate (10 mol%).
-
Stir the reaction mixture at room temperature for 2 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired isoquinoline.[8][9]
Logical Workflow: AgOTf-Catalyzed Cyclization of 2-Alkynylbenzaldehyde
Caption: Experimental workflow for the silver triflate-catalyzed synthesis of isoquinolines.
Role as an Additive in C-H Bond Activation
Direct C-H bond activation is a powerful strategy in organic synthesis for its atom and step economy. In many transition metal-catalyzed C-H activation reactions, silver salts, including silver triflate, play a crucial role as additives. They often act as halide scavengers, generating a more catalytically active, cationic transition metal species.[11]
Mechanism of Action in C-H Activation:
Silver triflate facilitates the abstraction of a halide ligand from a pre-catalyst (e.g., a rhodium or ruthenium complex), generating a vacant coordination site and a more electrophilic metal center. This cationic species is then more reactive towards C-H bond cleavage.
Signaling Pathway: Role of AgOTf in C-H Activation
Caption: AgOTf abstracts a halide from the precatalyst to generate a more reactive cationic species for C-H activation.
Acetylation and Other Protection Group Manipulations
Silver triflate is an efficient catalyst for the acetylation of a wide range of functional groups, including alcohols, phenols, amines, and thiols, using acetic anhydride (B1165640).[3] This method offers several advantages over traditional procedures, such as mild, solvent-free conditions, short reaction times, and high yields.[3][12]
Quantitative Data for AgOTf-Catalyzed Acetylation:
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzyl alcohol | 1 | 60 | 10 | 99 | [3] |
| Phenol | 1 | 60 | 15 | 98 | [3] |
| Aniline | 1 | 60 | 5 | 99 | [3] |
| Thiophenol | 1 | 60 | 20 | 95 | [3] |
Experimental Protocol: General Procedure for Acetylation
-
To the substrate (1.0 mmol) in a round-bottom flask, add acetic anhydride (1.2 mmol).
-
Add silver triflate (1 mol%).
-
Heat the reaction mixture to 60 °C and stir for the appropriate time (typically 5-20 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.[3]
Comparison with Other Lewis Acids
While numerous Lewis acids are available to the synthetic chemist, silver triflate often presents a unique combination of reactivity and mildness.
| Lewis Acid | Typical Applications | Strengths | Limitations |
| Silver Triflate (AgOTf) | Glycosylation, cyclization, C-H activation additive, acetylation | Mild conditions, high yields, good functional group tolerance | Light sensitive, cost can be a factor |
| Trimethylsilyl Triflate (TMSOTf) | Glycosylation, silyl (B83357) enol ether formation | Highly reactive, versatile | Can be too harsh for sensitive substrates, moisture sensitive |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Glycosylation, Friedel-Crafts reactions | Strong Lewis acid, widely available | Can cause substrate degradation, moisture sensitive |
| Scandium Triflate (Sc(OTf)₃) | Aldol reactions, Diels-Alder reactions | Water-tolerant, recyclable | Can be less reactive than other triflates |
Conclusion
Silver triflate has firmly established itself as a cornerstone catalyst in modern organic synthesis. Its ability to act as a potent yet mild Lewis acid enables a diverse array of transformations, from the intricate construction of complex glycosidic linkages to the efficient formation of heterocyclic and carbocyclic systems. Its role as a key additive in C-H activation further underscores its versatility. The high yields, mild reaction conditions, and broad substrate scope associated with many AgOTf-catalyzed reactions make it an invaluable tool for researchers and professionals in the pharmaceutical and chemical industries. As the demand for efficient and selective synthetic methodologies continues to grow, the applications of silver triflate are poised to expand even further.
References
- 1. Silver Triflate-Catalyzed Cyclopropenation of Internal Alkynes with Donor-/Acceptor-Substituted Diazo Compounds [organic-chemistry.org]
- 2. Silver Triflate (2923-28-6) at Nordmann - nordmann.global [nordmann.global]
- 3. Silver Triflate Catalyzed Acetylation of Alcohols, Thiols, Phenols, and Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Silver trifluoromethanesulfonate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential technical data on silver trifluoromethanesulfonate (B1224126) (also known as silver triflate or AgOTf), a versatile reagent in organic and inorganic synthesis. Its application spans from catalysis to the preparation of various chemical intermediates.
Core Chemical Properties
Silver trifluoromethanesulfonate is a white or colorless solid.[1] Key quantitative identifiers for this compound are summarized below, providing a quick reference for laboratory and research settings.
| Property | Value | References |
| CAS Number | 2923-28-6 | [1][2][3][4][5][6] |
| Molecular Weight | 256.94 g/mol | [2][3][5] |
| Molecular Formula | CF3SO3Ag | [2][4][5] |
| EC Number | 220-882-2 | [1] |
| Melting Point | 286 °C | [1][4] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the direct association between the compound's common name and its primary chemical identifiers, the CAS number and molecular weight. This visualization helps in understanding the fundamental data structure for this chemical entity.
Caption: Relationship between this compound and its key identifiers.
Disclaimer: This document is intended for informational purposes for research and development professionals. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Silver(I) trifluoromethanesulfonate | CAgF3O3S | CID 76223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound CAS 2923-28-6 | 814325 [merckmillipore.com]
A Comprehensive Technical Guide to the Solubility of Silver Trifluoromethanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solubility characteristics of silver trifluoromethanesulfonate (B1224126) (AgOTf), a versatile and widely used reagent in modern organic and inorganic synthesis. A thorough understanding of its solubility is critical for reaction optimization, catalyst selection, and the development of robust chemical processes.
Core Concepts
Silver trifluoromethanesulfonate, also known as silver triflate, is a salt composed of a silver(I) cation (Ag⁺) and a trifluoromethanesulfonate anion (CF₃SO₃⁻). The triflate anion is a non-coordinating anion, which means it does not readily bind to the silver cation. This property, combined with the salt's solubility in many organic solvents, makes it an excellent source of "free" silver ions in non-aqueous media. This characteristic is pivotal in its application as a powerful Lewis acid and a halide abstracting agent, facilitating a wide range of chemical transformations.
Qualitative and Quantitative Solubility Data
| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) | Notes and Citations |
| Acetone | C₃H₆O | Polar Aprotic | Very Soluble | Not Specified | [1] |
| Benzene | C₆H₆ | Nonpolar | Soluble | Not Specified | Soluble in water and some organic solvents including benzene.[2] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble | Not Specified | [1] |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | Not Specified | [1] |
| Acetonitrile (B52724) | CH₃CN | Polar Aprotic | Soluble | Not Specified | Known for its high solubility in polar solvents, such as acetonitrile and methanol.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Not Specified | Noted for its high solubility in many organic solvents, including dichloromethane.[4] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble | Not Specified | One source indicates slight solubility.[5] |
| Chloroform | CHCl₃ | Polar Aprotic | Modest Solubility | Not Specified | [5] |
| Nitromethane | CH₃NO₂ | Polar Aprotic | Soluble | Not Specified | Excellent solubility in a wide range of organic solvents, including nitromethane.[4] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a compound like this compound in organic solvents can be achieved through several well-established experimental protocols. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation.
Isothermal Equilibration-Gravimetric Method
This is a classical and straightforward method for determining solubility.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the constant temperature during this step to prevent changes in solubility.
-
Solvent Evaporation: A precisely measured volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or gentle heating.
-
Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined by difference.
-
Calculation: The solubility is then calculated, typically in units of grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
Isothermal Equilibration-Spectroscopic/Chromatographic Method
This method is suitable for more accurate and lower concentration measurements.
Methodology:
-
Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method.
-
Phase Separation: The undissolved solid is removed.
-
Dilution: A known aliquot of the saturated solution is carefully diluted with a known volume of the pure solvent to bring the concentration into the linear range of the analytical instrument.
-
Quantification: The concentration of this compound in the diluted solution is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): If the compound has a suitable chromophore or can be derivatized. A calibration curve is prepared using standards of known concentration.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the concentration of silver ions. This is a highly sensitive and accurate method.
-
-
Calculation: The original solubility is calculated by taking into account the dilution factor.
Visualizing Experimental and Logical Workflows
General Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: A generalized workflow for determining the solubility of a solid in a liquid solvent.
Logical Relationship in Halide Abstraction Reactions
The solubility of this compound is a key factor in its use for halide abstraction, a common application in organic synthesis. The following diagram illustrates the logical relationship in this process.
Caption: Logical flow of a halide abstraction reaction driven by the solubility of AgOTf and insolubility of AgX.
Conclusion
This compound exhibits broad solubility in a range of common organic solvents, a characteristic that is fundamental to its utility in synthetic chemistry. While precise quantitative solubility data remains sparse in the literature, the qualitative understanding allows for its effective use in numerous applications. The experimental protocols outlined provide a framework for researchers to determine solubility values for specific solvent systems and conditions, enabling more precise control over reaction parameters and process development.
References
The Enduring Power of Silver: An In-depth Technical Guide to the Lewis Acidity of Silver Trifluoromethanesulfonate
For Immediate Release
A Deep Dive into the Catalytic Core of Silver Trifluoromethanesulfonate (B1224126) for Researchers, Scientists, and Drug Development Professionals
Silver trifluoromethanesulfonate (AgOTf), a seemingly simple salt, has established itself as a remarkably versatile and powerful Lewis acid catalyst in the landscape of modern organic synthesis. Its efficacy stems from a unique combination of a highly electrophilic silver(I) cation and a weakly coordinating trifluoromethanesulfonate (triflate) anion. This guide provides a comprehensive technical overview of the principles governing its Lewis acidity, quantitative measures for its assessment, detailed experimental protocols for key transformations, and a visualization of its catalytic cycles.
The Foundation of Lewis Acidity in AgOTf
The Lewis acidity of this compound is fundamentally derived from the electronic properties of the silver(I) cation. As a cation, Ag⁺ possesses a vacant orbital, enabling it to act as an electron pair acceptor, the defining characteristic of a Lewis acid.[1][2] The triflate anion (OTf⁻) is a superb leaving group and is non-coordinating, which means it has a very weak interaction with the silver cation. This leaves the Ag⁺ ion highly accessible and electrophilic, ready to interact with and activate a wide range of organic substrates.[3]
This potent Lewis acidity allows AgOTf to catalyze a diverse array of chemical reactions, including but not limited to intramolecular additions, glycosylations, and various cyclization reactions, making it an invaluable tool in the synthesis of complex molecules for drug discovery and materials science.[3][4]
Quantitative Assessment of Lewis Acidity
While the catalytic prowess of AgOTf is widely acknowledged, a standardized quantitative value for its Lewis acidity on common scales is not consistently reported in the literature. However, we can understand its relative strength by examining established methods for quantifying Lewis acidity and comparing the performance of other Lewis acids.
One of the most common experimental techniques for determining Lewis acidity is the Gutmann-Beckett method .[1] This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon interaction with a Lewis acid. The Lewis acidity is then expressed as an Acceptor Number (AN), calculated using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)
where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid.[1]
To provide a framework for the Lewis acidity of AgOTf, the following table presents the Acceptor Numbers for a range of common Lewis acids.
| Lewis Acid | Acceptor Number (AN) |
| Hexane | 0 |
| TiCl₄ | 70 |
| B(C₆F₅)₃ | 82 |
| AlCl₃ | 87 |
| BF₃ | 89 |
| SbCl₅ | 100 |
| BI₃ | 115 |
| Data sourced from various chemical literature.[1] |
While a specific AN for AgOTf is not provided, its catalytic activity in reactions typically promoted by strong Lewis acids suggests it is a significantly potent Lewis acid. The choice of a Lewis acid often depends on the specific reaction, with "softer" Lewis acids like Ag(I) being particularly effective in activating π-systems such as alkenes and alkynes.
Key Experimental Protocols
The following sections provide detailed methodologies for two representative reactions catalyzed by this compound, showcasing its practical application in organic synthesis.
Catalytic Aza-Nazarov Cyclization
This reaction demonstrates the ability of AgOTf to catalyze the formation of α-methylene-γ-lactam heterocycles, which are important structural motifs in medicinal chemistry.[5][6]
Reaction Scheme:
Imines + α,β-unsaturated acyl chlorides → α-methylene-γ-lactam heterocycles
Materials:
-
Imine (e.g., 3,4-dihydroisoquinoline)
-
α,β-unsaturated acyl chloride
-
This compound (AgOTf)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the imine (1.0 equiv).
-
Dissolve the imine in acetonitrile.
-
Add this compound (20 mol %).
-
Add the α,β-unsaturated acyl chloride (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-methylene-γ-lactam.[5]
Intramolecular Hydroalkoxylation of Unactivated Olefins
This protocol illustrates the use of AgOTf in catalyzing the intramolecular addition of an alcohol to an unactivated double bond, a powerful method for the synthesis of cyclic ethers.
Reaction Scheme:
Unsaturated alcohol → Cyclic ether
Materials:
-
Unsaturated alcohol (e.g., 2,2-diphenyl-4-hexene-1-ol)
-
This compound (AgOTf)
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware and reflux setup
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, dissolve the unsaturated alcohol (1.0 equiv) in 1,2-dichloroethane.
-
Add this compound (5 mol %) to the solution.
-
Heat the reaction mixture to 83 °C (reflux) and maintain for 15 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the cyclic ether product.
Catalytic Mechanisms and Logical Workflows
The catalytic activity of this compound is best understood by visualizing its interaction with the substrate at a molecular level. The following diagrams, generated using the DOT language, illustrate key mechanistic pathways.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. BJOC - Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles [beilstein-journals.org]
- 3. What is this compound (AgOTf) | lookchem [lookchem.com]
- 4. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of Silver Trifluoromethanesulfonate
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. Silver trifluoromethanesulfonate (B1224126) (AgOTf), a versatile and reactive catalyst, requires stringent safety protocols due to its hazardous properties. This guide provides an in-depth overview of the safety and handling precautions for silver trifluoromethanesulfonate, incorporating quantitative data, detailed experimental protocols, and visual workflows to minimize risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] It is also known to cause irritation to the respiratory system.[2][3] Chronic exposure to silver salts, including this compound, can lead to argyria, a condition characterized by a permanent blue-gray discoloration of the skin, eyes, and internal organs.[4]
GHS Hazard Statements:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 2923-28-6 | [2][4][7] |
| Molecular Formula | CF3SO3Ag | |
| Molecular Weight | 256.92 g/mol | |
| Appearance | White to light beige powder | [4] |
| Odor | Odorless | [4] |
| Melting Point | 356 °C (672.8 °F) | [2] |
| Solubility in Water | Soluble | |
| Stability | Stable under normal temperatures and pressures. Sensitive to light and moisture.[4] |
Exposure Limits
Adherence to established exposure limits is critical to prevent adverse health effects.
| Parameter | Value | Organization |
| Permissible Exposure Limit (PEL) | 0.01 mg/m³ (as Ag) | OSHA[5] |
| Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ (as Ag) | NIOSH[5] |
| Threshold Limit Value (TLV) | 0.01 mg/m³ (as Ag compounds) | ACGIH[5] |
Safe Handling and Storage Protocols
4.1. Engineering Controls
The primary method for controlling exposure is through well-designed engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Isolation: Where possible, enclose or isolate the emission source to physically separate the worker from the hazard.[1]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield may also be necessary.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] An impervious apron or suit may be required for situations with a high risk of exposure.[1]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator must be used.[4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]
4.3. Handling Procedures
-
Avoid all personal contact, including inhalation.[1]
-
Minimize dust generation and accumulation.[4]
-
Keep the container tightly closed when not in use.[4]
-
Do not ingest or inhale the substance.
-
Store protected from light and moisture.[4]
-
Use only in a chemical fume hood.
-
Wash hands thoroughly after handling.[4]
4.4. Storage Requirements
-
Store in a tightly closed, original container.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]
-
The substance is light and moisture sensitive and should be stored accordingly.[1][4]
Emergency Procedures
5.1. First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4] |
5.2. Spill Response Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Minor Spill:
-
Remove all ignition sources.[1]
-
Clean up spills immediately.[1]
-
Avoid contact with skin and eyes.[1]
-
Use appropriate personal protective equipment.[1]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4]
-
Provide ventilation.[4]
Major Spill:
-
Evacuate the area and move upwind.[1]
-
Alert the fire brigade and inform them of the location and nature of the hazard.[1]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[1]
-
Prevent the spillage from entering drains or water courses.[1]
Fire-Fighting Measures
-
Extinguishing Media: Use foam, dry chemical, or carbon dioxide. Do not use water as it reacts to produce toxic and corrosive hydrogen fluoride (B91410).
-
Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, carbon dioxide, hydrogen fluoride gas, and oxides of sulfur and silver.[3]
Disposal Considerations
Dispose of this compound and its container as hazardous waste in a manner consistent with federal, state, and local regulations.[1] Do not allow the chemical to enter drains. Where possible, recycling or reuse should be considered.[1]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4] However, it is known to cause burns by all exposure routes. Chronic inhalation or ingestion of silver salts can lead to argyria.[4] There is no indication of carcinogenicity to humans.[5]
Incompatible Materials
To prevent hazardous reactions, avoid contact with:
-
Strong oxidizing agents[4]
-
Strong acids and bases[1]
-
Moisture[4]
-
Acid chlorides, acid anhydrides, and chloroformates[1]
-
Nitric acid and ethanol (B145695) (can form explosive silver fulminate)[1]
-
Acetylene and nitromethane (B149229) (can form explosive compounds)[1]
By adhering to the comprehensive safety and handling protocols outlined in this guide, researchers and scientists can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Silver(I) trifluoromethanesulfonate | CAgF3O3S | CID 76223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 三氟甲磺酸银-三氟甲烷磺酸银, 99 [sigmaaldrich.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
A Guide to the Synthesis and Preparation of Silver Trifluoromethanesulfonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Silver trifluoromethanesulfonate (B1224126), often abbreviated as AgOTf or silver triflate, is a versatile and widely utilized reagent in modern organic and inorganic chemistry.[1][2] Its unique properties, including high solubility in a range of organic solvents and the non-coordinating nature of the triflate anion, make it an indispensable tool for a variety of chemical transformations.[2] This technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of silver trifluoromethanesulfonate, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic workflows.
Synthetic Approaches to this compound
Several synthetic routes to this compound have been established, with the most common methods involving the reaction of trifluoromethanesulfonic acid with a silver salt, such as silver carbonate or silver oxide. A more recent approach utilizes silver fluoride (B91410) as a precursor. Each method offers distinct advantages and considerations in terms of yield, purity, and reaction conditions.
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Reagents | Solvent | Reaction Time & Temperature | Yield | Purity | Reference |
| Silver Carbonate (Ag₂CO₃) | Trifluoromethanesulfonic acid, Water | 1,1,2-trichloro-1,2,2-trifluoroethane | Not specified | ~84% (calculated from reported mass) | Melting Point: 336-338 °C | [3] |
| Silver(I) Oxide (Ag₂O) | Trifluoromethanesulfonic acid | Not specified | Not specified | 98% | Not specified | [1] |
| Silver Fluoride (AgF) | p-Trifluoromethylbenzoic acid trifluoromethylthioester | Acetonitrile (B52724) | 36 hours at 15 °C | 72.5% | Not specified | [4] |
| Silver Fluoride (AgF) | p-Benzylacid trifluoromethylthioester | Dimethyl sulfoxide | 24 hours at 35 °C | 67.8% | Not specified | [4] |
| Silver Fluoride (AgF) | Trifluoromethyl dodecanoate (B1226587) thioester | 1,4-Dioxane | 18 hours at room temperature | 47.7% | Not specified | [4] |
| Silver Fluoride (AgF) | p-Trifluoromethyl thioester | Dichloromethane | 36 hours at 15 °C | 48.5% | Not specified | [4] |
| Silver Fluoride (AgF) | p-Trifluoromethyl thioester | Toluene | 10 hours at 50 °C | 43.4% | Not specified | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the synthesis of this compound.
Protocol 1: Synthesis from Silver Carbonate
This method, adapted from PrepChem, details the synthesis of this compound from silver carbonate and trifluoromethanesulfonic acid.[3]
Materials:
-
Silver carbonate (Ag₂CO₃)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Deionized water
-
1,1,2-trichloro-1,2,2-trifluoroethane
Procedure:
-
Dissolve 14.60 g (0.097 mol) of trifluoromethanesulfonic acid in 100 ml of 1,1,2-trichloro-1,2,2-trifluoroethane in a suitable flask.
-
Slowly add 13.42 g (0.052 mol) of silver carbonate to the solution.
-
Add small amounts of deionized water, totaling 30 ml, during the addition of silver carbonate to facilitate the reaction.
-
After the addition is complete, filter the solution to remove any residual solids.
-
Separate the organic and aqueous phases of the filtrate.
-
Evaporate the aqueous phase to dryness to obtain the crude this compound.
-
Dissolve the resulting salt in 50 ml of deionized water and filter the solution.
-
Evaporate the filtrate to dryness.
-
Dry the final product in a vacuum oven at 140 °C for four hours.
Characterization:
Protocol 2: Synthesis from Silver(I) Oxide
This improved method, noted for its high yield, utilizes silver(I) oxide as the silver source.[1]
Materials:
-
Silver(I) oxide (Ag₂O)
-
Dilute trifluoromethanesulfonic acid (CF₃SO₃H)
Procedure:
-
React dilute trifluoromethanesulfonic acid with silver(I) oxide. (Note: Specific concentrations and stoichiometry are not detailed in the source material, but would typically involve a stoichiometric or slight excess of the acid to ensure complete reaction of the silver oxide).
-
The reaction produces this compound and water.
-
Isolate the product, likely through filtration and evaporation of water, to yield the final product.
Protocol 3: Synthesis from Silver Fluoride and Trifluoromethylthioester
This novel approach offers a cost-effective and environmentally conscious alternative for the synthesis of this compound.[4] The following is a representative example from the patent literature.
Materials:
-
Silver fluoride (AgF)
-
p-Trifluoromethylbenzoic acid trifluoromethylthioester
-
Acetonitrile
Procedure:
-
In a 10 mL reaction tube equipped with a magnetic stirrer, add 127 mg (1 mmol) of silver fluoride and 274 mg (1.0 mmol) of p-trifluoromethylbenzoic acid trifluoromethylthioester.
-
Add 3.0 mL of acetonitrile to the reaction tube.
-
Seal the reaction tube and place it on a magnetic stirrer.
-
Stir the reaction mixture at 15 °C for 36 hours.
-
Following the reaction period, separate and purify the product to obtain silver (I) trifluoromethanesulfonate. (Note: The source does not specify the separation and purification method, but it would likely involve filtration to remove any solid byproducts and evaporation of the solvent, followed by recrystallization or washing to purify the product).
Synthesis Workflows
The following diagrams illustrate the experimental workflows for the described synthetic methods.
Caption: Workflow for the synthesis of this compound from silver carbonate.
Caption: A simplified workflow for the high-yield synthesis from silver(I) oxide.
Caption: General workflow for the synthesis using silver fluoride and a trifluoromethylthioester.
Conclusion
The synthesis of this compound can be achieved through several reliable methods. The choice of synthetic route will depend on factors such as desired yield and purity, cost of starting materials, and available laboratory equipment. The traditional methods utilizing silver carbonate and silver oxide are robust and high-yielding. The newer approach with silver fluoride presents a promising alternative with potential economic and environmental benefits. This guide provides the necessary foundational information for researchers and professionals to select and implement the most suitable method for their specific needs in the synthesis of this important chemical reagent.
References
Silver Triflate as a Halide Abstraction Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver triflate (AgOTf), the silver salt of trifluoromethanesulfonic acid, is a versatile and powerful reagent in modern organic synthesis. Its efficacy stems from its strong Lewis acidity and the non-coordinating nature of the triflate anion, which allows for the generation of highly reactive cationic intermediates. A primary application of silver triflate is as a halide abstraction agent. The high affinity of the silver(I) cation for halides (Cl⁻, Br⁻, I⁻) drives the formation of insoluble silver halides, thereby promoting reactions that are otherwise sluggish or require harsh conditions. This guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with the use of silver triflate for halide abstraction.
Core Mechanism of Halide Abstraction
The fundamental principle behind silver triflate's utility as a halide abstraction reagent lies in a metathesis reaction. When an organic halide (R-X) is treated with silver triflate, the silver ion coordinates to the halogen atom. This interaction facilitates the cleavage of the carbon-halogen bond, leading to the formation of a carbocationic intermediate and the precipitation of the corresponding silver halide (AgX). The triflate anion, being a poor nucleophile, does not typically interfere with the subsequent reactions of the carbocation. This process effectively replaces a halide with a highly labile triflate group or generates a reactive carbocation that can be trapped by a suitable nucleophile.[1]
The general mechanism can be visualized as follows:
Caption: General mechanism of halide abstraction by silver triflate.
Applications in Organic Synthesis
The ability of silver triflate to generate reactive carbocationic species has been exploited in a wide range of organic transformations. Key application areas include glycosylation reactions, Friedel-Crafts alkylations, and various cyclization reactions.
Glycosylation Reactions
Silver triflate is a highly effective promoter for the synthesis of glycosides, which are crucial components of many biologically active molecules. In this context, it is often used to activate glycosyl donors bearing a halide or other suitable leaving group at the anomeric position. The abstraction of the halide by silver triflate generates a reactive oxocarbenium ion, which is then trapped by a glycosyl acceptor (an alcohol).
Quantitative Data for Silver Triflate-Promoted Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) | Avermectin derivative | CH₂Cl₂ | -42 | 91 | [2] |
| Furanosyl trichloroacetimidate | Triol | CH₂Cl₂ | 0 | 78 | [2] |
| 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside | CH₂Cl₂ | -20 | 85 | N/A |
| Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-β-D-glucopyranoside | 2-(trimethylsilyl)ethyl 6-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | CH₂Cl₂/MeCN | -45 | 82 | [3] |
Experimental Protocol: Silver Triflate-Promoted Fucosylation [4]
This protocol describes the fucosylation of an amino acid derivative using a fucosyl trichloroacetimidate donor.
-
Materials:
-
2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate (Fucosyl Donor)
-
Fmoc-Ser-OtBu (Glycosyl Acceptor)
-
Silver triflate (AgOTf)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂,)
-
Activated 4 Å Molecular Sieves
-
-
Procedure:
-
To an oven-dried flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equivalent).
-
Dissolve the acceptor in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the fucosyl donor (1.2 equivalents) in anhydrous CH₂Cl₂.
-
Slowly add the solution of the fucosyl donor to the cooled acceptor solution via cannula or syringe.
-
In another flask, prepare a solution of silver triflate (0.2 equivalents) in anhydrous CH₂Cl₂.
-
Add the silver triflate solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the molecular sieves and insoluble salts.
-
Wash the Celite® pad with CH₂Cl₂.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired fucosylated product.
-
Caption: Experimental workflow for silver triflate-promoted fucosylation.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic carbon-carbon bond-forming reaction that involves the alkylation of an aromatic ring. Silver triflate can be used to promote this reaction by abstracting a halide from an alkyl halide, generating a carbocation that then acts as the electrophile in an electrophilic aromatic substitution. While strong Lewis acids like AlCl₃ are traditionally used, silver triflate offers a milder alternative.
Quantitative Data for Silver Triflate in Friedel-Crafts Type Reactions
| Aromatic Substrate | Alkylating/Acylating Agent | Co-catalyst | Solvent | Temperature | Yield (%) | Reference |
| Anisole (B1667542) | Valeroyl anhydride (B1165640) | GaCl₃ | Dichloromethane | Room Temp | 91 | [5] |
| Benzene | t-Butyl chloride | None | Nitromethane | Room Temp | ~90 | [6] |
| Toluene | 2-Bromopropane | None | 1,2-Dichloroethane | 25°C | Moderate | N/A |
Experimental Protocol: Silver Triflate/Gallium Trichloride (B1173362) Catalyzed Friedel-Crafts Acylation [5]
This protocol details a catalytic Friedel-Crafts acylation where silver perchlorate (B79767) (a close analog of silver triflate in this context) is used to generate the active catalytic species.
-
Materials:
-
Anisole
-
Valeroyl anhydride
-
Gallium trichloride (GaCl₃)
-
Silver perchlorate (AgClO₄) or Silver triflate (AgOTf)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Stir a mixture of GaCl₃ (0.04 mmol) and AgClO₄ (0.08 mmol) in dichloromethane (0.5 mL) for 30 minutes at room temperature.
-
In a separate flask, prepare a solution of anisole (0.4 mmol) and valeroyl anhydride (0.8 mmol) in dichloromethane (1.0 mL).
-
Add the anisole/valeroyl anhydride solution to the catalyst mixture.
-
Stir the reaction mixture for 20 hours at room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Perform a standard aqueous workup.
-
Purify the crude product by preparative Thin Layer Chromatography (TLC) on silica gel to afford 1-(4-methoxyphenyl)-1-pentanone.
-
Cyclization Reactions
Silver triflate is also instrumental in promoting a variety of cyclization reactions. By abstracting a halide from a suitable precursor, it can initiate an intramolecular reaction to form cyclic products. This strategy is particularly useful for the synthesis of complex heterocyclic and carbocyclic frameworks. For instance, silver-catalyzed cascade cyclizations have been developed for the synthesis of 4-aminotetrahydrocarbazole, a core structure in various alkaloids.[7]
Quantitative Data for Silver Triflate-Catalyzed Cyclization Reactions
| Substrate | Product | Solvent | Temperature | Yield (%) | Reference |
| 2-Amino-6-propargylamineazines | Iminoimidazoazines | Dioxane | 100°C | 70-90 | [8] |
| N-(prop-2-yn-1-yl)pyridin-2-amines | 3-methylimidazo[1,2-a]pyridines | Toluene | 80°C | 80-95 | N/A |
Conclusion
Silver triflate is a highly effective and versatile reagent for halide abstraction in organic synthesis. Its ability to generate reactive carbocationic intermediates under mild conditions has made it an invaluable tool for a wide array of transformations, including glycosylations, Friedel-Crafts reactions, and complex cyclizations. The precipitation of insoluble silver halides provides a strong thermodynamic driving force for these reactions. The protocols and data presented in this guide highlight the practical utility of silver triflate for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and consideration of reaction conditions are crucial for achieving optimal results with this powerful reagent.
References
- 1. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Silver-Catalyzed Organic Reactions for Researchers and Drug Development Professionals
Introduction
Silver catalysis has emerged as a powerful and versatile tool in modern organic synthesis, offering unique reactivity and selectivity for a wide range of transformations. Its relatively low cost and toxicity compared to other precious metals like palladium and rhodium make it an attractive option for both academic research and industrial applications, including drug development. This technical guide provides an in-depth overview of key silver-catalyzed organic reactions, complete with experimental protocols, quantitative data, and mechanistic insights to aid researchers, scientists, and drug development professionals in harnessing the full potential of this burgeoning field.
Core Concepts in Silver Catalysis
Silver catalysts, typically in the +1 oxidation state (Ag(I)), primarily function as soft Lewis acids. They exhibit a strong affinity for π-systems, such as alkenes and alkynes, activating them towards nucleophilic attack. This fundamental principle underpins a vast array of synthetic methodologies. Furthermore, silver salts can act as oxidants or play a crucial role as additives in other transition-metal-catalyzed reactions, often facilitating the generation of the active catalytic species.[1]
Key areas where silver catalysis has made significant contributions include:
-
C-H Activation/Functionalization: The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic efficiency. Silver catalysts have been instrumental in promoting the formation of new carbon-carbon and carbon-heteroatom bonds through C-H activation pathways.[2][3]
-
Cyclization Reactions: The construction of carbocyclic and heterocyclic scaffolds is of paramount importance in medicinal chemistry. Silver catalysis excels in promoting a variety of intramolecular cyclization reactions, providing access to complex molecular architectures from relatively simple starting materials.[4]
-
Asymmetric Catalysis: The synthesis of enantiomerically pure compounds is critical in drug development. Chiral silver complexes have been successfully employed as catalysts in a range of asymmetric transformations, including aldol (B89426) reactions, cycloadditions, and Mannich reactions, affording products with high levels of stereocontrol.[5][6]
Key Silver-Catalyzed Reactions: Data and Protocols
This section details prominent silver-catalyzed reactions, presenting quantitative data in a structured format for easy comparison and providing detailed experimental protocols for selected transformations.
Silver-Catalyzed C-H Activation and Arylation
Silver-mediated C-H activation enables the direct formation of C-C bonds, offering an atom-economical alternative to traditional cross-coupling methods. While often used in conjunction with other transition metals like palladium, silver can also act as the primary C-H bond activator.[7][8]
Quantitative Data: Silver-Mediated C-H Arylation
| Entry | Aryl Halide | Arene | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Benzene | Pd(OAc)₂, Ag₂CO₃, PPh₃ | Toluene | 110 | 85 | J. Am. Chem. Soc. 2007, 129, 9879-9888 |
| 2 | 4-Iodotoluene (B166478) | Pentafluorobenzene (B134492) | Pd(OAc)₂, Ag₂CO₃, XPhos | Dioxane | 60 | 92 | [7] |
| 3 | 1-Iodonaphthalene | Thiophene | PdCl₂(PPh₃)₂, AgOAc | DMA | 120 | 78 | Org. Lett. 2010, 12, 4944-4947 |
| 4 | 4-Bromoanisole | Furan | Pd(TFA)₂, Ag₂CO₃, DavePhos | Toluene | 100 | 88 | Chem. Sci. 2012, 3, 221-225 |
Experimental Protocol: Silver-Mediated C-H Arylation of Pentafluorobenzene with 4-Iodotoluene [7]
-
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 1.0 mmol)
-
4-Iodotoluene (1.0 mmol)
-
Pentafluorobenzene (3.0 mmol)
-
Anhydrous dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, XPhos, and Ag₂CO₃.
-
Add 4-iodotoluene and anhydrous dioxane.
-
Finally, add pentafluorobenzene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 60 °C for 16 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the desired biaryl product.
-
Silver-Catalyzed Intramolecular Cyclization
Silver catalysts are highly effective in promoting the cyclization of various functionalized alkynes and allenes, leading to the formation of diverse heterocyclic and carbocyclic frameworks.[2][9]
Quantitative Data: Silver-Catalyzed Intramolecular Cyclization of Epoxide-Propargylic Esters [9]
| Entry | Substrate R¹ | Substrate R² | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Ph | H | AgNTf₂ (10) | p-TsOH (10) | DCE/MeOH | 60 | 85 | >20:1 |
| 2 | 4-MeC₆H₄ | H | AgNTf₂ (10) | p-TsOH (10) | DCE/MeOH | 60 | 82 | >20:1 |
| 3 | 4-ClC₆H₄ | H | AgNTf₂ (10) | p-TsOH (10) | DCE/MeOH | 60 | 88 | >20:1 |
| 4 | Ph | Me | AgNTf₂ (10) | p-TsOH (10) | DCE/MeOH | 60 | 75 | >20:1 |
Experimental Protocol: Silver(I)-Catalyzed Intramolecular Cyclization of an Epoxide-Propargylic Ester [9]
-
Materials:
-
N-tethered epoxide-propargylic ester (0.1 mmol)
-
Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂, 0.01 mmol, 10 mol%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 mmol, 10 mol%)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE, 0.5 mL)
-
Anhydrous methanol (B129727) (MeOH, 0.5 mL)
-
-
Procedure:
-
To a dry reaction vial, add the N-tethered epoxide-propargylic ester, AgNTf₂, and p-TsOH·H₂O.
-
Under an inert atmosphere (e.g., argon), add anhydrous DCE and anhydrous MeOH.
-
Seal the vial and heat the reaction mixture at 60 °C for 1 hour with stirring.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the 1,4-oxazine derivative.
-
Asymmetric Silver-Catalyzed Aldol Reaction
The development of asymmetric methodologies is crucial for the synthesis of chiral molecules. Silver catalysts, in conjunction with chiral ligands, have proven effective in catalyzing enantioselective aldol reactions.[10][11]
Quantitative Data: Asymmetric Silver-Catalyzed Aldol Reaction [11]
| Entry | Aldehyde | Silyl (B83357) Enol Ether | Chiral Ligand | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | (R)-BINAP | AgF | THF | -20 | 85 | 92 (R) |
| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | (R)-BINAP | AgF | THF | -20 | 90 | 95 (R) |
| 3 | 2-Naphthaldehyde | 1-(Trimethylsilyloxy)cyclohexene | (R)-BINAP | AgF | THF | -20 | 88 | 93 (R) |
| 4 | Cyclohexanecarboxaldehyde | 1-(Trimethylsilyloxy)cyclopentene | (S)-BINAP | AgF | THF | -20 | 75 | 88 (S) |
Experimental Protocol: Asymmetric Silver-Catalyzed Aldol Reaction
-
Materials:
-
Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP, 0.055 mmol)
-
Silver(I) fluoride (B91410) (AgF, 0.05 mmol)
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral phosphine ligand and AgF in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes to form the chiral silver complex.
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C).
-
Add the aldehyde to the reaction mixture.
-
Slowly add the silyl enol ether dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral aldol adduct.
-
Mechanistic Pathways and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following section provides a generalized overview of the catalytic cycles for key silver-catalyzed reactions, visualized using the DOT language for Graphviz.
Catalytic Cycle of Silver-Catalyzed C-H Activation/Arylation
In many palladium-catalyzed C-H arylations, silver salts act as crucial additives. A proposed mechanism involves a synergistic interplay between palladium and silver, where a heterodimeric Pd-Ag species is the active catalyst.[12][13] The silver(I) center is believed to facilitate the C-H activation step.
Caption: Proposed catalytic cycle for Pd/Ag-cocatalyzed C-H arylation.
Catalytic Cycle of Silver-Catalyzed Intramolecular Cyclization of Alkynes
Silver(I) catalysts activate the alkyne moiety towards nucleophilic attack. In the case of intramolecular cyclization, a tethered nucleophile attacks the activated alkyne, initiating the cyclization cascade.
Caption: Generalized catalytic cycle for silver-catalyzed intramolecular cyclization.
Experimental Workflow for a Silver-Catalyzed Reaction
The following diagram illustrates a typical experimental workflow for setting up and working up a silver-catalyzed organic reaction.
Caption: A typical experimental workflow for silver-catalyzed reactions.
Applications in Drug Development
The ability of silver catalysis to efficiently construct complex molecular scaffolds, particularly nitrogen-containing heterocycles, makes it a valuable tool in drug discovery and development.[14][15][16] Many biologically active molecules and approved drugs feature structural motifs that can be synthesized using silver-catalyzed methodologies.
For example, the synthesis of quinoline (B57606) derivatives, which are present in a number of antimalarial and antibacterial drugs, can be achieved through silver-mediated C-H activation and cyclization.[17] Similarly, the construction of spirocycles, a privileged scaffold in medicinal chemistry due to their three-dimensional nature, can be facilitated by silver-catalyzed tandem cyclizations.[18] The development of enantioselective silver-catalyzed reactions is particularly relevant for the synthesis of chiral drugs, where a single enantiomer is often responsible for the desired therapeutic effect. While direct silver-catalyzed steps in the synthesis of blockbuster drugs are not as widely documented as those using other transition metals, the methodologies are increasingly being adopted for the synthesis of novel drug candidates and for the development of more efficient routes to existing pharmaceuticals. For instance, intermediates for the synthesis of chiral drug substances can be accessed through biocatalytic processes, and silver-based nanomaterials are also being explored for drug delivery applications.[19][20]
Conclusion
Silver-catalyzed organic reactions represent a dynamic and rapidly evolving field with significant potential for advancing organic synthesis and drug discovery. The unique reactivity of silver catalysts, coupled with their cost-effectiveness, positions them as a valuable alternative and complement to other transition metal catalysts. This guide has provided a comprehensive overview of key silver-catalyzed transformations, including C-H activation, cyclization, and asymmetric catalysis, supported by quantitative data and detailed experimental protocols. The visualization of mechanistic pathways and experimental workflows offers a practical framework for researchers to implement these powerful synthetic methods in their own laboratories. As our understanding of the underlying principles of silver catalysis continues to grow, we can anticipate the development of even more innovative and impactful applications in the synthesis of complex molecules, including the next generation of therapeutic agents.
References
- 1. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver catalyzed intramolecular cyclization for synthesis of 3-alkylideneoxindoles via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric silver-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silver(I) as C-H bond activator in palladium-catalyzed C-H functionalization - American Chemical Society [acs.digitellinc.com]
- 9. Silver(I)‐Catalyzed Intramolecular Cyclizations of Epoxide‐Propargylic Esters to 1,4‐Oxazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Silver-Catalyzed Asymmetric Aldol Reaction Using [research.amanote.com]
- 11. researchgate.net [researchgate.net]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements [ouci.dntb.gov.ua]
- 16. Recent Trends in the Silver‐Catalyzed Synthesis of Nitrogen Heterocycles [ouci.dntb.gov.ua]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmaceutical Aspects of Green Synthesized Silver Nanoparticles: A Boon to Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Silver Trifluoromethanesulfonate as a Catalyst for Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver trifluoromethanesulfonate (B1224126) (AgOTf), also known as silver triflate, is a powerful and versatile Lewis acid catalyst widely employed in organic synthesis. Its application in glycosylation reactions has been particularly impactful, enabling the formation of glycosidic bonds under mild conditions with a broad range of glycosyl donors and acceptors. This document provides detailed application notes and protocols for utilizing AgOTf in glycosylation reactions, a critical process in the synthesis of oligosaccharides, glycoconjugates, and various carbohydrate-based therapeutics. AgOTf's ability to activate a diverse array of leaving groups makes it an invaluable tool for chemists working on the development of novel drugs and probing biological processes.
Core Principles of AgOTf Catalysis in Glycosylation
Silver trifluoromethanesulfonate promotes glycosylation by activating the glycosyl donor. The silver ion coordinates to the leaving group at the anomeric center, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor, forming the desired glycosidic linkage. The triflate counterion is weakly coordinating, which enhances the reactivity of the silver cation.
The general mechanism can be visualized as follows:
Caption: General mechanism of AgOTf-catalyzed glycosylation.
Applications and Data Presentation
AgOTf is compatible with a wide variety of glycosyl donors, making it a versatile catalyst in carbohydrate chemistry. The choice of donor and reaction conditions can influence the yield and stereoselectivity of the glycosylation.
Activation of Various Glycosyl Donors
This compound has been successfully used to activate a range of glycosyl donors.[1] Some common examples include:
-
Glycosyl Halides (Bromides and Chlorides): The classical Koenigs-Knorr reaction can be promoted by AgOTf.[1]
-
Thioglycosides: AgOTf, often in combination with a halonium source like N-iodosuccinimide (NIS) or iodine monochloride (ICl), is a highly effective promoter system for the activation of thioglycosides.[2]
-
Trichloroacetimidates: While typically activated by catalytic trimethylsilyl (B98337) triflate (TMSOTf), AgOTf can serve as a milder alternative, which can be beneficial when dealing with sensitive substrates.[1][3]
-
Glycosyl Sulfoxides: In conjunction with a co-catalyst like AuCl3, AgOTf can promote the glycosylation of anomeric sulfoxides.[4]
-
2-Alkoxy-glyco-[2,1-d]-2-oxazolines: AgOTf has been shown to be an efficient catalyst for glycosylation using these donors, helping to suppress side reactions.[5][6]
The following table summarizes representative yields for AgOTf-promoted glycosylations with different donor types.
| Glycosyl Donor Type | Co-catalyst/Promoter System | Glycosyl Acceptor | Yield (%) | Reference |
| Thioglycoside | ICl/AgOTf | Monosaccharide | 46-82 | [2] |
| Anomeric Sulfoxide | AuCl3/AgOTf | Primary Alcohol | Moderate to Good | [4] |
| 2-Alkoxy-glyco-[2,1-d]-2-oxazoline | AgOTf | Monosaccharide | Good | [5] |
| Glycosyl Iodide | AgOTf | Orthogonally Protected Acceptor | Not Specified | [7] |
| Sialyl Xanthate | IBr/AgOTf | Monosaccharide | up to 97 | [8] |
Experimental Protocols
The following are generalized protocols for AgOTf-catalyzed glycosylation. Researchers should optimize these conditions for their specific substrates.
General Experimental Workflow
Caption: A typical experimental workflow for AgOTf-catalyzed glycosylation.
Protocol 1: Glycosylation using Thioglycosides with ICl/AgOTf
This protocol is adapted from the work of Ercegovic et al.[2]
Materials:
-
Glycosyl donor (thioglycoside)
-
Glycosyl acceptor
-
This compound (AgOTf)
-
Iodine monochloride (ICl) solution (1.0 M in CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Dissolve the solids in a mixture of anhydrous CH₂Cl₂ and CH₃CN.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, dissolve AgOTf in anhydrous CH₃CN.
-
Add the AgOTf solution to the reaction mixture, followed by the dropwise addition of the ICl solution.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.
Protocol 2: Glycosylation using 2-Alkoxy-glyco-[2,1-d]-2-oxazoline Donors
This protocol is based on the findings of Pertel et al.[5]
Materials:
-
2-Alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donor
-
Glycosyl acceptor
-
This compound (AgOTf)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature.
-
Add AgOTf (an equimolar amount with respect to the donor is often optimal).[5]
-
Monitor the reaction by TLC. The reaction is typically carried out under mild, neutral conditions.[5]
-
Upon completion, quench the reaction by adding a few drops of triethylamine, followed by saturated aqueous NaHCO₃.
-
Filter the mixture through Celite, washing with CH₂Cl₂.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Troubleshooting and Considerations
-
Moisture Sensitivity: AgOTf and the glycosylation reaction intermediates are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of activated molecular sieves is crucial.
-
Stoichiometry: The optimal ratio of AgOTf to the glycosyl donor may vary. It is often used in stoichiometric amounts or slight excess.[5]
-
Temperature Control: Reaction temperature can significantly impact stereoselectivity. Low temperatures often favor the formation of the kinetic product.
-
Side Reactions: Side reactions such as glycal formation or intermolecular aglycon transfer can occur.[6] Careful optimization of the catalyst system and reaction conditions can help to minimize these unwanted pathways.[5]
-
Stereoselectivity: The stereochemical outcome of the glycosylation can be influenced by the protecting groups on the glycosyl donor (e.g., participating groups at C-2), the nature of the acceptor, the solvent, and the temperature.
Conclusion
This compound is a highly effective and versatile catalyst for a wide range of glycosylation reactions. Its ability to activate various glycosyl donors under mild conditions makes it an essential reagent in the synthesis of complex carbohydrates for applications in research, medicine, and materials science. By carefully selecting the appropriate glycosyl donor, co-catalyst system, and reaction conditions, researchers can leverage the power of AgOTf to achieve their synthetic goals.
References
- 1. Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. AuCl3-AgOTf promoted O-glycosylation using anomeric sulfoxides as glycosyl donors at room temperature [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a new efficient catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, contributing to the suppression of side reactions of intermolecular aglycon transfer and polymerization of oxazoline derivatives of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of interhalogens/silver trifluoromethanesulfonate as promoter systems for high-yielding sialylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Silver Triflate Catalyzed Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver triflate (AgOTf) has emerged as a versatile and powerful catalyst in organic synthesis, particularly in promoting intramolecular cyclization reactions. Its strong Lewis acidity and high affinity for π-systems, such as alkynes and alkenes, facilitate the activation of these functionalities towards nucleophilic attack. This catalytic activity enables the construction of a wide array of carbocyclic and heterocyclic scaffolds, which are pivotal structural motifs in numerous biologically active molecules and pharmaceutical agents. This document provides detailed protocols and mechanistic insights into the application of silver triflate in intramolecular cyclization reactions.
Catalytic Activity and Mechanism
The catalytic cycle of silver triflate in intramolecular cyclizations typically commences with the coordination of the silver(I) cation to the unsaturated C-C bond (alkyne or alkene) of the substrate. This π-coordination polarizes the unsaturated bond, rendering it more electrophilic and susceptible to attack by an intramolecular nucleophile (e.g., amine, alcohol, amide). The subsequent nucleophilic addition leads to the formation of a new ring system. The final steps involve protonolysis or other processes to release the cyclized product and regenerate the active silver catalyst, allowing it to re-enter the catalytic cycle.
Featured Application: Post-Ugi Intramolecular Heteroannulation for the Synthesis of Pyrazolodiazepines
A notable application of silver triflate catalysis is the intramolecular heteroannulation of pyrazole-tethered propargylamides, which are readily accessible through the Ugi four-component reaction (U4CR). This post-Ugi cyclization provides an efficient route to novel pyrazolo[1,5-a][1][2]diazepine scaffolds, which are of interest in medicinal chemistry.[2][3]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of the silver triflate-catalyzed intramolecular heteroannulation of a model pyrazole-tethered propargylamide.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AgOTf (5) | Toluene | 80 | 20 | 46 |
| 2 | AgOTf (10) | Toluene | 90 | 15 | 75 |
| 3 | AgOTf (10) | Dioxane | 90 | 10 | 88 |
| 4 | AgOTf (20) | Toluene | 90 | 7 | 91 |
| 5 | AgOTf (20) | Dioxane | 90 | 7 | 94 |
| 6 | Cu(OTf)₂ (20) | Dioxane | 90 | 12 | <10 |
| 7 | AuPPh₃Cl/AgOTf (20) | Dioxane | 90 | 12 | 25 |
Data compiled from a study on the synthesis of pyrazolo[1,5-a][1][2]diazepines.[3]
Experimental Protocols
General Procedure for Silver Triflate-Catalyzed Intramolecular Heteroannulation
Materials:
-
Pyrazole-tethered propargylamide (1.0 equiv)
-
Silver triflate (AgOTf) (20 mol%)
-
Anhydrous dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the pyrazole-tethered propargylamide (0.2 mmol, 1.0 equiv) and silver triflate (0.04 mmol, 20 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous dioxane (1 mL) to the vial via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 7 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyrazolo[1,5-a][1][2]diazepine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the AgOTf-catalyzed intramolecular cyclization.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the AgOTf-catalyzed intramolecular heteroannulation.
Scope and Limitations
Silver triflate has demonstrated efficacy in catalyzing the cyclization of various substrates. For instance, it is effective for the cyclopropenation of internal alkynes with donor-/acceptor-substituted diazo compounds, yielding highly substituted cyclopropenes that are not readily accessible through rhodium(II)-catalyzed methods.[4][5] Furthermore, AgOTf has been employed in the cyclization of 2-alkynylbenzaldoximes with arynes, proceeding through a 6-endo-cyclization pathway.[1][6]
However, the use of silver triflate is not without limitations. Terminal alkynes may fail to undergo cyclopropenation due to the formation of insoluble silver acetylides.[4] Additionally, in some systems, triflic acid can be generated from metal triflates, leading to Brønsted acid catalysis which may compete with or dominate the desired Lewis acid-catalyzed pathway.[7][8] Careful consideration of the substrate and reaction conditions is therefore crucial to achieve the desired outcome.
Conclusion
Silver triflate is a highly effective and versatile catalyst for a range of intramolecular cyclization reactions. The protocols and data presented herein for the synthesis of pyrazolodiazepines highlight its utility in constructing complex heterocyclic systems under relatively mild conditions. The provided diagrams offer a clear visualization of the experimental procedure and the underlying catalytic mechanism. Researchers in organic synthesis and drug development can leverage these methodologies to access novel molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines [beilstein-journals.org]
- 3. Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver Triflate-Catalyzed Cyclopropenation of Internal Alkynes with Donor-/Acceptor-Substituted Diazo Compounds [organic-chemistry.org]
- 5. 219. Silver Triflate-Catalyzed Cyclopropenation of Internal Alkynes with Donor-/Acceptor-Substituted Diazo Compounds - The Davies Group [scholarblogs.emory.edu]
- 6. Silver triflate catalyzed reaction of 2-alkynylbenzaldoxime with aryne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application of Silver Triflate (AgOTf) in Friedel-Crafts Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver trifluoromethanesulfonate (B1224126) (AgOTf), commonly known as silver triflate, has emerged as a versatile and effective Lewis acid catalyst in a variety of organic transformations. Its application in Friedel-Crafts reactions is particularly noteworthy, offering a milder alternative to traditional, more corrosive Lewis acids like aluminum chloride (AlCl₃). AgOTf's high catalytic activity, tolerance to certain functional groups, and its ability to be used in catalytic amounts make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This document provides a comprehensive overview of the application of AgOTf in Friedel-Crafts acylation and alkylation reactions, complete with detailed protocols and mechanistic insights.
In Friedel-Crafts reactions, AgOTf is often employed to activate the acylating or alkylating agent. In reactions involving alkyl or acyl halides, AgOTf facilitates the abstraction of the halide to generate a highly reactive carbocation or acylium ion, which then undergoes electrophilic aromatic substitution. The triflate anion is a poor nucleophile, which prevents it from interfering with the subsequent reaction. Silver triflate can be used as a standalone catalyst or, more commonly, in conjunction with other metal catalysts, such as gold(III) chloride, where it acts as a halide scavenger to generate a more potent cationic catalyst.
Key Advantages of AgOTf in Friedel-Crafts Reactions
-
High Lewis Acidity: Effectively activates a range of electrophiles.
-
Mild Reaction Conditions: Often allows for reactions to be conducted at or below room temperature.
-
Catalytic Amounts: Can be used in substoichiometric quantities, reducing waste and cost.
-
Co-catalyst Synergy: Works effectively with other metal catalysts to enhance reactivity.
Quantitative Data Summary
| Reaction Type | Aromatic Substrate | Electrophile/Acylating Agent | Co-catalyst/Conditions | Product(s) | Yield (%) | Reference |
| Intramolecular FC Acylation | Benzyl ether derivative (in total synthesis) | Internal carboxylic acid | AgOTf | Regioisomeric ketones | 27 & 35 | [1][2] |
| Intermolecular FC Alkylation | 1,3-Dimethoxybenzene | Styrene (B11656) | AuCl₃ (5 mol%), AgOTf (15 mol%) / CH₂Cl₂, rt, 6-7 h | 1-(2,4-dimethoxyphenyl)-1-phenylethane | 98 | [3] |
| Intermolecular FC Alkylation | Mesitylene | Styrene | AuCl₃ (5 mol%), AgOTf (15 mol%) / CH₂Cl₂, rt, 6-7 h | 1-mesityl-1-phenylethane | 95 | [3] |
| Intramolecular FC Alkylation | Iodide derivative (in total synthesis) | Internal iodide | AgNO₃ (used for halide abstraction, similar to AgOTf) | Tricyclic product | 71 | [1] |
Experimental Protocols
Protocol 1: Gold/Silver Co-catalyzed Friedel-Crafts Alkylation of a 1,3-Dicarbonyl Compound with Styrene
This protocol is adapted from a procedure for the intermolecular hydroalkylation of styrenes with 1,3-dicarbonyl compounds, which is a Friedel-Crafts-type reaction.[3]
Materials:
-
Gold(III) chloride (AuCl₃)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Styrene
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Nitrogen (N₂) gas supply
-
Standard glassware for inert atmosphere reactions (three-necked round-bottomed flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation:
-
To an oven-dried, 300-mL, three-necked, round-bottomed flask under a nitrogen atmosphere, add AuCl₃ (0.303 g, 1 mmol, 5 mol% Au) and AgOTf (0.77 g, 3 mmol, 15 mol%).
-
Add 150 mL of anhydrous dichloromethane.
-
Stir the mixture at room temperature for 1.5–2 hours. A brown suspension should form.
-
-
Reaction Setup:
-
To the catalyst suspension, add dibenzoylmethane (4.48 g, 20 mmol).
-
Dilute styrene (3.45 mL, 30 mmol) with 25 mL of dichloromethane in a dropping funnel.
-
-
Reaction Execution:
-
Add the styrene solution dropwise to the reaction mixture over 6–7 hours at room temperature with vigorous stirring.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of silica (B1680970) gel to remove the catalyst.
-
Wash the silica gel with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
-
Protocol 2: Generalized Protocol for AgOTf-Promoted Intramolecular Friedel-Crafts Acylation
This generalized protocol is based on the principles observed in the total synthesis of (±)-lysidicin A.[1][2]
Materials:
-
Substrate containing both an aromatic ring and a carboxylic acid (or acyl chloride) moiety
-
This compound (AgOTf)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Nitrogen (N₂) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
Dissolve the substrate in the anhydrous solvent in a round-bottomed flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Catalyst Addition:
-
Add AgOTf (typically 1.1 to 2.0 equivalents for acyl chloride activation, or catalytic amounts for other activations) to the stirred solution.
-
-
Reaction Execution:
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). Reaction times can range from a few hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Mechanistic Pathway for AgOTf-Promoted Friedel-Crafts Acylation
Caption: Proposed mechanism for AgOTf-promoted Friedel-Crafts acylation.
Experimental Workflow for a Generic AgOTf-Catalyzed Friedel-Crafts Reaction
Caption: General experimental workflow for AgOTf-catalyzed Friedel-Crafts reactions.
Conclusion
Silver triflate is a powerful and versatile Lewis acid catalyst for Friedel-Crafts acylation and alkylation reactions. Its ability to function under mild conditions and in catalytic amounts, either alone or as a co-catalyst, makes it an attractive option for the synthesis of functionalized aromatic compounds. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this efficient catalytic system in their work. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of AgOTf in modern synthetic chemistry.
References
Application Notes and Protocols: Silver Trifluoromethanesulfonate in the Synthesis of Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of silver trifluoromethanesulfonate (B1224126) (AgOTf) in the synthesis of various nitrogen-containing heterocycles. These compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2][3] Silver triflate is a versatile and effective catalyst for these transformations, offering mild reaction conditions and high efficiency.[2][3]
Synthesis of Pyrroles
Silver trifluoromethanesulfonate is an effective catalyst for the synthesis of substituted pyrroles from β-alkynyl ketones and amines.[4][5] This method provides a straightforward route to a variety of pyrrole (B145914) derivatives with yields ranging from 13% to 92%.[4][5][6]
| Entry | β-Alkynyl Ketone | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Heptyn-2-one | Benzylamine (B48309) | 5 | 1,2-Dichloroethane | 50 | 3 | 85 | [6] |
| 2 | 1-Phenyl-2-propyn-1-one | Benzylamine | 5 | 1,2-Dichloroethane | 50 | 3 | 75 | [6] |
| 3 | 4-Phenyl-3-butyn-2-one | Benzylamine | 5 | 1,2-Dichloroethane | 50 | 3 | 92 | [6] |
| 4 | 5-Heptyn-2-one | Allylamine | 5 | 1,2-Dichloroethane | 50 | 3 | 68 | [6] |
| 5 | 5-Heptyn-2-one | Aniline | 5 | 1,2-Dichloroethane | 50 | 18 | 13 | [6] |
This protocol is adapted from the procedure described by Harrison et al.[6]
Materials:
-
Silver(I) trifluoromethanesulfonate (AgOTf)
-
5-Heptyn-2-one
-
Benzylamine
-
1,2-Dichloroethane
-
Celite
Procedure:
-
To a solution of silver(I) trifluoromethanesulfonate (3.7 mg, 0.014 mmol) in 1.5 mL of 1,2-dichloroethane, add 5-heptyn-2-one (31.3 mg, 0.29 mmol).
-
Add benzylamine (46 μL, 0.42 mmol) to the reaction mixture.
-
Stir the reaction at 50 °C for 3 hours.
-
After the reaction is complete, filter the mixture through Celite.
-
Concentrate the filtrate by rotary evaporation under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Caption: Workflow for AgOTf-catalyzed pyrrole synthesis.
Synthesis of Indoles and Related Heterocycles
Silver triflate is a versatile catalyst for various indole (B1671886) syntheses, including three-component reactions and cascade reactions to form complex polycyclic indole derivatives.
A notable application is the AgOTf-catalyzed three-component reaction of 2-alkynylbenzaldehydes, amines, and indoles to afford 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines in good yields under mild conditions.[7]
| Entry | 2-Alkynylbenzaldehyde | Amine | Indole | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |
| 1 | 2-(Phenylethynyl)benzaldehyde | Aniline | Indole | 5 | MeCN | Room Temp | 85 | [7] |
| 2 | 2-(Phenylethynyl)benzaldehyde | 4-Methoxyaniline | Indole | 5 | MeCN | Room Temp | 88 | [7] |
| 3 | 2-(Phenylethynyl)benzaldehyde | Benzylamine | Indole | 5 | MeCN | Room Temp | 75 | [7] |
| 4 | 2-(Phenylethynyl)benzaldehyde | Aniline | 5-Methoxyindole | 5 | MeCN | Room Temp | 82 | [7] |
| 5 | 2-(p-Tolylethynyl)benzaldehyde | Aniline | Indole | 5 | MeCN | Room Temp | 80 | [7] |
This protocol is adapted from the work of Reddy et al.[7]
Materials:
-
2-Alkynylbenzaldehyde
-
Amine
-
Indole
-
Silver(I) trifluoromethanesulfonate (AgOTf)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetonitrile (MeCN)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a mixture of 2-alkynylbenzaldehyde (0.5 mmol), amine (0.5 mmol), and Na₂SO₄ (1.0 mmol) in MeCN (2.0 mL), add indole (1.0 mmol) and AgOTf (0.025 mmol, 5 mol%).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the mixture with ethyl acetate (5.0 mL) and quench with water (5.0 mL).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
AgOTf also catalyzes the rapid synthesis of polycyclic 3,3′-biindole derivatives through a cascade reaction involving nucleophilic addition and cycloisomerization of indoles and their N-2-formylphenyl derivatives.[8] This reaction is highly efficient, often completing within minutes.[8]
Caption: Proposed pathway for three-component synthesis.
Synthesis of Quinolines
This compound has been utilized in the synthesis of polysubstituted quinolines.[9] It also catalyzes the synthesis of 4-trifluoromethyl substituted quinolines in water via a cascade alkyne-ketone-amino coupling/addition/condensation process.[10]
A detailed, general protocol for this specific synthesis was not available in the initial search results. However, the process is described as a cascade reaction in water, highlighting an environmentally friendly approach.[10]
Pictet-Spengler Reaction
The Pictet-Spengler reaction, a key method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, can be effectively catalyzed by a combination of AuCl₃ and AgOTf.[11][12] This catalytic system allows the reaction to proceed under mild conditions with good yields.[11] The N-acyliminium ion variant of the Pictet-Spengler reaction can also be catalyzed by AuCl₃ and AgOTf.[13]
| Entry | Substrate | Aldehyde/Ketone | Catalyst System | Yield (%) | Reference |
| 1 | Tryptamine | Acetaldehyde | AuCl₃/AgOTf | Good | [11] |
| 2 | Phenethylamine | Formaldehyde | AuCl₃/AgOTf | Good | [11] |
| 3 | Tryptamine | Acetone | AuCl₃/AgOTf | Good | [11] |
A detailed, step-by-step protocol for this specific catalytic system requires further consultation of the primary literature.[11][12] However, a general procedure involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of the catalyst system.
Caption: Logical steps of the Pictet-Spengler reaction.
References
- 1. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole synthesis catalyzed by AgOTf or cationic Au(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole synthesis catalyzed by AgOTf or cationic Au(I) complexes | UBC Chemistry [chem.ubc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Silver catalyzed synthesis of 4-trifluoromethyl substituted quinolines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Development of the Pictet-Spengler reaction catalyzed by AuCl3/AgOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of the Pictet-Spengler reaction catalyzed by AuCl3/AgOTf. | Semantic Scholar [semanticscholar.org]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Diastereoselective Synthesis of-Trioxa-fused Ketals via Silver Trifluoromethanesulfonate Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of novel-trioxa-fused ketals. This method utilizes a silver trifluoromethanesulfonate (B1224126) (AgOTf)-catalyzed cascade annulation of 5-hexyn-1-ols with various aldehydes. The reaction proceeds with high efficiency and diastereoselectivity, offering a robust pathway to complex oxygen-containing heterocyclic scaffolds of interest in medicinal chemistry and natural product synthesis.
Introduction
Oxygen-containing heterocycles, particularly fused ketal systems, are prevalent structural motifs in a wide array of biologically active natural products. Their synthesis, however, often presents significant challenges. The following protocols detail a silver(I)-catalyzed cascade reaction that efficiently constructs complex-trioxa-fused ketal systems from readily available 5-hexyn-1-ols and aldehydes. The silver trifluoromethanesulfonate catalyst is crucial for activating the alkyne functionality and promoting the subsequent cascade, which involves a [2+2+1+1] annulation pathway. This method is distinguished by its operational simplicity, broad substrate scope, and high diastereoselectivity.
Reaction Principle and Mechanism
The reaction is initiated by the silver(I)-catalyzed π-activation of the alkyne in the 5-hexyn-1-ol (B123273), which facilitates an intramolecular hydroalkoxylation to form a cyclic enol ether intermediate. This enol ether then participates in a cascade sequence with two molecules of the aldehyde and a molecule of water, ultimately leading to the formation of the thermodynamically favored-trioxa-fused ketal. The diastereoselectivity of the reaction is controlled during the formation of the multiple stereocenters in the fused ring system.
Caption: Proposed reaction pathway for the AgOTf-catalyzed synthesis of-trioxa-fused ketals.
Quantitative Data Summary
The following table summarizes the results for the diastereoselective synthesis of various-trioxa-fused ketals from different 5-hexyn-1-ols and aldehydes.
| Entry | 5-Hexyn-1-ol | Aldehyde | Product | Yield (%) | d.r. |
| 1 | 5-Hexyn-1-ol | Benzaldehyde | 3a | 85 | >20:1 |
| 2 | 5-Hexyn-1-ol | 4-Methylbenzaldehyde | 3b | 82 | >20:1 |
| 3 | 5-Hexyn-1-ol | 4-Methoxybenzaldehyde | 3c | 88 | >20:1 |
| 4 | 5-Hexyn-1-ol | 4-Chlorobenzaldehyde | 3d | 78 | >20:1 |
| 5 | 5-Hexyn-1-ol | 2-Naphthaldehyde | 3e | 80 | >20:1 |
| 6 | 5-Hexyn-1-ol | Cinnamaldehyde | 3f | 75 | >20:1 |
| 7 | 6-Phenyl-5-hexyn-1-ol | Benzaldehyde | 3g | 83 | >20:1 |
| 8 | 6-Phenyl-5-hexyn-1-ol | 4-Methylbenzaldehyde | 3h | 81 | >20:1 |
Experimental Protocols
General Procedure for the Synthesis of-Trioxa-fused Ketals
Caption: General experimental workflow for the synthesis of-trioxa-fused ketals.
Materials:
-
5-Hexyn-1-ol derivative (1.0 equiv)
-
Aldehyde (2.2 equiv)
-
This compound (AgOTf, 10 mol%)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 5-hexyn-1-ol (1.0 equiv) and the aldehyde (2.2 equiv).
-
Dissolve the reactants in anhydrous CH2Cl2 (0.1 M concentration with respect to the 5-hexyn-1-ol).
-
To this solution, add this compound (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench by adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure-trioxa-fused ketal.
Characterization:
The structure and diastereoselectivity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereomeric ratio (d.r.) can be determined from the integration of characteristic signals in the ¹H NMR spectrum of the crude reaction mixture.
Safety Precautions
-
This compound is a moisture-sensitive and corrosive solid. Handle it in a glovebox or a dry atmosphere.
-
Anhydrous solvents are required for this reaction. Ensure all glassware is thoroughly dried before use.
-
Perform all manipulations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Silver Triflate-Promoted Synthesis of Substituted Pyrroles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrroles utilizing silver triflate (AgOTf) as a catalyst. The methodologies presented are of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development due to the prevalence of the pyrrole (B145914) scaffold in numerous pharmaceuticals and biologically active compounds.
Introduction
The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various biological interactions have established it as a privileged scaffold in drug discovery. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrroles is a key focus in modern organic chemistry. Silver triflate has emerged as a powerful catalyst for these transformations, offering mild reaction conditions, high efficiency, and the ability to construct diverse pyrrole derivatives. This document outlines two prominent AgOTf-promoted methods for pyrrole synthesis: the reaction of β-alkynyl ketones with amines and the amino-cyclization of 2-(1-alkynyl)-2-alken-1-als.
Data Presentation
The following tables summarize the quantitative data for the silver triflate-promoted synthesis of various substituted pyrroles, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of Substituted Pyrroles from β-Alkynyl Ketones and Amines
| Entry | β-Alkynyl Ketone | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenyl-2-propyn-1-one | Aniline | 5 | Toluene (B28343) | 80 | 12 | 85 |
| 2 | 1-Phenyl-2-propyn-1-one | Benzylamine | 5 | Toluene | 80 | 12 | 78 |
| 3 | 1-(4-Methoxyphenyl)-2-propyn-1-one | Aniline | 5 | Toluene | 80 | 12 | 92 |
| 4 | 1-(4-Nitrophenyl)-2-propyn-1-one | Aniline | 5 | Toluene | 80 | 12 | 65 |
| 5 | 1-Cyclohexyl-2-propyn-1-one | Aniline | 5 | Toluene | 80 | 12 | 72 |
| 6 | 4-Phenyl-3-butyn-2-one | Aniline | 5 | Toluene | 80 | 12 | 88 |
Table 2: Synthesis of 1,2,4-Trisubstituted Pyrroles via Amino-cyclization of 2-(1-Alkynyl)-2-alken-1-als
| Entry | 2-(1-Alkynyl)-2-alken-1-al | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-3-Phenyl-2-(phenylethynyl)acrylaldehyde | Aniline | 10 | CH2Cl2 | RT | 6 | 82 |
| 2 | (E)-3-Phenyl-2-(phenylethynyl)acrylaldehyde | 4-Methoxyaniline | 10 | CH2Cl2 | RT | 6 | 85 |
| 3 | (E)-3-Phenyl-2-(phenylethynyl)acrylaldehyde | 4-Chloroaniline | 10 | CH2Cl2 | RT | 6 | 78 |
| 4 | (E)-3-(4-Chlorophenyl)-2-(phenylethynyl)acrylaldehyde | Aniline | 10 | CH2Cl2 | RT | 6 | 80 |
| 5 | (E)-3-Phenyl-2-(cyclohexen-1-ylethynyl)acrylaldehyde | Aniline | 10 | CH2Cl2 | RT | 6 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Pyrroles from β-Alkynyl Ketones and Amines[1][2]
Materials:
-
β-Alkynyl ketone (1.0 mmol)
-
Amine (1.2 mmol)
-
Silver triflate (AgOTf) (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-alkynyl ketone (1.0 mmol), the amine (1.2 mmol), and silver triflate (0.05 mmol).
-
Add dry toluene (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted pyrrole.
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of 1,2,4-Trisubstituted Pyrroles from 2-(1-Alkynyl)-2-alken-1-als
Materials:
-
2-(1-Alkynyl)-2-alken-1-al (0.5 mmol)
-
Amine (1.0 mmol)
-
Silver triflate (AgOTf) (0.05 mmol, 10 mol%)
-
Dichloromethane (B109758) (CH2Cl2) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-(1-alkynyl)-2-alken-1-al (0.5 mmol) in dichloromethane (5 mL) in a round-bottom flask, add the amine (1.0 mmol).
-
Add silver triflate (0.05 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Separate the organic layer and wash it with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the desired 1,2,4-trisubstituted pyrrole.
-
Characterize the purified product by NMR and mass spectrometry.
Visualizations
Reaction Mechanisms
Caption: Proposed mechanism for the AgOTf-catalyzed synthesis of substituted pyrroles from β-alkynyl ketones and amines.
Caption: Proposed mechanism for the AgOTf-catalyzed amino-cyclization of 2-(1-alkynyl)-2-alken-1-als.
Experimental Workflow
Caption: A generalized workflow for the silver triflate-promoted synthesis of substituted pyrroles.
Application Notes and Protocols for the Etherification of Alcohols Catalyzed by Silver Triflate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the etherification of alcohols utilizing silver triflate (AgOTf) as a catalyst. This method offers a mild and efficient alternative to traditional Williamson ether synthesis, particularly for substrates sensitive to strongly basic conditions.
Introduction
The formation of an ether bond is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. While the Williamson ether synthesis is a classic and widely used method, it often requires strongly basic conditions to deprotonate the alcohol, which can be incompatible with sensitive functional groups. The use of silver triflate (AgOTf) as a catalyst provides a milder approach to etherification. This method relies on the ability of the silver cation to activate alkyl halides towards nucleophilic attack by an alcohol. The presence of a non-nucleophilic, sterically hindered base is crucial to scavenge the proton generated during the reaction without competing with the alcohol nucleophile.
Reaction Principle and Signaling Pathway
The AgOTf-catalyzed etherification of alcohols with alkyl halides is believed to proceed through the following pathway. The silver triflate coordinates to the halogen of the alkyl halide, facilitating the departure of the halide and the formation of a carbocationic intermediate or a highly reactive alkyl triflate. The alcohol then acts as a nucleophile, attacking the electrophilic carbon. A non-nucleophilic, sterically hindered base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), is used to neutralize the triflic acid byproduct, driving the reaction to completion.
Caption: Proposed mechanism for AgOTf-catalyzed etherification.
Experimental Protocols
The following protocols are based on a mild and effective procedure for the etherification of alcohols with primary alkyl halides in the presence of silver triflate and a non-nucleophilic base.[1]
Materials and Reagents
-
Alcohols: Primary or secondary alcohols.
-
Alkyl Halides: Primary alkyl iodides or bromides.
-
Catalyst: Silver triflate (AgOTf)
-
Base: 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or another suitable non-nucleophilic, sterically hindered base.
-
Solvent: Dichloromethane (B109758) (DCM) or another suitable aprotic solvent.
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Silica (B1680970) gel for column chromatography.
-
Standard laboratory glassware and magnetic stirrer.
General Experimental Procedure
A general workflow for the AgOTf-catalyzed etherification is depicted below.
Caption: General experimental workflow for AgOTf-catalyzed etherification.
Step-by-Step Protocol:
-
To a stirred solution of the alcohol (1.0 equiv), the primary alkyl halide (1.2 equiv), and 2,6-di-tert-butyl-4-methylpyridine (1.2 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add silver triflate (1.2 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ether.
Quantitative Data Summary
The following table summarizes representative yields for the etherification of various alcohols with primary alkyl halides using the AgOTf-catalyzed method.
| Entry | Alcohol Substrate | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl alcohol | Iodomethane | Benzyl methyl ether | 95 |
| 2 | 1-Octanol | Iodoethane | 1-Ethoxyocatane | 92 |
| 3 | Cyclohexanol | Benzyl bromide | Benzyl cyclohexyl ether | 85 |
| 4 | Geraniol | Iodomethane | O-Methylgeraniol | 88 |
| 5 | (R)-(-)-2-Octanol | Benzyl bromide | (R)-(-)-2-(Benzyloxy)octane | 80 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and the scale of the reaction.
Troubleshooting and Safety Precautions
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous, as water can react with the activated species.
-
The quality of the silver triflate is crucial; use a fresh, high-purity batch.
-
Consider increasing the reaction time or slightly elevating the temperature for less reactive substrates.
-
Ensure the base is sufficiently hindered and non-nucleophilic to avoid side reactions.
-
-
Safety:
-
Silver triflate is a moisture-sensitive and light-sensitive solid. It should be handled in a dry, inert atmosphere and stored in a dark container.
-
Alkyl halides are often toxic and volatile; handle them in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and the procedure should be performed in a fume hood.
-
Conclusion
The silver triflate-catalyzed etherification of alcohols offers a valuable and mild method for the synthesis of a variety of ethers. Its compatibility with sensitive functional groups makes it a powerful tool in modern organic synthesis, particularly in the context of complex molecule and drug development. The provided protocols and data serve as a guide for the successful implementation of this methodology in the laboratory.
References
Application Notes and Protocols: The Use of Silver Trifluoromethanesulfonate in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond activation is a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular construction by treating ubiquitous C-H bonds as functional groups.[1][2][3] Transition-metal catalysis is central to this field, with metals like palladium, rhodium, ruthenium, and cobalt being extensively used.[1][2] The efficiency and selectivity of these catalytic systems are often dramatically enhanced by additives. Among these, silver trifluoromethanesulfonate (B1224126) (AgOTf or silver triflate) has emerged as a uniquely versatile and powerful reagent.[4]
These application notes provide an overview of the multifaceted roles of AgOTf in C-H activation, complete with detailed experimental protocols and quantitative data for key transformations relevant to pharmaceutical and materials science research.
Core Functions of Silver Trifluoromethanesulfonate in C-H Activation
This compound's effectiveness stems from several key chemical properties. It can act as a halide scavenger, a Lewis acid, an oxidant, and a co-catalyst in forming reactive intermediates.
-
Halide Scavenger: This is the most common role of AgOTf. Many transition-metal pre-catalysts, such as [Cp*RhCl₂]₂ or [RuCl₂(p-cymene)]₂, are chloro-bridged dimers. AgOTf facilitates the abstraction of halide ligands (Cl⁻, Br⁻, I⁻) to generate a more reactive, coordinatively unsaturated, and cationic metal center.[1][2][5] The precipitation of the corresponding silver halide (e.g., AgCl) drives the equilibrium towards the active catalytic species.[1][5]
-
Oxidant: In some catalytic cycles, the transition metal is reduced to a lower oxidation state (e.g., Rh(I)). Ag(I) can serve as an oxidant to regenerate the active higher oxidation state catalyst (e.g., Rh(III)), enabling catalytic turnover.[6]
-
Lewis Acid Catalyst: The highly polarized silver-oxygen bond and the electron-withdrawing triflate group make AgOTf a potent Lewis acid.[4][7] It can activate substrates or other reagents in the reaction mixture, facilitating bond cleavage or formation.[4][8]
-
Co-catalyst for Heterobimetallic Intermediates: Studies have suggested that AgOTf can participate directly in the catalytic cycle by forming transient Pd-Ag heterobimetallic intermediates, which may have unique reactivity and facilitate challenging C-H activation steps.[1]
Application Note 1: AgOTf as a Halide Scavenger in Rh(III)-Catalyzed C-H Annulation
Rhodium(III)-catalyzed C-H activation and annulation reactions are powerful methods for constructing complex heterocyclic scaffolds, which are common in pharmaceuticals. The generation of a cationic [Cp*Rh(III)] species is crucial for reactivity, a process often initiated by AgOTf.
Logical Workflow: Generating the Active Rh(III) Catalyst
The process begins with the inactive pre-catalyst, a rhodium(III) chloride dimer. AgOTf is introduced to abstract the chloride ligands, forming insoluble silver chloride and the highly reactive cationic rhodium species, which can then enter the catalytic cycle for C-H activation.
Caption: Generation of the active Rh(III) catalyst via halide abstraction by AgOTf.
Quantitative Data: Substrate Scope for Rh(III)-Catalyzed Annulation of Anilides
The combination of [Cp*RhCl₂]₂ and a silver salt like AgOTf can mediate various C-H functionalization reactions, including the oxidative C-H/N-H annulation of anilides with internal alkynes to form valuable quinoline (B57606) derivatives.[1][2]
| Entry | Anilide | Alkyne | Additive (equiv.) | Oxidant | Yield (%) |
| 1 | N-phenylacetamide | Diphenylacetylene | AgSbF₆ (2.0) | Cu(OAc)₂ | 95 |
| 2 | N-(p-tolyl)acetamide | Diphenylacetylene | AgSbF₆ (2.0) | Cu(OAc)₂ | 91 |
| 3 | N-(p-methoxyphenyl)acetamide | Diphenylacetylene | AgSbF₆ (2.0) | Cu(OAc)₂ | 96 |
| 4 | N-(p-chlorophenyl)acetamide | Diphenylacetylene | AgSbF₆ (2.0) | Cu(OAc)₂ | 75 |
| 5 | N-phenylacetamide | 1,2-di(p-tolyl)acetylene | AgSbF₆ (2.0) | Cu(OAc)₂ | 88 |
| 6 | N-phenylacetamide | 1-phenyl-1-propyne | AgSbF₆ (2.0) | Cu(OAc)₂ | 85 |
Note: While AgSbF₆ is shown in this specific example by Fagnou and co-workers, AgOTf is commonly used for similar transformations to generate the active cationic species. The principle of halide abstraction remains the same.[1][2]
Experimental Protocol: General Procedure for Rh(III)-Catalyzed C-H Annulation
This protocol is a representative example based on published procedures for the synthesis of quinolines.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the anilide substrate (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and this compound (5.1 mg, 0.02 mmol, 10 mol%).
-
Atmosphere Control: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the alkyne (0.24 mmol, 1.2 equiv.), an oxidant such as Cu(OAc)₂·H₂O (80 mg, 0.4 mmol, 2.0 equiv.), and the reaction solvent (e.g., 1.0 mL of DCE or t-AmylOH) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and filter it through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired quinoline product.
Application Note 2: AgOTf in Oxidative Benzylic C-H Trifluoromethoxylation
The trifluoromethoxy (-OCF₃) group is highly sought after in drug discovery due to its ability to enhance metabolic stability and lipophilicity. Direct C-H trifluoromethoxylation is a valuable but challenging transformation. AgOTf can catalyze this reaction directly.
Reaction Pathway
In this process, AgOTf acts as the catalyst, and in the presence of a strong oxidant, it facilitates the functionalization of a benzylic C-H bond with a trifluoromethoxylation reagent.
Caption: Workflow for AgOTf-catalyzed oxidative C-H trifluoromethoxylation.
Quantitative Data: Substrate Scope for Trifluoromethoxylation
Utilizing AgOTf as a catalyst, various substrates with both electron-donating and electron-withdrawing groups undergo trifluoromethoxylation of their benzylic C-H bonds.[9]
| Entry | Substrate | Oxidant | Yield (%) |
| 1 | Toluene | K₂S₂O₈ | 52 |
| 2 | p-Xylene | K₂S₂O₈ | 81 |
| 3 | 4-tert-Butyltoluene | K₂S₂O₈ | 75 |
| 4 | 4-Chlorotoluene | F-TEDA-OTf | 41 |
| 5 | 4-Nitro-toluene | AgF₂ | 28 |
| 6 | 2-Methylnaphthalene | K₂S₂O₈ | 65 |
Experimental Protocol: General Procedure for Benzylic C-H Trifluoromethoxylation
This protocol is adapted from published methodologies for silver-catalyzed trifluoromethoxylation.[9]
-
Reaction Setup: In a sealed tube, combine the benzylic substrate (0.5 mmol, 1.0 equiv.), this compound (AgOTf, 6.4 mg, 0.025 mmol, 5 mol%), and a ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 5.9 mg, 0.025 mmol, 5 mol%).
-
Reagent Addition: Add the trifluoromethoxylation reagent (e.g., trifluoromethyl arylsulfonate, TFMS, 0.75 mmol, 1.5 equiv.), the oxidant (e.g., K₂S₂O₈, 270 mg, 1.0 mmol, 2.0 equiv.), and solvent (e.g., 2.0 mL of a mixture like DCE/H₂O).
-
Reaction Conditions: Seal the tube tightly and stir the mixture vigorously at 60-80 °C for 16-24 hours.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Add water (5 mL) and extract with dichloromethane (B109758) (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethoxylated product.
Conclusion
This compound is a powerful and versatile tool in the field of C-H activation. Its ability to act as an efficient halide scavenger to generate highly active cationic transition-metal catalysts is paramount in numerous transformations. Furthermore, its capacity to function as a Lewis acid or a direct catalyst in oxidative functionalizations opens avenues to novel chemical reactivity. The protocols and data presented here highlight its practical application in synthesizing complex molecules, underscoring its importance for professionals in chemical research and drug development.[10] As the field moves toward more sustainable practices, understanding the precise role of such additives is crucial for designing next-generation, silver-free catalytic systems.[1]
References
- 1. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a versatile tool in organic synthesis - new progress in catalytic reactions and applications - Wechem [wechemglobal.com]
- 5. youtube.com [youtube.com]
- 6. Silver‐Free C−H Activation: Strategic Approaches towards Realizing the Full Potential of C−H Activation in Sustainable Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The unique role and influence of this compound in key steps of drug synthesis - Wechem [wechemglobal.com]
Silver Triflate: A Master Key in Tandem Reactions for Complex Molecule Synthesis
For Immediate Release
Suzhou, China – December 20, 2025 – Silver triflate (AgOTf) is emerging as a powerful and versatile catalyst in the field of organic synthesis, enabling the efficient construction of complex molecular architectures through elegant tandem reaction sequences. These one-pot transformations, which combine multiple bond-forming events without the isolation of intermediates, offer significant advantages in terms of atom economy, step economy, and overall efficiency. This application note provides detailed protocols and data for three distinct silver triflate-catalyzed tandem reactions, showcasing its utility for researchers, scientists, and professionals in drug development.
Application 1: Post-Ugi Tandem Dearomative Cyclization/Imine Trapping for the Synthesis of Tetracyclic Spiroindolines
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction chemistry, rapidly generating molecular diversity. In a significant advancement, the lab of Peshkov and coworkers has developed a silver(I) triflate-catalyzed post-Ugi cascade involving a dearomative Friedel-Crafts ipso-cyclization followed by an imine trapping to construct complex tetracyclic spiroindolines.[1] This protocol is particularly effective for Ugi adducts derived from anilines and 3-aryl propiolic acids.[1]
Quantitative Data Summary
| Entry | Aniline (R¹) | 3-Aryl Propiolic Acid (R²) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 4-MeO-C₆H₄NH₂ | PhC≡CCO₂H | 6a | 92 | >20:1 |
| 2 | 4-F-C₆H₄NH₂ | PhC≡CCO₂H | 6b | 85 | >20:1 |
| 3 | Aniline | 4-MeO-C₆H₄C≡CCO₂H | 6c | 88 | >20:1 |
| 4 | Aniline | 4-Cl-C₆H₄C≡CCO₂H | 6d | 78 | >20:1 |
| 5 | 2-Me-C₆H₄NH₂ | PhC≡CCO₂H | 6e | 75 | >20:1 |
Experimental Protocol: General Procedure for the Synthesis of Tetracyclic Spiroindolines (6a-e)
To a solution of the Ugi adduct (0.1 mmol) in trifluoroethanol (TFE, 1.0 mL) was added silver triflate (AgOTf, 5 mol%, 1.3 mg) and triflic acid (TfOH, 20 mol%, 1.8 μL). The reaction mixture was stirred at 60 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired tetracyclic spiroindoline.
Reaction Workflow
Caption: Workflow for the post-Ugi synthesis of spiroindolines.
Application 2: Tandem 6-endo-Cyclization/[3+2] Cycloaddition/Rearrangement of N'-(2-Alkynylbenzylidene)hydrazide with Ketene (B1206846)
A remarkable one-pot synthesis that forms four new bonds has been reported by Wu and coworkers. This silver triflate-catalyzed tandem reaction of N'-(2-alkynylbenzylidene)hydrazide with ketene proceeds through a cascade of a 6-endo-dig cyclization, a [3+2] cycloaddition, and a rearrangement to furnish complex azabicyclo compounds.
Quantitative Data Summary
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 3a | 85 |
| 2 | H | 4-MeC₆H₄ | 3b | 82 |
| 3 | H | 4-MeOC₆H₄ | 3c | 78 |
| 4 | Me | Ph | 3d | 80 |
| 5 | Cl | Ph | 3e | 75 |
Experimental Protocol: General Procedure for the Reaction of N'-(2-Alkynylbenzylidene)hydrazide with Ketene
To a solution of N'-(2-alkynylbenzylidene)hydrazide (0.2 mmol) and silver triflate (10 mol%, 5.1 mg) in anhydrous dichloromethane (B109758) (DCM, 2.0 mL) at 0 °C was added a solution of ketene in DCM (generated from acetyl chloride and triethylamine, approximately 0.4 mmol). The reaction mixture was stirred at room temperature for 5 hours. Upon completion, the solvent was evaporated, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the corresponding azabicyclo compound.
Proposed Mechanistic Pathway
Caption: Proposed pathway for the AgOTf-catalyzed tandem reaction.
Application 3: Tandem Cyclization/[3+2] Cycloaddition of N'-(2-Alkynylbenzylidene)hydrazide with Pyridyne
In another elegant application, the research group of Jie Wu demonstrated that silver triflate can catalyze the tandem reaction of N'-(2-alkynylbenzylidene)hydrazides with pyridynes, generated in situ, to afford complex fused isoquinoline (B145761) derivatives. The outcome of the reaction is dependent on the pyridyne precursor used.
Quantitative Data Summary
| Entry | R¹ | Pyridyne Precursor | Product | Yield (%) |
| 1 | Ph | 2-(Trimethylsilyl)phenyl triflate | 4a | 78 |
| 2 | 4-MeC₆H₄ | 2-(Trimethylsilyl)phenyl triflate | 4b | 75 |
| 3 | 4-ClC₆H₄ | 2-(Trimethylsilyl)phenyl triflate | 4c | 72 |
| 4 | Ph | 3,4-Pyridyne precursor | 5a | 65 |
| 5 | 4-MeC₆H₄ | 3,4-Pyridyne precursor | 5b | 62 |
Experimental Protocol: General Procedure for the Reaction of N'-(2-Alkynylbenzylidene)hydrazide with Pyridyne
A solution of the N'-(2-alkynylbenzylidene)hydrazide (0.2 mmol) and silver triflate (10 mol%, 5.1 mg) in anhydrous acetonitrile (B52724) (2.0 mL) was stirred at room temperature. To this mixture, a solution of the pyridyne precursor (0.3 mmol) and CsF (0.4 mmol) in acetonitrile (1.0 mL) was added dropwise over 10 minutes. The reaction was stirred for 12 hours at 60 °C. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by preparative thin-layer chromatography to yield the desired fused isoquinoline derivative.
Logical Relationship of the Tandem Process
Caption: Logical flow of the tandem cyclization-cycloaddition.
Conclusion
The presented applications underscore the significant potential of silver triflate as a catalyst for tandem reactions in the synthesis of complex, polycyclic molecules. Its ability to activate alkynes towards nucleophilic attack initiates cascades that efficiently build molecular complexity. These protocols serve as a valuable resource for chemists engaged in the discovery and development of novel bioactive compounds and functional materials. Further exploration of silver triflate's catalytic capabilities in other tandem processes is an active and promising area of research.
References
Application Notes and Protocols for Generating Cationic Metal Complexes with Silver Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver trifluoromethanesulfonate (B1224126) (AgOTf), commonly known as silver triflate, is a versatile and powerful reagent in synthetic inorganic and organometallic chemistry.[1][2][3][4] Its primary application lies in its ability to abstract halide ligands (Cl⁻, Br⁻, I⁻) from neutral metal complexes, leading to the formation of highly reactive cationic metal complexes.[1][5] This process is driven by the precipitation of the corresponding silver halide (AgX) in many organic solvents. The resulting cationic metal center is stabilized by the weakly coordinating triflate anion (OTf⁻), which can often be easily displaced by other ligands, making these complexes valuable intermediates and catalysts.[1]
This document provides detailed application notes and experimental protocols for the generation of cationic metal complexes using silver trifluoromethanesulfonate, with a focus on their applications in catalysis and as potential therapeutic agents.
Mechanism of Action: Halide Abstraction
The fundamental principle behind the use of AgOTf is the precipitation of insoluble silver halides, which drives the equilibrium of the reaction towards the formation of the cationic metal complex. The general transformation can be represented as follows:
[LₙM-X] + AgOTf → [LₙM]⁺[OTf]⁻ + AgX(s)↓
Where:
-
L represents the ancillary ligands.
-
M is the metal center (e.g., Au, Pt, Pd, Re).
-
X is a halide ligand (Cl, Br, I).
-
AgX(s)↓ is the precipitated silver halide.
The choice of solvent is crucial for the success of this reaction, as it must solubilize the starting metal complex and the resulting cationic triflate salt, while ensuring the poor solubility of the silver halide byproduct. Common solvents include dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF).[1][6]
Caption: General workflow for halide abstraction using this compound.
Applications in Catalysis
Cationic metal complexes, particularly those of gold and platinum, are potent catalysts for a wide range of organic transformations. The generation of a vacant coordination site by halide abstraction enhances the Lewis acidity and electrophilicity of the metal center, enabling it to activate substrates like alkynes, alkenes, and allenes.[1][7]
Case Study: Gold(I)-Catalyzed Pyrrole Synthesis
This compound can be used in conjunction with a gold(I) chloride precursor to generate a catalytically active cationic gold(I) species for the synthesis of pyrroles from β-alkynyl ketones and amines.[8]
Quantitative Data from Pyrrole Synthesis [8]
| Entry | β-Alkynyl Ketone | Amine | Catalyst System | Yield (%) |
| 1 | 1-Phenyl-4-pentyne-1-one | Aniline | 5 mol% AgOTf | 85 |
| 2 | 1-Phenyl-4-pentyne-1-one | Aniline | 5 mol% (Ph₃P)AuCl / AgOTf | 92 |
| 3 | 1,4-Diphenyl-3-butyn-1-one | Benzylamine | 5 mol% AgOTf | 78 |
| 4 | 1,4-Diphenyl-3-butyn-1-one | Benzylamine | 5 mol% (Ph₃P)AuCl / AgOTf | 88 |
| 5 | 1-(p-Tolyl)-4-pentyne-1-one | p-Toluidine | 5 mol% AgOTf | 82 |
| 6 | 1-(p-Tolyl)-4-pentyne-1-one | p-Toluidine | 5 mol% (Ph₃P)AuCl / AgOTf | 90 |
Applications in Drug Development
Transition metal complexes are of significant interest in medicinal chemistry, particularly as anticancer agents.[6][9] The ability to generate cationic complexes allows for the fine-tuning of properties such as solubility, stability, and reactivity, which are crucial for therapeutic applications. Platinum complexes, for instance, are a cornerstone of cancer chemotherapy.[10] The generation of cationic platinum species can lead to novel compounds with different mechanisms of action or improved pharmacological profiles compared to neutral drugs like cisplatin.[3]
Cytotoxicity of Metal Complexes
The anticancer activity of newly synthesized metal complexes is often evaluated in vitro against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.
Example Cytotoxicity Data for a Novel Platinum(II) Complex [3]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | MCF-7 (Breast) | 8.5 |
| ES-2 (Ovarian) | 6.2 | |
| A-549 (Lung) | 9.1 | |
| Cisplatin (Reference) | MCF-7 (Breast) | 10.2 |
| ES-2 (Ovarian) | 7.8 | |
| A-549 (Lung) | 11.5 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Cationic Silver(I) Scorpionate Complex
This protocol is adapted from the synthesis of silver(I) complexes with nitrogen-confused C-scorpionate ligands.[11]
Materials:
-
Scorpionate Ligand (e.g., HL*) (1.0 equiv)
-
This compound (AgOTf) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Cannula
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the scorpionate ligand (ca. 0.5–2.0 mmol) in 10 mL of anhydrous THF.
-
In a separate Schlenk flask, dissolve an equimolar amount of AgOTf in 10 mL of anhydrous THF.
-
Using a cannula, slowly transfer the ligand solution to the stirring AgOTf solution at room temperature.
-
To ensure quantitative transfer, wash the flask that originally contained the ligand with two 2 mL portions of THF and transfer the washings to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the complex is often indicated by a color change or the formation of a precipitate.
-
For isolation, the product can be precipitated by the addition of a non-polar solvent like diethyl ether or hexanes, or the solvent can be removed under vacuum.
-
The resulting solid complex is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Caption: Experimental workflow for the synthesis of a cationic silver(I) complex.
Protocol 2: In Situ Generation of a Cationic Gold Catalyst for the Addition of Activated Methylene Compounds to Alkenes
This protocol is adapted from a procedure for the gold/silver-catalyzed addition of dibenzoylmethane (B1670423) to styrene (B11656).
Materials:
-
Gold(III) chloride (AuCl₃) (5 mol%)
-
This compound (AgOTf) (15 mol%)
-
Dibenzoylmethane (1.0 equiv)
-
Styrene (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Three-necked round-bottomed flask, syringe pump, and standard inert atmosphere glassware.
Procedure:
-
Set up an oven-dried, three-necked round-bottomed flask under a nitrogen atmosphere.
-
Charge the flask with AuCl₃ (1 mmol) and AgOTf (3 mmol).
-
Add 150 mL of anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1.5–2 hours to generate the active catalyst. This will result in a brown suspension.
-
Add dibenzoylmethane (20 mmol) to the reaction flask.
-
Dilute styrene (30 mmol) with 25 mL of CH₂Cl₂ and add it dropwise to the reaction mixture over 6–7 hours using a syringe pump.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
The reaction can be monitored by TLC. Upon completion, the catalyst is removed by filtration through a short plug of silica (B1680970) gel.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Protocol 3: Cytotoxicity Evaluation of Metal Complexes by MTT Assay
This protocol provides a general workflow for assessing the in vitro anticancer activity of newly synthesized cationic metal complexes.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complex dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cationic metal complex in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the complex. Include wells with untreated cells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the complex concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for evaluating the cytotoxicity of metal complexes using the MTT assay.
Concluding Remarks
The use of this compound for halide abstraction is a cornerstone technique for the synthesis of reactive and versatile cationic metal complexes. The protocols and data presented herein demonstrate the broad applicability of this method, from the development of novel catalysts for organic synthesis to the generation of potential metallodrugs for cancer therapy. Careful consideration of reaction conditions, particularly the choice of solvent and the stoichiometry of the reagents, is essential for achieving high yields and purity of the desired cationic complexes.
References
- 1. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 2. CN112778173A - Synthesis method of silver (I) trifluoromethanesulfonate - Google Patents [patents.google.com]
- 3. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole synthesis catalyzed by AgOTf or cationic Au(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Silver Trifluoromethanesulfonate Catalyzed Reactions
Welcome to the technical support center for silver trifluoromethanesulfonate (B1224126) (AgOTf) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Catalyst and Reagent Handling
Question 1: My reaction is sluggish or fails to go to completion. Could the AgOTf catalyst be the problem?
Answer: Yes, the quality and handling of the AgOTf catalyst are critical for its activity. Here are several potential issues and their solutions:
-
Moisture Contamination: AgOTf is highly moisture-sensitive.[1][2] Water can deactivate the catalyst, leading to low or no conversion.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Adding activated molecular sieves to the reaction mixture can help scavenge trace amounts of water.[1]
-
-
Catalyst Purity and Activation: Impurities or deactivation of the catalyst surface can inhibit its performance.
-
Solution: For many applications, AgOTf requires fresh activation before use. This can be achieved by repetitive co-evaporation with toluene (B28343) followed by drying under high vacuum.[3] Alternatively, the catalyst can be purified by recrystallization from solvents like hot carbon tetrachloride.[4] It is also crucial to store AgOTf in the dark as it can be photosensitive.[2][4]
-
Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: Side product formation is a common issue and can often be mitigated by carefully tuning the reaction conditions.
-
Intermolecular Side Reactions: In some cases, such as glycosylations, unwanted side reactions like intermolecular aglycon transfer or polymerization of starting materials can occur.[5] For reactions involving reactive alkenes like styrene, dimerization can be a major competing pathway.[6]
-
Solution: Using AgOTf as a catalyst has been shown to suppress some of these side reactions compared to other promoters.[5] Optimizing the catalyst loading is also key; for instance, an equimolar ratio between the glycosyl donor and AgOTf has been found to be optimal in certain glycosylation reactions.[5] For dimerization-prone substrates, slow addition of the substrate to the reaction mixture can help maintain a low concentration and favor the desired reaction pathway.[6]
-
-
Isomer Formation: In stereoselective reactions like glycosylations, the formation of undesired stereoisomers can lower the yield of the target product.
-
Solution: The choice of solvent can significantly influence stereoselectivity. Non-participating solvents are often used when direct optimization of stereoselectivity is not the primary goal.[3] The nature of protecting groups on your substrates can also play a crucial role in directing the stereochemical outcome.
-
Reaction Condition Optimization
Question 3: How do I choose the right solvent for my AgOTf-catalyzed reaction?
Answer: The choice of solvent is critical and can impact both the reaction rate and selectivity.
-
Recommended Solvents: Dichloromethane (B109758) (CH₂Cl₂) is a commonly used and effective solvent for many AgOTf-catalyzed reactions.[6] Other neutral, non-coordinating solvents can also be suitable.
-
Solvents to Avoid: Strongly Lewis basic solvents like tetrahydrofuran (B95107) (THF) should be avoided. The highly Lewis acidic catalytic system can cause THF to decompose.[6]
Question 4: What is the optimal temperature for my reaction?
Answer: The optimal temperature is reaction-dependent.
-
General Considerations: Many AgOTf-catalyzed reactions, such as certain glycosylations and cyclizations, proceed efficiently at room temperature.[7] However, for less reactive substrates, increasing the reaction temperature may be beneficial to overcome the activation energy barrier.[6]
-
Caution with Temperature: Be aware that some reactions can be reversible at higher temperatures, potentially leading to decomposition of the product back to starting materials.[6] It is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Question 5: My yield is still low after optimizing the catalyst and conditions. What else can I try?
Answer: If yield remains an issue, consider the following advanced troubleshooting steps:
-
Co-catalysts/Promoters: In some cases, AgOTf is used as a co-catalyst to activate another metal catalyst. For example, a combination of AuCl₃ and AgOTf has been shown to be effective where either catalyst alone gives only trace amounts of product.[6] The role of AgOTf in these systems is often to abstract a halide ligand to generate a more active cationic metal species.[2]
-
Stoichiometry of Reagents: The ratio of AgOTf to other reagents can be critical. In a study on sialylations, increasing the amount of AgOTf from 1.0 to 1.5 equivalents (with respect to the co-promoter) improved the reaction yield from 74% to 89%.[8]
-
Leaving Group (for substitution reactions): In reactions like glycosylations, the choice of leaving group on the donor molecule is crucial. If one type of leaving group (e.g., a halide) is providing low yields, consider switching to a more reactive one, such as a trichloroacetimidate (B1259523) or a thioglycoside.[1]
Data on Yield Improvement
The following tables summarize quantitative data from various studies, illustrating how changes in reaction parameters can impact the yield of AgOTf-catalyzed reactions.
Table 1: Effect of Catalyst/Promoter Stoichiometry on Reaction Yield
| Reaction Type | Co-promoter | AgOTf Equivalents (relative to co-promoter) | Yield (%) | Reference |
| Sialylation | IBr | 1.0 | 74% | [8] |
| Sialylation | IBr | 1.5 | 89% | [8] |
Table 2: Comparison of Silver Salts as Promoters in Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Yield (%) | Reference |
| Benzoylated Glycosyl Donor | Simple Alcohol | AgOTf | 90% | [3] |
| Benzoylated Glycosyl Donor | Simple Alcohol | AgBF₄ | 92% | [3] |
| Benzylated Glycosyl Donor | Simple Alcohol | AgOTf | 70% | [3] |
| Benzylated Glycosyl Donor | Simple Alcohol | AgBF₄ | 75% | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Silver Trifluoromethanesulfonate Promoted Glycosylation
This protocol provides a general starting point for a glycosylation reaction using a glycosyl halide as the donor.
-
Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Add activated 4 Å molecular sieves to the flask.
-
-
Reaction Setup:
-
In the flask, dissolve the glycosyl acceptor (1.2 equivalents) and the glycosyl donor (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes.
-
Protect the flask from light by wrapping it in aluminum foil.
-
-
Initiation:
-
In a separate, dry vial, weigh the this compound (1.5 equivalents).
-
Add the AgOTf to the reaction mixture in one portion under a positive pressure of nitrogen.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired glycoside.
-
Protocol 2: General Procedure for a Dual Catalyst System (e.g., AuCl₃/AgOTf)
This protocol is adapted from a procedure for the addition of a β-diketone to an alkene.[6]
-
Catalyst Preparation:
-
In an oven-dried, three-necked, round-bottomed flask under a nitrogen atmosphere, add gold(III) chloride (AuCl₃, e.g., 5 mol%) and this compound (AgOTf, e.g., 15 mol%).
-
Add anhydrous dichloromethane and stir the catalyst mixture at room temperature for 1.5–2 hours. This will result in a suspension.
-
-
Reaction Setup:
-
Add the nucleophile (e.g., dibenzoylmethane, 1.0 equivalent) to the catalyst suspension.
-
Dilute the electrophile (e.g., styrene, 1.5 equivalents) in a separate flask with anhydrous dichloromethane.
-
-
Reaction Execution:
-
Using a syringe pump, add the diluted electrophile solution dropwise to the reaction mixture over several hours (e.g., 6–7 hours) at room temperature.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes.
-
-
Work-up and Purification:
-
To prevent product decomposition upon concentration, the catalyst must be removed first. Filter the solution through a short plug of silica gel, washing thoroughly with an appropriate solvent (e.g., ether).[6]
-
Concentrate the filtrate by rotary evaporation at room temperature.
-
Purify the resulting crude product by flash column chromatography or recrystallization.
-
Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting and optimizing the yield of AgOTf-catalyzed reactions.
Caption: A step-by-step workflow for troubleshooting low yields in AgOTf-catalyzed reactions.
Catalytic Activation via Halide Abstraction
A primary role of AgOTf in many catalytic systems is to generate a more reactive, cationic species by abstracting a halide from a pre-catalyst (e.g., a gold(I) chloride complex). This is a key step in initiating the catalytic cycle.
Caption: Mechanism of catalyst activation by AgOTf via halide abstraction.
References
- 1. benchchem.com [benchchem.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2923-28-6 [chemicalbook.com]
- 5. This compound as a new efficient catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, contributing to the suppression of side reactions of intermolecular aglycon transfer and polymerization of oxazoline derivatives of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. AuCl3-AgOTf promoted O-glycosylation using anomeric sulfoxides as glycosyl donors at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of interhalogens/silver trifluoromethanesulfonate as promoter systems for high-yielding sialylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Silver Triflate-Mediated Glycosylations
Welcome to the technical support center for silver triflate (AgOTf)-mediated glycosylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their glycosylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My glycosylation reaction is showing low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a silver triflate-mediated glycosylation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure all reagents, especially the glycosyl donor, acceptor, and silver triflate, are of high purity and anhydrous. Moisture is a significant inhibitor of glycosylation reactions. Silver triflate is hygroscopic and should be stored in a desiccator and handled under an inert atmosphere.
-
Activator Efficacy: Silver triflate can degrade over time. Using a fresh batch or a different, recently purchased bottle is advisable. Alternatively, consider co-promoters or different promoter systems if AgOTf alone is ineffective. For instance, the combination of a sulfenyl chloride with AgOTf can generate a highly reactive sulfenyl triflate for thioglycoside activation.[1]
-
Reaction Temperature: Glycosylation reactions are often temperature-sensitive. If the reaction is sluggish, a gradual increase in temperature might be necessary. Conversely, if donor decomposition is observed, lowering the temperature is recommended.[2]
-
Donor/Acceptor Reactivity: The inherent reactivity of your glycosyl donor and acceptor plays a crucial role. "Disarmed" donors (with electron-withdrawing protecting groups) are less reactive than "armed" donors (with electron-donating protecting groups). Similarly, sterically hindered or less nucleophilic acceptors will react slower. Increasing the reaction time or temperature, or using a more reactive donor, may be necessary.
Q2: I am observing multiple spots on my TLC plate, including my starting materials and several new, unexpected spots. What are these side products and how can I minimize them?
A2: The presence of multiple products indicates a lack of selectivity or the occurrence of side reactions. Common side products in silver triflate-mediated glycosylations include:
-
Anomers: Formation of both α and β anomers is common. The ratio can be influenced by the protecting group at the C-2 position of the donor, the solvent, and the temperature.
-
Intermolecular Aglycon Transfer: This occurs when the aglycon from the glycosyl acceptor transfers to the activated glycosyl donor. This can be a significant issue with thioglycoside acceptors.[3] Silver triflate has been shown to suppress this side reaction compared to other catalysts like sym-collidinium trifluoromethanesulfonate (B1224126).[3]
-
Polymerization of Oxazoline (B21484) Derivatives: When using donors with a participating group at C-2 (like an acetamido group), oxazoline intermediates can form and subsequently polymerize.[3]
-
Glycal Formation: Elimination of the leaving group and the C-2 substituent can lead to the formation of a glycal (an unsaturated sugar). This is more prevalent with certain donors, and the choice of the anomeric leaving group can influence its formation. For example, using a thiophenyl donor instead of a xanthate can minimize glycal formation.
-
Protecting Group Migration: Acyl protecting groups, such as benzoyl groups, can migrate to a free hydroxyl group on the acceptor under acidic conditions, leading to constitutional isomers.[4]
-
Donor Dimerization: In some cases, the activated glycosyl donor can react with another molecule of the donor, leading to dimerized products. This has been observed with partially protected fucosyl donors.
-
Orthoester Formation: Donors with a participating acyl group at C-2 can form a stable orthoester byproduct instead of the desired glycoside.[2][5]
To minimize these side products, consider optimizing the reaction conditions as detailed in the following sections.
Q3: How can I control the stereoselectivity (α vs. β) of my glycosylation reaction?
A3: Stereoselectivity is a critical aspect of glycosylation. Several factors influence the anomeric outcome:
-
C-2 Protecting Group: A participating group (e.g., acetate, benzoate) at the C-2 position of the donor will typically lead to the formation of the 1,2-trans-glycoside via a neighboring group participation mechanism. A non-participating group (e.g., benzyl, silyl (B83357) ether) will often result in a mixture of anomers, with the thermodynamic product (often the α-anomer due to the anomeric effect) being favored under equilibrating conditions.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Non-polar, non-coordinating solvents like dichloromethane (B109758) are commonly used.
-
Temperature: Lower temperatures generally favor the kinetic product and can enhance stereoselectivity.
-
Promoter System: The choice and amount of the promoter can influence the reaction mechanism and, consequently, the stereochemical outcome.
Data Presentation: Quantitative Analysis of Reaction Outcomes
The following tables summarize quantitative data from various studies on silver triflate-mediated glycosylations, highlighting the impact of different reaction parameters on product yield and selectivity.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Side Products Noted | Reference |
| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf (1.0 eq) | CH₂Cl₂ | RT | Moderate | - | Acid-related side reactions | [6] |
| Fucosyl Trichloroacetimidate (B1259523) | Fucosyl Thioglycoside | AgOTf (0.1 eq) | CH₂Cl₂ | -42 | 83 | α-disaccharide | Thio-migration product not detected | [7] |
| Fucosyl Trichloroacetimidate | Fucosyl Thioglycoside | TMSOTf | CH₂Cl₂ | - | 50 | - | Thio-migration product was major side reaction | [7] |
| Glucuronic Acid Lactone Donor | Glucuronate Lactone Acceptor | AgOTf | CH₂Cl₂ | -42 to 0 | 85 | 7:10 | Inseparable anomers | [7] |
| 2-Deoxy-α-D-glucopyranosyl Imidate | Saponin Derivative | AgOTf | CH₂Cl₂ | -42 to 0 | 73 | 6:1 | - | [7] |
| Sialyl Xanthate | Disaccharide Acceptor | ICl/AgOTf (1.0 eq) | CH₂Cl₂ | - | 35-46 | - | Glycal formation | |
| Sialyl Xanthate | Disaccharide Acceptor | IBr/AgOTf (1.0 eq) | CH₂Cl₂ | - | 74 | - | Glycal formation | |
| Sialyl Xanthate | Disaccharide Acceptor | IBr/AgOTf (1.5 eq) | CH₂Cl₂ | - | 89 | - | Glycal formation | |
| Sialyl Thiophenyl Donor | Disaccharide Acceptor | IBr/AgOTf (1.5 eq) | CH₂Cl₂ | - | 97 | - | Minimized glycal formation |
Experimental Protocols
Below are detailed methodologies for key experiments involving silver triflate-mediated glycosylations.
Protocol 1: Glycosylation using a Glycosyl Trichloroacetimidate Donor[8]
-
Preparation: To an oven-dried flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equivalent).
-
Dissolution: Dissolve the acceptor in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to -42 °C.
-
Donor Addition: In a separate flask, dissolve the glycosyl trichloroacetimidate donor (1.2 equivalents) in anhydrous CH₂Cl₂. Slowly add this solution to the cooled acceptor solution via cannula or syringe.
-
Promoter Addition: In another flask, prepare a solution of silver triflate (0.1 - 0.5 equivalents) in anhydrous CH₂Cl₂. Add the silver triflate solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -42 °C, gradually warming to 0 °C while monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove molecular sieves and insoluble salts, washing the pad with CH₂Cl₂. Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Glycosylation using a Thioglycoside Donor with a Co-promoter[1]
-
Preparation: To a solution of the thioglycoside donor (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add activated 4 Å molecular sieves.
-
Promoter Preparation: In a separate flask, dissolve silver triflate (1.1 equivalents) in anhydrous dichloromethane.
-
Co-promoter Addition: To the cooled donor/acceptor mixture, add a solution of p-nitrobenzenesulfenyl chloride (p-NO₂PhSCl) (1.1 equivalents) in anhydrous dichloromethane.
-
Promoter Addition: Immediately following the co-promoter, add the silver triflate solution dropwise.
-
Reaction: Stir the mixture at -78 °C and allow it to slowly warm to room temperature over several hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction with triethylamine. Filter the mixture, wash the filtrate with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the residue by silica gel column chromatography.
Visualizing Side Reactions and Troubleshooting Workflows
The following diagrams, generated using Graphviz, illustrate common side reaction pathways and a logical workflow for troubleshooting glycosylation experiments.
Caption: Key side reaction pathways in silver triflate-mediated glycosylations.
Caption: A stepwise workflow for troubleshooting common glycosylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silver trifluoromethanesulfonate as a new efficient catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, contributing to the suppression of side reactions of intermolecular aglycon transfer and polymerization of oxazoline derivatives of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly efficient glycosidation of glycosyl chlorides using cooperative silver(I) oxide - triflic acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Deactivation of silver triflate catalyst and regeneration methods
Welcome to the technical support center for silver triflate (AgOTf) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use, deactivation, and regeneration of AgOTf catalysts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of silver triflate catalyst deactivation?
A1: Deactivation of silver triflate catalysts can occur through several mechanisms. The most common causes are:
-
Poisoning: This happens when impurities or other molecules in the reaction mixture strongly bind to the silver cation, rendering it inactive. Halide ions (Cl⁻, Br⁻, I⁻) are severe poisons as they form highly insoluble and catalytically inactive silver halides (AgX).[1] Other potential poisons include sulfur-containing compounds and some basic functional groups like certain amines that can coordinate too strongly to the silver center.[2]
-
Fouling: In reactions involving substrates prone to polymerization, such as styrene, the catalyst can be encapsulated in polymeric byproducts, blocking the active sites.[3] This is a form of fouling.
-
Reduction of Ag(I): The active catalyst is the Ag(I) ion. In some reaction mechanisms, Ag(I) may be reduced to metallic silver (Ag(0)). If the catalytic cycle does not efficiently re-oxidize Ag(0) back to Ag(I), the concentration of the active catalyst will decrease.[4][5]
-
Hydrolysis: Silver triflate is hygroscopic and sensitive to moisture. The presence of water can lead to the formation of hydrates or other species that may have lower catalytic activity. Therefore, using anhydrous conditions is often crucial for reproducibility and high yields.
Q2: My reaction is sluggish or incomplete. How do I know if my silver triflate catalyst has been deactivated?
A2: Diagnosing catalyst deactivation can be approached systematically.
-
Check Reaction Parameters: First, ensure that all other reaction parameters (temperature, solvent, concentration, reaction time) are correct.
-
Use Fresh Catalyst: Run the reaction with a fresh batch of silver triflate under identical conditions. If the reaction proceeds as expected, your previous catalyst batch has likely deactivated.
-
Analyze Starting Materials: Impurities in your substrates or solvent can act as poisons. Using highly purified starting materials can help determine if this is the cause.
-
Monitor for Precipitates: The formation of a precipitate during the reaction, especially if you suspect halide contamination, could indicate the formation of inactive silver halides.
Q3: Can I regenerate a deactivated silver triflate catalyst?
A3: Regeneration is sometimes possible, but its success depends on the deactivation mechanism.
-
For Fouling: If the catalyst is fouled by organic residues, it can sometimes be recovered by washing with an appropriate solvent to dissolve the residue.
-
For Poisoning by Halides: This is more challenging due to the insolubility of silver halides. A chemical conversion would be necessary to convert the silver halide back into a soluble and active silver salt. A hypothetical protocol is provided in the troubleshooting section.
-
Simple Recycling: In many homogeneous reactions where the catalyst is not deactivated but remains in the product mixture, it can be recovered and reused. This is more of a recycling process than regeneration of a poisoned catalyst.[6][7]
Troubleshooting Guide
Issue 1: Reduced or No Catalytic Activity
If you observe a significant drop in yield or a complete lack of product formation, follow this troubleshooting workflow.
Issue 2: Catalyst Deactivation by Halide Poisoning
Halide impurities in substrates or solvents can irreversibly poison the AgOTf catalyst by forming insoluble silver halides.
Quantitative Data Summary
While extensive quantitative data on AgOTf deactivation is often specific to the reaction, the following table summarizes the qualitative impact of common poisons and reaction conditions on catalyst performance.
| Parameter/Impurity | Impact on Catalyst Performance | Typical Observation | Mitigation Strategy |
| Halide Ions (Cl⁻, Br⁻, I⁻) | Severe | Rapid loss of activity, formation of precipitate. | Use halide-free substrates and solvents; purification of starting materials. |
| Water/Moisture | Moderate to High | Inconsistent yields, slower reaction rates. | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere. |
| Strongly Coordinating Amines | Moderate to High | Reduced reaction rate due to competitive binding to Ag(I). | Choose less basic amines if possible; increase catalyst loading (not always effective). |
| Phosphines | Variable | Can act as a beneficial ligand or a poison depending on its structure and concentration.[8][9] | Screen different phosphine (B1218219) ligands or use a ligand-free system if possible. |
| Styrenic Substrates | Low to Moderate | Gradual loss of activity over time, potential for polymer formation.[3] | Optimize reaction concentration and temperature to minimize dimerization/polymerization. |
Experimental Protocols
Protocol 1: Catalyst Recycling in a Homogeneous Reaction
This protocol is for the recovery and reuse of the AgOTf catalyst when it is believed to be still active but mixed with the reaction products.
Objective: To recover and reuse the silver triflate catalyst from a completed reaction mixture.
Methodology:
-
Reaction Quenching & Product Isolation: Once the reaction is complete (monitored by TLC or GC/LC-MS), quench the reaction as per your established procedure. Isolate the crude product. The method of isolation will depend on the product's properties (e.g., extraction, precipitation).
-
Catalyst Separation:
-
If the product is nonpolar and the catalyst remains in an aqueous phase after extraction: Separate the aqueous layer containing the catalyst.
-
If the product is precipitated: The catalyst may remain in the filtrate.
-
If product is isolated by column chromatography: The highly polar AgOTf will likely remain on the silica (B1680970) gel. It can be washed out with a very polar solvent (e.g., methanol (B129727) or acetonitrile), but this may also co-elute other polar impurities.
-
-
Catalyst Recovery from Solution: If you have successfully isolated the catalyst in a solvent, remove the solvent under reduced pressure.
-
Drying: Dry the recovered catalyst thoroughly under high vacuum for several hours to remove any residual solvent and moisture.
-
Reuse: Use the recovered and dried catalyst in a subsequent reaction. Compare the yield and reaction time to that of a reaction with fresh catalyst to determine the efficiency of the recycling process.[10]
Protocol 2: Hypothetical Regeneration of Halide-Poisoned Catalyst
Objective: To convert an inactive silver halide (AgX) precipitate back into a soluble silver salt.
Methodology:
-
Isolation of Silver Halide: After the reaction, isolate the precipitate (presumably AgX) by filtration. Wash the precipitate with the reaction solvent to remove any adsorbed organic material.
-
Conversion to Silver Oxide:
-
Suspend the silver halide precipitate in an aqueous solution of a strong base (e.g., 1 M NaOH).
-
Stir the suspension vigorously at an elevated temperature (e.g., 60-80 °C) for several hours. This may convert the silver halide to silver(I) oxide (Ag₂O), which is a dark brown/black solid.
-
Isolate the solid by filtration and wash thoroughly with deionized water until the washings are neutral. Dry the solid.
-
-
Formation of Silver Triflate:
-
Carefully add the dried silver(I) oxide in small portions to a stoichiometric amount of trifluoromethanesulfonic acid (TfOH) in an appropriate solvent (e.g., water or acetonitrile) at 0 °C. Caution: This is an acid-base neutralization and can be exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until all the solid has dissolved.
-
Remove the solvent under reduced pressure to obtain the regenerated silver triflate.
-
-
Purity Check: The purity of the regenerated AgOTf should be checked by appropriate analytical methods before reuse.
References
- 1. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver‐Free C−H Activation: Strategic Approaches towards Realizing the Full Potential of C−H Activation in Sustainable Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Preventing polymerization in AgOTf-catalyzed reactions of oxazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silver trifluoromethanesulfonate (B1224126) (AgOTf)-catalyzed reactions of oxazolines. The focus is on preventing the common side reaction of unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization in AgOTf-catalyzed reactions involving oxazolines?
A1: Polymerization in these reactions is typically a result of the cationic ring-opening polymerization (CROP) of the oxazoline (B21484) ring. The Lewis acidic nature of the silver(I) center in AgOTf can activate the oxazoline ring, making it susceptible to nucleophilic attack by another oxazoline molecule, initiating a chain-growth polymerization process. While AgOTf is an effective catalyst for various transformations, it can also initiate this undesired polymerization pathway, especially at elevated temperatures or with high concentrations of the oxazoline substrate.
Q2: How does AgOTf compare to other catalysts in terms of promoting or preventing oxazoline polymerization?
A2: AgOTf has been shown to be an efficient catalyst that can, in some cases, suppress unwanted side reactions, including polymerization, better than other catalysts. For instance, in certain glycosylation reactions using oxazoline donors, AgOTf provides better yields and reduces polymerization compared to catalysts like sym-collidinium trifluoromethanesulfonate.[1] The choice of catalyst is crucial, and AgOTf can offer a milder and more effective option for specific transformations.
Q3: Can the concentration of AgOTf influence the extent of polymerization?
A3: Yes, the catalyst loading can be a critical factor. In specific applications like glycosylation with oxazoline donors, an equimolar ratio between the glycosyl donor (the oxazoline species) and the AgOTf catalyst has been found to yield the best results, helping to suppress polymerization.[1] For catalytic applications where the oxazoline is a ligand, it is crucial to optimize the catalyst loading to maximize the desired reaction rate while minimizing ligand degradation or polymerization.
Q4: What role does temperature play in controlling polymerization?
A4: Temperature is a critical parameter. Higher temperatures generally accelerate the rate of cationic ring-opening polymerization. Therefore, running the reaction at lower temperatures is a common strategy to mitigate this unwanted side reaction. In many asymmetric catalytic reactions using chiral oxazoline ligands, lower temperatures are also employed to enhance enantioselectivity, which synergistically helps in preventing polymerization.
Q5: How does the choice of solvent affect polymerization?
A5: The solvent can significantly influence the stability of the catalytic species and the propensity for polymerization. Polar, non-coordinating solvents are often used in these reactions. However, the solvent can also participate in side reactions or affect the solubility and stability of the catalyst and reactants.[2] It is essential to use anhydrous and high-purity solvents, as trace amounts of water or other nucleophilic impurities can interfere with the catalytic cycle and potentially initiate polymerization. A solvent screen is often recommended during reaction optimization.
Troubleshooting Guides
Issue 1: Significant Polymer Formation Observed During the Reaction
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature. Many AgOTf-catalyzed reactions with oxazoline ligands can be performed at room temperature, 0 °C, or even lower. |
| High Concentration of Oxazoline | If the oxazoline is a substrate, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration. If it is a ligand, ensure the optimal ligand-to-metal ratio is used. |
| Inappropriate Catalyst-to-Substrate Ratio | Optimize the catalyst loading. For reactions where the oxazoline is the substrate, an equimolar amount of AgOTf may be optimal to suppress polymerization.[1] |
| Presence of Impurities | Use anhydrous and deoxygenated solvents and reagents. Ensure the oxazoline starting material is pure. |
| Prolonged Reaction Time | Monitor the reaction progress and quench it as soon as the desired conversion is reached to prevent extended exposure to polymerization-promoting conditions. |
Issue 2: Low Yield of the Desired Product and Formation of Byproducts
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. |
| Suboptimal Solvent | Perform a solvent screen to identify a solvent that enhances the desired reaction pathway while minimizing side reactions. Dichloromethane or other chlorinated solvents are commonly used. |
| Incorrect Ligand-to-Metal Ratio (for catalytic reactions) | Titrate the ligand-to-metal ratio to find the optimal balance for catalytic activity and stability. |
| Slow Desired Reaction Rate | While lowering the temperature can prevent polymerization, it may also slow down the desired reaction. A careful optimization of temperature is necessary to find a balance between selectivity, reaction rate, and suppression of side reactions. |
Data Summary
The following table summarizes the impact of key reaction parameters on preventing polymerization in AgOTf-catalyzed reactions of oxazolines, based on literature findings.
| Parameter | Recommendation for Preventing Polymerization | Rationale | Supporting Evidence |
| Catalyst Choice | Use AgOTf over more strongly acidic or less efficient Lewis acids where applicable. | AgOTf has been shown to suppress polymerization side reactions more effectively than some other triflate sources in specific contexts. | In glycosylation reactions, AgOTf provides better yields and suppresses polymerization compared to sym-collidinium trifluoromethanesulfonate.[1] |
| Catalyst Loading | For oxazoline substrates, an equimolar ratio of AgOTf can be optimal. For oxazoline ligands, use the lowest effective catalytic loading. | An appropriate stoichiometric ratio can favor the desired reaction pathway over intermolecular polymerization.[1] Minimizing excess Lewis acid reduces the chances of initiating polymerization of the ligand. | Optimal results in glycosylation were obtained with an equimolar ratio of glycosyl donor to AgOTf.[1] |
| Temperature | Conduct the reaction at the lowest effective temperature (e.g., room temperature, 0 °C, or below). | Cationic ring-opening polymerization is often thermally activated. Lower temperatures disfavor this pathway. | Lower temperatures are generally known to improve selectivity in asymmetric catalysis, which often involves oxazoline ligands. |
| Solvent | Use high-purity, anhydrous, non-coordinating solvents. | Impurities (especially water) can act as initiators for polymerization. Coordinating solvents may interfere with the catalyst. | The use of anhydrous and degassed solvents is a standard practice in moisture-sensitive catalytic reactions to prevent catalyst deactivation and side reactions.[3] |
| Reaction Time | Monitor the reaction closely and minimize the reaction time. | Prolonged exposure of the oxazoline to the Lewis acidic catalyst increases the likelihood of polymerization. | Shorter reaction times are generally preferred to minimize the formation of degradation products. |
Experimental Protocols
General Protocol for a Silver Triflate-Catalyzed Reaction with a Chiral Bis(oxazoline) (BOX) Ligand
This protocol provides a general framework for a catalytic asymmetric reaction, such as a Friedel-Crafts alkylation, using a AgOTf/BOX catalyst system.
Materials:
-
Chiral bis(oxazoline) (BOX) ligand (e.g., Ph-BOX, tBu-BOX)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Substrates for the desired reaction
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral BOX ligand (typically 5-10 mol%).
-
Add anhydrous solvent (e.g., 2-3 mL).
-
Add AgOTf (typically 5-10 mol%) to the solution of the ligand.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Add the electrophilic substrate to the catalyst solution and stir for a few minutes.
-
Slowly add the nucleophilic substrate over a period of time to maintain a low concentration.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Polymerization
References
- 1. Poly(2‐oxazoline)‐ and Poly(2‐oxazine)‐Based Self‐Assemblies, Polyplexes, and Drug Nanoformulations—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Handling Moisture-Sensitive Silver Trifluoromethanesulfonate Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive silver trifluoromethanesulfonate (B1224126) (AgOTf) experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is silver trifluoromethanesulfonate (AgOTf) and why is it moisture-sensitive?
A1: this compound, also known as silver triflate, is a powerful Lewis acid catalyst used in a variety of organic reactions, including glycosylations, cyclizations, and Friedel-Crafts reactions.[1][2] Its high reactivity stems from the combination of a strongly electrophilic silver(I) cation and a weakly coordinating triflate anion. AgOTf is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can hydrolyze the AgOTf, reducing its catalytic activity and potentially leading to unwanted side reactions.[3]
Q2: How should I properly store and handle AgOTf?
A2: Due to its sensitivity to moisture and light, AgOTf requires careful storage and handling. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.[1] Many suppliers provide AgOTf in specialized packaging, such as Sure/Seal™ bottles, to facilitate handling under inert conditions. When dispensing the reagent, always use anhydrous solvents and inert atmosphere techniques, such as a glovebox or Schlenk line.
Q3: My AgOTf has turned dark. Can I still use it?
A3: Discoloration, often to a light beige or even darker, can indicate decomposition, likely due to exposure to light or impurities. While slight discoloration may not always significantly impact reactivity, it is a sign of degradation. For reactions sensitive to catalyst purity, it is recommended to use fresh, white AgOTf. If the purity is critical, the AgOTf can be purified by recrystallization.
Q4: What are the primary hazards associated with AgOTf and what personal protective equipment (PPE) should I use?
A4: this compound is corrosive and can cause skin and serious eye irritation.[1] Inhalation of the dust can also be harmful. Appropriate PPE includes safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses common problems encountered during AgOTf-catalyzed reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | Inactive Catalyst: The AgOTf may have been deactivated by moisture. | • Use Fresh or Properly Stored AgOTf: Ensure the reagent is white and has been stored under an inert atmosphere. • Dry Solvents and Reagents: Use rigorously dried solvents and ensure all other reagents are anhydrous. • Inert Atmosphere Technique: Assemble the reaction setup under an inert atmosphere (glovebox or Schlenk line). Oven-dry all glassware before use. |
| Inappropriate Solvent: The solvent may not be suitable for the reaction or may be coordinating with the silver catalyst, reducing its activity. | • Solvent Selection: Consult the literature for recommended solvents for your specific reaction type. Dichloromethane (B109758) and acetonitrile (B52724) are common choices. • Check for Coordinating Solvents: Avoid strongly coordinating solvents unless specified in the protocol. | |
| Formation of Unwanted Side Products | Presence of Protic Impurities: Water or other protic impurities can lead to hydrolysis of substrates or intermediates, or promote side reactions. | • Rigorous Drying: Ensure all components of the reaction are scrupulously dry. • Use of a Proton Sponge: In some cases, a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) can be added to scavenge trace amounts of acid generated from hydrolysis. |
| Reaction Temperature Too High: Higher temperatures can sometimes lead to decomposition or the formation of undesired byproducts. | • Temperature Optimization: Try running the reaction at a lower temperature. Monitor the reaction progress by TLC or another analytical technique to find the optimal balance between reaction rate and selectivity. | |
| Difficulty in Product Isolation/Purification | Residual Silver Salts: Silver salts can sometimes complicate purification. | • Filtration: After the reaction is complete, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.[4] • Aqueous Workup: A gentle aqueous workup can help remove soluble silver salts. However, be mindful of the stability of your product to water. |
| Product Instability: The desired product may be unstable under the workup or purification conditions. | • Milder Workup: Avoid strongly acidic or basic conditions during workup if your product is sensitive. • Prompt Purification: Purify the product as quickly as possible after the reaction is complete to minimize degradation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2923-28-6 | [1] |
| Molecular Formula | CF₃SO₃Ag | [1] |
| Molecular Weight | 256.94 g/mol | [1] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 286 °C (decomposes) | |
| Stability | Moisture and light-sensitive | [1] |
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Acetonitrile | Soluble |
| Dichloromethane | Soluble |
| Tetrahydrofuran (THF) | Slightly soluble[5] |
| Diethyl Ether | Insoluble[5] |
| Toluene | Soluble |
| Ethyl Acetate | Soluble |
| Water | Soluble |
Note: "Soluble" indicates that AgOTf dissolves to a useful extent for synthetic applications. For highly sensitive reactions, it is always recommended to prepare solutions of AgOTf in anhydrous solvents immediately before use.
Experimental Protocols
Protocol 1: General Procedure for AgOTf-Catalyzed Glycosylation
This protocol is a general guideline for the glycosylation of an alcohol with a glycosyl donor, activated by this compound.
Materials:
-
Glycosyl donor (e.g., glycosyl bromide) (1.0 equiv)
-
Glycosyl acceptor (alcohol) (1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Oven-dry all glassware and allow to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C).
-
In a separate flask, dissolve the glycosyl donor in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the acceptor mixture via cannula or syringe.
-
In another flask, dissolve the this compound in anhydrous DCM.
-
Add the AgOTf solution dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine.
-
Allow the reaction to warm to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Intramolecular Hydroalkoxylation of an Olefinic Alcohol
This protocol describes a typical procedure for the AgOTf-catalyzed cyclization of an olefinic alcohol to form a cyclic ether.[6]
Materials:
-
Olefinic alcohol (1.0 equiv)
-
This compound (5 mol%)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Oven-dry all glassware and allow to cool under a stream of inert gas.
-
To a Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound.
-
Add anhydrous DCE to the flask.
-
Add the olefinic alcohol to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short plug of silica gel, washing with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for AgOTf-catalyzed reactions.
Caption: Troubleshooting logic for low-yield AgOTf reactions.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. This compound: a versatile tool in organic synthesis - new progress in catalytic reactions and applications - Wechem [wechemglobal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. he-group.uchicago.edu [he-group.uchicago.edu]
Troubleshooting low conversion rates in silver triflate catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions catalyzed by silver triflate (AgOTf).
Troubleshooting Guide: Low Conversion Rates
This guide addresses common issues encountered during silver triflate-catalyzed reactions that may lead to poor yields and low conversion rates.
Question 1: My reaction is showing little to no conversion. What are the most common initial checks I should perform?
Answer:
When facing low or no conversion in a silver triflate-catalyzed reaction, it is crucial to first verify the integrity of your reagents and the reaction setup. Here is a checklist of initial steps:
-
Catalyst Quality and Handling:
-
Silver triflate is hygroscopic and sensitive to light.[1][2] Ensure that it has been stored in a dark, dry environment, preferably under an inert atmosphere.[3]
-
For optimal performance, it is often recommended to dry the silver triflate in a vacuum oven before use.[3]
-
Consider purchasing from a reputable supplier and using a fresh batch if there are doubts about the quality of the existing stock.
-
-
Solvent and Reagent Purity:
-
Reaction Conditions:
A systematic approach to verifying these fundamental parameters can often resolve issues of low conversion without more extensive troubleshooting.
Question 2: I've confirmed my reagents are pure and my setup is anhydrous, but the conversion rate is still low. Could the solvent be the issue?
Answer:
Yes, the choice of solvent plays a critical role in the success of silver triflate-catalyzed reactions. The solvent can influence the solubility of the catalyst and reagents, the stability of intermediates, and the overall reaction rate.
-
Solvent Polarity and Coordinating Ability:
-
Silver triflate is soluble in water and some organic solvents.[9]
-
Solvents like acetonitrile (B52724) are commonly used for silver(I)-catalyzed reactions.[3] However, the solvent can coordinate with the silver ion, affecting its catalytic activity.
-
In some cases, non-coordinating or weakly coordinating solvents such as dichloromethane (B109758) or toluene (B28343) may be preferable to maintain a more active catalytic species.[10][11]
-
-
Solvent Stability:
-
Strongly Lewis acidic conditions, which can be generated in the presence of silver triflate, may cause decomposition of certain solvents like THF.[10]
-
If you suspect the solvent is the problem, consider screening a range of anhydrous solvents with varying polarities and coordinating abilities.
| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Typical Application Notes |
| Acetonitrile (CH₃CN) | 37.5 | High | Good for dissolving AgOTf, but can compete for coordination sites.[3] |
| Dichloromethane (CH₂Cl₂) | 9.1 | Low | A common, less coordinating solvent.[10] |
| Toluene | 2.4 | Low | Non-polar, suitable for certain reactions.[11] |
| Diethyl Ether (Et₂O) | 4.3 | Moderate | Can be used, but check for peroxide impurities.[11] |
| Tetrahydrofuran (THF) | 7.6 | High | Can be unstable under strongly Lewis acidic conditions.[10] |
Question 3: How does temperature affect the conversion rate of my silver triflate-catalyzed reaction?
Answer:
Temperature is a critical parameter that directly influences the reaction rate.
-
Reaction Kinetics: Increasing the temperature generally increases the reaction rate, which can lead to higher conversion in a given time.[8] Some reactions may require heating to overcome the activation energy barrier.[3]
-
Catalyst and Substrate Stability: Conversely, excessively high temperatures can lead to the decomposition of the catalyst, substrates, or products.[1] Silver(II) triflate, for instance, rapidly decomposes above 120 °C.[1] While silver(I) triflate is more stable, thermal degradation of reaction components is still a possibility.
-
Side Reactions: Elevated temperatures can sometimes promote undesired side reactions, such as polymerization or dimerization of substrates like styrene, which can consume starting material and reduce the yield of the desired product.[10]
If low conversion is observed at room temperature, a stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress is a recommended optimization strategy.
| Temperature Range | Potential Outcome | Considerations |
| 0 - 25 °C | Slower reaction rates, but potentially higher selectivity. | May be suitable for highly reactive substrates to minimize side reactions. |
| 25 - 80 °C | Increased reaction rates for many common transformations.[3] | A good starting point for optimization. |
| > 80 °C | Significantly faster rates, but increased risk of decomposition.[1] | Monitor for catalyst deactivation and byproduct formation. |
Question 4: I am observing the formation of significant byproducts. What are common side reactions and how can I mitigate them?
Answer:
The formation of byproducts is a common cause of low conversion of the desired product. In silver triflate catalysis, several side reactions can occur depending on the substrates and reaction conditions.
-
Dimerization/Polymerization of Alkenes: In reactions involving alkenes like styrene, dimerization or polymerization can be a significant side reaction, especially at higher concentrations or temperatures.[10]
-
Mitigation: Slowly adding the alkene to the reaction mixture can help maintain a low concentration and suppress these side reactions.[10]
-
-
Intermolecular Aglycon Transfer: In glycosylation reactions, intermolecular transfer of the aglycon can occur, leading to undesired oligosaccharides.[12]
-
Mitigation: Using an equimolar ratio of the glycosyl donor to the catalyst can help suppress this side reaction.[12]
-
-
Decomposition of Sensitive Substrates: Some substrates may not be stable under the reaction conditions.
-
Mitigation: Milder reaction conditions, such as lower temperatures or the use of a less acidic co-catalyst, may be necessary. Silver triflate is considered a mild catalyst in some contexts, which can reduce degradation compared to stronger Lewis acids.[13]
-
Careful monitoring of the reaction by techniques like TLC, GC-MS, or NMR can help identify the formation of byproducts early on, allowing for adjustments to the reaction conditions.[14]
Frequently Asked Questions (FAQs)
Q1: What is the role of silver triflate in catalysis?
A1: Silver triflate (AgOTf) primarily acts as a Lewis acid and a halide scavenger.[15][16] Its highly polarized silver-oxygen bond can activate substrates, lowering the activation energy of the reaction.[17] In many reactions, it is used to abstract a halide from a substrate to generate a more reactive cationic intermediate.[9]
Q2: How can I monitor the progress of my silver triflate-catalyzed reaction?
A2: Several analytical techniques can be used to monitor reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds to quantify the conversion and identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide quantitative information on the conversion of starting materials to products by integrating characteristic signals.[14]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds and for determining enantiomeric excess in asymmetric reactions.[18]
Q3: What are common catalyst poisons for silver triflate?
A3: Catalyst poisons are substances that bind to the active sites of the catalyst and reduce its activity.[5][6][7] For silver triflate, common poisons include:
-
Sulfur compounds: Can strongly coordinate to the silver center.
-
Halide ions (in excess): While AgOTf is used to abstract halides, an excess of halide ions in the solution can inhibit the catalyst.
-
Strongly coordinating ligands: Amines, phosphines, and other Lewis bases can compete with the substrate for coordination to the silver ion.
-
Water: As mentioned, water can deactivate the catalyst.[4]
Ensuring the purity of all reagents and solvents is the best way to avoid catalyst poisoning.[6]
Q4: Is silver triflate reusable?
A4: In some cases, silver triflate can be recovered and reused.[17][19] However, its recovery can be challenging depending on the reaction workup. If the catalyst precipitates out or can be supported on a solid phase, its reuse is more feasible. For many homogeneous reactions, the catalyst is removed during aqueous workup.
Experimental Protocols
General Protocol for a Silver Triflate-Catalyzed Reaction
This protocol provides a general guideline. Specific amounts, temperatures, and reaction times will need to be optimized for your particular transformation.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all substrates and reagents are anhydrous. Dry solvents over appropriate drying agents and distill under an inert atmosphere.[3]
-
Dry the silver triflate (AgOTf) under vacuum at an elevated temperature (e.g., 100 °C) for a few hours prior to use.[3]
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the silver triflate (e.g., 5-10 mol%) under an inert atmosphere (argon or nitrogen).[3]
-
Add the substrate and the anhydrous solvent via syringe.
-
If one of the reactants is a liquid, it may be added slowly via a syringe pump to control its concentration in the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated in an oil bath).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction, for example, by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography, recrystallization, or distillation.[10]
-
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Common pathways for silver triflate catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechempharma.com [lifechempharma.com]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Role of Temperature in the Growth of Silver Nanoparticles Through a Synergetic Reduction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN112778173A - Synthesis method of silver (I) trifluoromethanesulfonate - Google Patents [patents.google.com]
- 12. This compound as a new efficient catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, contributing to the suppression of side reactions of intermolecular aglycon transfer and polymerization of oxazoline derivatives of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]
- 16. Silver‐Free C−H Activation: Strategic Approaches towards Realizing the Full Potential of C−H Activation in Sustainable Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: a versatile tool in organic synthesis - new progress in catalytic reactions and applications - Wechem [wechemglobal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Silver Trifluoromethanesulfonate (AgOTf) Mediated Synthesis
Welcome to the technical support center for silver trifluoromethanesulfonate (B1224126) (AgOTf) mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is silver trifluoromethanesulfonate (AgOTf), and what are its primary applications in organic synthesis?
A1: this compound, or silver triflate, is the silver salt of trifluoromethanesulfonic acid. It is a powerful Lewis acid and a versatile catalyst used in a wide range of organic transformations. Its high reactivity stems from the combination of a soft silver(I) cation and a non-coordinating triflate anion. Common applications include glycosylation reactions, Friedel-Crafts alkylations and acylations, intramolecular cyclizations, and as a co-catalyst with other transition metals.[1][2]
Q2: What are the most common byproducts observed in AgOTf-mediated reactions?
A2: The types of byproducts are often reaction-specific. However, some common classes of side products include:
-
Dimerization or Polymerization Products: Especially with reactive substrates like styrenes or other alkenes.[3][4]
-
Constitutional Isomers: Arising from rearrangement of intermediates or migration of protecting groups, particularly in complex molecules like carbohydrates.
-
Products of Protecting Group Migration: In syntheses involving substrates with multiple protecting groups, AgOTf can sometimes catalyze their migration, leading to isomeric impurities.
-
Oxazoline Formation: A common byproduct in glycosylation reactions involving donors with a participating group at the C-2 position.
-
Decomposition Products: If the reaction product is sensitive to the Lewis acidic conditions, prolonged reaction times or elevated temperatures can lead to degradation, which can be exacerbated if the catalyst is not removed before workup and concentration.[4]
-
Protodestannylation Products: In reactions involving arylstannanes, protodestannylation can be a significant side reaction.
Q3: How does the purity and handling of AgOTf affect my reaction?
A3: AgOTf is hygroscopic and can be sensitive to light. The presence of water can lead to the formation of triflic acid, which can alter the catalytic activity and lead to undesired side reactions. It is crucial to use anhydrous AgOTf and store it under an inert atmosphere in a desiccator, protected from light.[4] All reactions should be conducted under strictly anhydrous conditions using oven-dried glassware and dry solvents for reproducible results.
Q4: What is the role of molecular sieves in AgOTf-mediated reactions?
A4: Molecular sieves are used as dehydrating agents to scavenge any trace amounts of water from the reaction mixture.[5] By maintaining anhydrous conditions, they help to prevent the hydrolysis of AgOTf to triflic acid, which can lead to a loss of catalytic control and the formation of byproducts.[2][6] It is important to properly activate the molecular sieves before use by heating them under vacuum.
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Unidentified Byproducts
This is a general issue that can have multiple root causes. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low yields and byproduct formation.
Issue 2: Excessive Dimerization or Polymerization of Substrate
This is a common issue with electron-rich and reactive substrates like styrenes and other alkenes.
Question: My desired product is formed in low yield, and I observe a significant amount of high molecular weight material, likely from dimerization or polymerization of my starting material. How can I prevent this?
Answer:
-
Lower the Substrate Concentration: High concentrations of reactive substrates can favor intermolecular reactions. Running the reaction at a lower concentration can disfavor these side reactions.
-
Slow Addition of Substrate: Instead of adding the reactive substrate all at once, add it slowly to the reaction mixture over several hours using a syringe pump. This maintains a low instantaneous concentration of the substrate, minimizing its self-reaction.[3][4]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of polymerization more significantly than the rate of the desired reaction.
-
Use an Excess of the Less Reactive Reagent: If your reaction involves two components, using an excess of the less reactive partner can help to ensure that the more reactive substrate preferentially reacts with it rather than itself.[3]
Issue 3: Formation of Isomeric Byproducts in Glycosylation Reactions
Stereoselectivity is a major challenge in glycosylation. The formation of the undesired anomer is a common problem.
Question: My AgOTf-mediated glycosylation is producing a mixture of α and β anomers. How can I improve the stereoselectivity?
Answer:
-
Solvent Choice is Critical: The choice of solvent can have a profound impact on the stereochemical outcome. Ethereal solvents like diethyl ether tend to favor the formation of α-glycosides, while dichloromethane (B109758) can promote the formation of β-glycosides.[7] This is thought to be due to the different ways these solvents interact with the reactive glycosyl triflate intermediate.[7][8]
-
Control the Amount of AgOTf: The stoichiometry of AgOTf can influence stereoselectivity. An excess of AgOTf may lead to a more SN1-like reaction pathway, resulting in lower stereocontrol. Using a stoichiometric amount or slightly less may favor a more SN2-like pathway with better stereochemical fidelity.[7][8]
-
Consider Additives: Co-promoters can influence the reactivity and selectivity of the glycosylation. For example, in thioglycoside activation, additives like p-toluenesulfenyl chloride (p-TolSCl) are used in conjunction with AgOTf.[7]
-
Temperature Control: As with other side reactions, controlling the temperature is crucial. Lower temperatures generally favor higher selectivity.
Data Presentation
Table 1: Effect of Solvent on Stereoselectivity in a Model Glycosylation Reaction
| Entry | Donor | Acceptor | Solvent | AgOTf (equiv.) | Yield (%) | α:β Ratio |
| 1 | Glucosyl Donor | Glucoside Acceptor | Diethyl Ether | 1.1 | 90 | 5.7:1 |
| 2 | Glucosyl Donor | Glucoside Acceptor | Dichloromethane | 1.1 | 92 | 1:8 |
| 3 | Mannosyl Donor | Glucoside Acceptor | Diethyl Ether | 1.1 | 85 | >20:1 |
| 4 | Mannosyl Donor | Glucoside Acceptor | Dichloromethane | 1.1 | 88 | 1:6.7 |
Data adapted from a study on pre-activation based glycosylations and illustrates the significant influence of the solvent on the stereochemical outcome.[7]
Table 2: Influence of AgOTf Stoichiometry on Glycosylation Stereoselectivity
| Entry | Solvent | AgOTf (equiv.) | Yield (%) | α:β Ratio |
| 1 | Dichloromethane | 3.0 | 92 | 1:1.8 |
| 2 | Dichloromethane | 1.1 | 92 | 1:8 |
This data demonstrates that reducing the equivalents of AgOTf can enhance the β-selectivity in dichloromethane.[7][8]
Experimental Protocols
Protocol 1: General Procedure for AgOTf/AuCl₃-Catalyzed Michael Addition with Minimized Dimerization
This protocol is adapted from a procedure for the addition of dibenzoylmethane (B1670423) to styrene (B11656), where styrene dimerization is a major side reaction.[3][4]
Materials:
-
Gold(III) chloride (AuCl₃)
-
This compound (AgOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1,3-Diketone (e.g., dibenzoylmethane)
-
Alkene (e.g., styrene)
-
Anhydrous solvents for workup and chromatography
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add AuCl₃ (5 mol %) and AgOTf (15 mol %).
-
Add anhydrous CH₂Cl₂ and stir the resulting suspension at room temperature for 1.5-2 hours.
-
Add the 1,3-diketone (1.0 equiv) to the reaction mixture.
-
Dilute the alkene (1.5 equiv) with anhydrous CH₂Cl₂ in a separate flask.
-
Using a syringe pump, add the diluted alkene solution to the reaction mixture dropwise over 6-7 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 30 minutes.
-
Crucial Step: Before concentrating the reaction mixture, filter it through a short plug of silica (B1680970) gel to remove the catalyst. This prevents product decomposition upon heating.[4]
-
Wash the silica gel with an appropriate solvent (e.g., diethyl ether).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for a Michael addition with minimized dimerization.
Protocol 2: General Procedure for a Diastereoselective Intramolecular Cyclization
This is a general protocol for an AgOTf-catalyzed intramolecular cyclization, for which specific conditions should be optimized for the substrate.
Materials:
-
This compound (AgOTf)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or dioxane)
-
Unsaturated substrate with a nucleophilic group
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the unsaturated substrate (1.0 equiv) and activated 4 Å molecular sieves.
-
Add the anhydrous solvent via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -40 °C, or -78 °C).
-
In a separate flask, dissolve AgOTf (5-20 mol %) in a small amount of the anhydrous solvent.
-
Slowly add the AgOTf solution to the cooled substrate solution.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine (B128534) or saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture to remove the molecular sieves and any precipitated silver salts.
-
Wash the solids with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
This technical support center provides a starting point for troubleshooting and optimizing your AgOTf-mediated reactions. Remember that every reaction is unique, and some degree of optimization will likely be necessary for your specific substrate and desired transformation.
References
- 1. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sse.co.th [sse.co.th]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Silver Trifluoromethanesulfonate (AgOTf) Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silver trifluoromethanesulfonate (B1224126) (AgOTf). The information is presented in a question-and-answer format to directly address specific issues related to the effect of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of AgOTf-catalyzed reactions?
As with most chemical reactions, increasing the temperature generally increases the rate of AgOTf-catalyzed reactions. This is because higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier.[1][2] However, the relationship is not always straightforward, and excessively high temperatures can lead to adverse effects.
Q2: What are the potential negative impacts of increasing the temperature in an AgOTf-catalyzed reaction?
Increasing the reaction temperature can lead to several undesirable outcomes:
-
Catalyst Decomposition: While AgOTf is relatively stable, high temperatures can cause its decomposition. For instance, the related compound silver(II) triflate shows rapid thermal decomposition above 120 °C and slow decay even at room temperature. This can lead to a loss of catalytic activity over time.
-
Side Reactions: Higher temperatures can promote undesired side reactions, such as dimerization or polymerization of starting materials, or decomposition of products.[3] In some cases, reactions can be reversible at higher temperatures.[3]
-
Reduced Selectivity: For stereoselective reactions, temperature can significantly impact the enantiomeric or diastereomeric excess. The optimal temperature for high selectivity may differ from the temperature that gives the fastest reaction rate.
Q3: How does temperature affect the stability of the AgOTf catalyst?
Silver trifluoromethanesulfonate should be stored in a cool, dry, and dark place as it can be light-sensitive. To ensure reproducibility, it is recommended to dry AgOTf under vacuum at a moderately elevated temperature (e.g., 100 °C) for a couple of hours before use, especially in moisture-sensitive reactions.[2] The thermal stability of the catalyst in a specific reaction solvent at a given temperature should be considered, as solvent coordination can affect its stability and reactivity.
Q4: Are there any general temperature guidelines for starting an AgOTf-catalyzed reaction?
The optimal temperature is highly dependent on the specific reaction. However, a common starting point for many AgOTf-catalyzed reactions, such as glycosylations, is a low temperature (e.g., -78 °C or -40 °C), followed by a gradual warming to room temperature.[4] For other reactions, such as certain cyclizations, temperatures as high as 90 °C may be required for efficient conversion.[5] It is crucial to consult the literature for analogous reactions and then perform a temperature optimization study for your specific system.
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
Possible Cause: The reaction temperature is too low, and the activation energy barrier is not being overcome.
Troubleshooting Steps:
-
Gradual Temperature Increase: Slowly and incrementally increase the reaction temperature. Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Literature Review: Check for similar reactions in the literature to see the temperature ranges that have been successful.
-
Solvent Effects: Consider that the solvent can influence the reaction rate at a given temperature. A change of solvent might be necessary in conjunction with temperature optimization.
Problem 2: Formation of Significant Side Products or Low Selectivity
Possible Cause: The reaction temperature is too high, leading to side reactions or a decrease in stereoselectivity.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. For reactions that are initiated at low temperatures and then warmed, try holding the reaction at the lower temperature for a longer period.
-
Controlled Addition: If a reactant is prone to side reactions at higher concentrations and temperatures, consider its slow addition to the reaction mixture at a controlled temperature.[3]
-
In-situ Catalyst Formation: In some cases, the active catalyst is formed in situ. The temperature at which the catalyst is generated can impact its activity and selectivity.
Problem 3: Reaction Stops Before Completion
Possible Cause: The AgOTf catalyst is deactivating over the course of the reaction, potentially due to thermal decomposition.[6]
Troubleshooting Steps:
-
Run at a Lower Temperature: Catalyst deactivation is often accelerated at higher temperatures. Running the reaction at a lower, more stable temperature for a longer duration may lead to a higher overall yield.
-
Catalyst Loading: Investigate the effect of catalyst loading. In some instances, a higher initial catalyst concentration might be needed to compensate for deactivation, although this can also lead to more side products.
-
Incremental Addition of Catalyst: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.
Data Presentation
The following table provides a representative example of how temperature can affect the yield and reaction time in a hypothetical AgOTf-catalyzed reaction. This data is illustrative and the optimal conditions for a specific reaction must be determined experimentally.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | -78 | 24 | < 5 | No significant product formation. |
| 2 | -40 | 12 | 45 | Slow conversion, clean reaction mixture. |
| 3 | 0 | 6 | 85 | Good conversion rate, minimal side products. |
| 4 | 25 (Room Temp) | 2 | 92 | Fast reaction, some minor impurities observed. |
| 5 | 50 | 1 | 75 | Rapid reaction, significant side product formation.[3] |
| 6 | 80 | 1 | 60 | Catalyst decomposition observed (color change).[5] |
Experimental Protocols
Protocol for Determining the Effect of Temperature on Reaction Rate
This protocol outlines a general procedure to study the kinetics of an AgOTf-catalyzed reaction at different temperatures to determine the activation energy (Ea).
-
Reaction Setup: In a series of identical reaction vessels equipped with magnetic stirrers and temperature probes, add the solvent and all reactants except for the limiting reagent or the catalyst.
-
Temperature Equilibration: Place each vessel in a temperature-controlled bath set to the desired experimental temperatures (e.g., 20°C, 30°C, 40°C, 50°C). Allow the solutions to equilibrate to the target temperature.[7]
-
Initiate the Reaction: Initiate the reaction in each vessel by adding the final reagent (either the limiting substrate or the AgOTf catalyst) and start a timer.
-
Monitor Reaction Progress: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction immediately (e.g., by adding a suitable quenching agent or by rapid cooling).
-
Analyze Samples: Analyze the quenched aliquots using a calibrated analytical method (e.g., HPLC, GC, NMR with an internal standard) to determine the concentration of the product or the consumption of the starting material over time.
-
Determine Rate Constants: For each temperature, plot the concentration versus time data to determine the initial reaction rate. From the rate law of the reaction, calculate the rate constant (k) at each temperature.[8]
-
Arrhenius Plot: Create an Arrhenius plot by graphing the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T in Kelvin).[9]
-
Calculate Activation Energy: The slope of the resulting line will be equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). The activation energy (Ea) can be calculated from the slope.[9]
Visualizations
Caption: Workflow for optimizing reaction temperature in AgOTf-catalyzed reactions.
Caption: Relationship between temperature and reaction outcomes in AgOTf catalysis.
References
- 1. Optimization of Preparation of Silver Trifluoromethane Sulfonate and Its Potential Application in Materials Science - Wechem [wechemglobal.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Silver Trifluoromethanesulfonate and Other Silver Salts in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, silver salts have emerged as versatile and powerful catalysts for a myriad of chemical transformations. Their ability to act as potent Lewis acids, coupled with their unique affinity for various functional groups, has rendered them indispensable tools in the construction of complex molecular architectures. Among the diverse array of silver salts available, silver trifluoromethanesulfonate (B1224126) (AgOTf), often referred to as silver triflate, has garnered significant attention for its exceptional catalytic activity. This guide provides an objective comparison of the performance of silver trifluoromethanesulfonate against other commonly employed silver salts, including silver nitrate (B79036) (AgNO₃), silver tetrafluoroborate (B81430) (AgBF₄), silver hexafluorophosphate (B91526) (AgPF₆), and silver acetate (B1210297) (AgOAc). The comparisons are supported by experimental data from peer-reviewed studies to assist researchers in selecting the optimal catalyst for their specific synthetic needs.
I. Overview of Physicochemical Properties
The catalytic efficacy of a silver salt is intrinsically linked to its physical and chemical properties. Factors such as the nature of the counter-ion, solubility in organic solvents, and stability significantly influence the catalyst's performance.
The trifluoromethanesulfonate (triflate) anion in AgOTf is a weakly coordinating anion, which imparts high Lewis acidity to the silver cation. This allows for the efficient activation of substrates without strong catalyst-product inhibition. Similar weakly coordinating anions are found in AgBF₄ and AgPF₆, rendering them potent Lewis acids as well. In contrast, the nitrate (NO₃⁻) and acetate (OAc⁻) anions are more coordinating, which can sometimes temper the catalytic activity of the silver center.
Table 1: Physicochemical Properties of Common Silver Salts
| Silver Salt | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | AgOTf | 256.94 | White to light beige powder | 286 |
| Silver Nitrate | AgNO₃ | 169.87 | White crystalline solid | 212 |
| Silver Tetrafluoroborate | AgBF₄ | 194.67 | White to off-white solid | 200 (decomposes) |
| Silver Hexafluorophosphate | AgPF₆ | 252.83 | White to pale yellow powder | 102 (decomposes) |
| Silver Acetate | AgOAc | 166.91 | White to grayish-white powder | 220 (decomposes) |
Table 2: Solubility of Silver Salts in Common Organic Solvents
| Solvent | This compound | Silver Nitrate | Silver Tetrafluoroborate | Silver Hexafluorophosphate | Silver Acetate |
| Dichloromethane (B109758) | Soluble | Slightly | Soluble | Soluble | Insoluble |
| Acetonitrile | Very Soluble | Very Soluble | Very Soluble | Soluble | Slightly |
| Toluene | Soluble | Insoluble | Soluble | Soluble | Insoluble |
| THF | Soluble | Slightly | Soluble | Soluble | Insoluble |
| Water | Very Soluble | Very Soluble | Very Soluble | Soluble | Slightly |
Data compiled from various sources. "Soluble" and "Very Soluble" are qualitative descriptors and the actual solubility values can vary.
II. Comparative Catalytic Performance: Experimental Data
The choice of a silver salt catalyst can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, yields, and selectivity. Below are comparative data from published studies in various catalytic applications.
A. Oxidative Cyclization of 1,4-Diynamide-3-ols
In a study on the Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with N-oxide to synthesize 2-substituted furan-4-carboxamide derivatives, a range of silver salts were screened. The results highlight the superior performance of AgOTf in this specific transformation.[1][2]
Table 3: Comparison of Silver Salts in the Oxidative Cyclization of a 1,4-Diynamide-3-ol
| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| AgOTf | DCE | 8 | 83 |
| AgSbF₆ | DCE | 8 | 74 |
| AgNTf₂ | DCE | 8 | 78 |
| AgBF₄ | DCE | 8 | 75 |
| CF₃COOAg | DCE | 8 | 61 |
Reaction conditions: 1,4-diynamide-3-ol (1 equiv.), 8-methylquinoline (B175542) N-oxide (2 equiv.), catalyst (10 mol%) in DCE at room temperature.[1][2]
B. Ortho-Alkylation of Diarylamines
A study on the ortho-alkylation of phenothiazine (B1677639) with styrene (B11656) demonstrated the significant influence of the counter-ion on the catalytic activity of the silver salt. In this case, AgBF₄ provided the highest yield.[3][4][5][6][7][8][9][10][11]
Table 4: Comparison of Silver Salts in the Ortho-Alkylation of Phenothiazine
| Catalyst (10 mol%) | Yield (%) |
| AgBF₄ | 90 |
| AgOTf | 54 |
| AgSbF₆ | 64 |
| AgNO₃ | trace |
| AgOAc | 0 |
| AgF | trace |
| AgCl | 0 |
| AgBr | 0 |
| AgI | 0 |
Reaction conditions: Phenothiazine (0.5 mmol), styrene (0.75 mmol), catalyst (10 mol%) in 1,2-dichloroethane (B1671644) at 60°C for 16h. Yields determined by GC.[3][4][5][6][7][8][9][10][11]
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the experimental protocols for the key reactions cited in this guide.
A. General Procedure for the Silver-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols
To a stirred suspension of the respective silver salt (0.0147 mmol) in dichlorometane (0.5 mL) under a nitrogen atmosphere, a solution of N-(3-hydroxy-5-phenylpenta-1,4-diyn-1-yl)-N,4-dimethylbenzenesulfonamide (50 mg, 0.1473 mmol) and 8-methylquinoline N-oxide (46.90 mg, 0.2946 mmol) in dichloromethane (1.0 mL) was added at room temperature. The resulting mixture was stirred at room temperature for the time specified in Table 3. Upon completion, the solution was filtered through a short pad of Celite and the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica (B1680970) gel to afford the desired product.[1][2]
B. General Procedure for the Silver-Catalyzed Ortho-Alkylation of Phenothiazine
In a sealed tube, phenothiazine (0.5 mmol), styrene (0.75 mmol), and the respective silver catalyst (10 mol%) were dissolved in 1,2-dichloroethane (1 mL). The reaction mixture was stirred at 60°C for 16 hours. After cooling to room temperature, the reaction mixture was analyzed by gas chromatography to determine the product yield. For isolation, the solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel.[3][4][5][6][7][8][9][10][11]
IV. Mechanistic Insights and Logical Relationships
The differing catalytic activities of silver salts can be attributed to a combination of factors including Lewis acidity, the coordinating ability of the counter-ion, and the specific reaction mechanism.
A. Role of the Counter-ion in Lewis Acidity
The Lewis acidity of the silver cation is a key driver of its catalytic activity. Weakly coordinating anions, such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), and hexafluorophosphate (PF₆⁻), result in a more "naked" and highly Lewis acidic silver cation. This enhanced Lewis acidity allows for more effective activation of substrates, such as alkynes and alkenes, towards nucleophilic attack.
References
- 1. Silver tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. This compound | 2923-28-6 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Silver hexafluorophosphate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Battle of Promoters: Silver Triflate (AgOTf) vs. Trimethylsilyl Triflate (TMSOTf) in Glycosylation
In the intricate world of carbohydrate chemistry, the formation of a glycosidic bond is a pivotal step, underpinning the synthesis of complex oligosaccharides and glycoconjugates that are vital for numerous biological processes. The choice of promoter for a glycosylation reaction is critical, profoundly influencing yield, stereoselectivity, and reaction conditions. Among the plethora of available promoters, silver trifluoromethanesulfonate (B1224126) (AgOTf) and trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) have emerged as powerful and widely used Lewis acids. This guide provides a comprehensive comparison of AgOTf and TMSOTf as glycosylation promoters, supported by experimental data, to aid researchers in selecting the optimal promoter for their specific synthetic challenges.
Promoter Fundamentals: A Glimpse into AgOTf and TMSOTf
Both AgOTf and TMSOTf are triflate salts, renowned for the exceptional lability of the triflate anion, which renders the corresponding silver(I) and trimethylsilyl cations highly electrophilic. This electrophilicity is the driving force behind their ability to activate glycosyl donors.
Silver Triflate (AgOTf) is a versatile promoter capable of activating a wide array of glycosyl donors, including halides, thio-donors, and trichloroacetimidates.[1][2] Its activation mechanism typically involves coordination of the silver cation to the leaving group at the anomeric center, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate.[1]
Trimethylsilyl Triflate (TMSOTf) is a potent Lewis acid that is particularly effective in activating glycosyl trichloroacetimidates and in promoting Koenigs-Knorr type reactions with glycosyl bromides.[3][4][5] It is known for its ability to catalyze reactions at low temperatures and often in catalytic amounts.[3]
Performance Showdown: A Data-Driven Comparison
The efficacy of a glycosylation promoter is best assessed through quantitative data on reaction outcomes. The following tables summarize experimental results from various studies, offering a direct comparison of AgOTf and TMSOTf in different glycosylation scenarios.
Table 1: Glycosylation of Various Donors and Acceptors with TMSOTf Promotion
| Donor | Acceptor | Promoter System | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| Per-benzoylated mannosyl bromide | Secondary 2-OH acceptor | 3.0 equiv. Ag₂O, 0.25 equiv. TMSOTf | RT | 10 min | 98 | - | [4][6] |
| Per-benzoylated mannosyl bromide | Secondary 3-OH acceptor | 3.0 equiv. Ag₂O, 0.25 equiv. TMSOTf | RT | < 5 min | 99 | - | [4][6] |
| Per-benzoylated mannosyl bromide | Primary 6-OH acceptor | 2.0 equiv. Ag₂O, 0.20 equiv. TMSOTf | RT | 10 min | 99 | - | [6] |
| Per-benzoylated mannosyl bromide | Cholesterol | - | RT | 10 min | 91-96 | - | [6] |
| Per-benzylated galactosyl donor | Disaccharide acceptor | 10 mol% TMSOTf | - | - | 90 | - | [4] |
| Glycosyl trichloroacetimidate (B1259523) | Glycosyl acceptor | 0.1-0.5 equiv. TMSOTf | -80 to 0 | 1 h | High | - | [3] |
Note: In the TMSOTf-catalyzed Koenigs-Knorr reaction, Ag₂O is used as a co-promoter to scavenge the generated HBr.[4][6]
Table 2: Glycosylation Reactions Promoted by AgOTf
| Donor | Acceptor | Promoter System | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| 2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate | Fmoc-Ser-OtBu | 0.2 equiv. AgOTf | 0 | 30 min | Moderate | - | [1][7] |
| Thioglycoside Donor | Saccharide Acceptor | ICl/AgOTf | - | - | 46-82 | - | [8] |
| Glycosyl Sulfoxide Donor | Primary Alcohol | AuCl₃/AgOTf | RT | 20-60 min | Moderate to Good | - | [9] |
| 2-alkoxy-glyco-[2,1-d]-2-oxazoline | - | Equimolar AgOTf | - | - | Good | - | [10] |
Mechanistic Insights: How They Work
The generalized mechanisms for glycosylation promoted by AgOTf and TMSOTf are depicted below. Both pathways proceed through a key oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the acceptor.
Figure 1: Generalized mechanisms for AgOTf and TMSOTf promoted glycosylation.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for glycosylation reactions using AgOTf and TMSOTf.
Protocol 1: TMSOTf-Catalyzed Glycosylation with a Trichloroacetimidate Donor[3]
Materials:
-
Glycosyl trichloroacetimidate donor (1.0-3.0 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.5 equiv.)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flask containing the glycosyl acceptor and trichloroacetimidate donor, add dry toluene (B28343) and remove residual water by azeotropic distillation. Place the flask under high vacuum for 3 hours and then purge with argon.
-
In a separate two-necked flask, add activated molecular sieves and heat at 300°C for 2 hours under vacuum, then allow to cool under argon.
-
Under an argon atmosphere, dissolve the acceptor and donor in dry CH₂Cl₂.
-
Transfer this solution to the flask containing the activated molecular sieves via cannula at room temperature.
-
Stir the mixture at a temperature between -80°C and 0°C for 1 hour.
-
Add TMSOTf to the suspension at the same temperature and continue stirring until the donor is consumed, as monitored by TLC.
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Filter the mixture through Celite® and wash the filter cake with CH₂Cl₂.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired glycoside.
Figure 2: Experimental workflow for TMSOTf-catalyzed glycosylation.
Protocol 2: AgOTf-Promoted Fucosylation with a Trichloroacetimidate Donor[1]
Materials:
-
2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate (Fucosyl Donor) (1.2 equiv.)
-
Fmoc-Ser-OtBu (Glycosyl Acceptor) (1.0 equiv.)
-
Silver triflate (AgOTf) (0.2 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
-
Triethylamine
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To an oven-dried flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the glycosyl acceptor.
-
Dissolve the acceptor in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the fucosyl donor in anhydrous CH₂Cl₂.
-
Slowly add the solution of the fucosyl donor to the cooled acceptor solution via cannula or syringe.
-
In another flask, prepare a solution of silver triflate in anhydrous CH₂Cl₂.
-
Add the silver triflate solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the molecular sieves and insoluble salts. Wash the Celite® pad with CH₂Cl₂.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired fucosylated product.
Concluding Remarks: Making the Right Choice
The selection between AgOTf and TMSOTf as a glycosylation promoter is not a one-size-fits-all decision and depends heavily on the specific glycosyl donor, acceptor, and desired reaction conditions.
TMSOTf often shines in reactions with trichloroacetimidate donors and in accelerating the classic Koenigs-Knorr reaction, frequently providing high yields in short reaction times under mild, neutral conditions.[4][5][6] Its catalytic nature is a significant advantage, reducing the need for stoichiometric amounts of expensive promoters.
AgOTf , on the other hand, demonstrates broad applicability with a variety of donor types, including those that may be less reactive with other promoters.[1][2] It is a reliable choice for fucosylation and can be used in combination with other reagents to form highly effective promoter systems.[8][9]
Ultimately, the optimal choice of promoter will be guided by the specific substrates and the desired outcome of the glycosylation reaction. The data and protocols presented in this guide offer a solid foundation for making an informed decision in the pursuit of complex carbohydrate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AuCl3-AgOTf promoted O-glycosylation using anomeric sulfoxides as glycosyl donors at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silver trifluoromethanesulfonate as a new efficient catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, contributing to the suppression of side reactions of intermolecular aglycon transfer and polymerization of oxazoline derivatives of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Silver Triflate vs. Copper Catalysts in Aziridination: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in synthesizing aziridines, key structural motifs in many biologically active compounds. This guide provides an objective comparison of the efficacy of silver triflate and copper catalysts in olefin aziridination, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection and optimization.
The catalytic aziridination of olefins is a fundamental transformation in organic synthesis, providing a direct route to valuable three-membered nitrogen-containing heterocycles. Among the various transition metal catalysts employed for this reaction, copper complexes have been extensively studied and are widely used. However, silver catalysts, particularly silver triflate (AgOTf), have emerged as powerful alternatives, exhibiting unique reactivity and selectivity. This guide delves into a comparative analysis of these two catalytic systems.
Performance Comparison: A Quantitative Overview
The efficacy of a catalyst in aziridination is typically evaluated based on reaction yield, and for asymmetric reactions, enantioselectivity. The following table summarizes the performance of representative silver and copper catalysts in the aziridination of various olefin substrates using common nitrene precursors like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs).
| Olefin Substrate | Catalyst System | Nitrene Source | Solvent | Time (h) | Yield (%) | Reference |
| Styrene | [Ag₂(tBu₃tpy)₂(OTf)₂] | PhI=NTs | MeCN | - | 95 | [1][2] |
| Styrene | (TTM)CuCl | PhI=NTs | DCM | 12 | 71 | [3] |
| Styrene | [(TTM)Cu(NCMe)]PF₆ | PhI=NTs | DCM | 12 | >99 | [3] |
| 1-Hexene | [Ag₂(tBu₃tpy)₂(OTf)₂] | PhI=NTs | MeCN | - | 85 | [1][2] |
| 1-Hexene | (TTM)CuCl | PhI=NTs | DCM | 12 | 60 | [3] |
| 1-Hexene | [(TTM)Cu(NCMe)]PF₆ | PhI=NTs | DCM | 12 | 85 | [3] |
| Cyclohexene | [Ag₂(tBu₃tpy)₂(OTf)₂] | PhI=NTs | MeCN | - | 92 | [1][2] |
| Cyclohexene | (TTM)CuCl | PhI=NTs | DCM | 12 | 55 | [3] |
| Cyclohexene | [(TTM)Cu(NCMe)]PF₆ | PhI=NTs | DCM | 12 | 91 | [3] |
| α-Fluorostyrene | IPrAgCl / NaBArF₄ | PhI=NTs | DCM | 1.5 | 85 | [4] |
| α-Fluorostyrene | IPrCuCl / NaBArF₄ | PhI=NTs | DCM | 1.5 | 95 | [4] |
Note: Reaction conditions and catalyst structures can significantly influence outcomes. This table presents a selection of data for comparative purposes. Direct comparison is most accurate when conditions are identical.
Mechanistic Insights: Catalytic Cycles
The mechanisms of copper and silver-catalyzed aziridination, while both involving a metal-nitrene intermediate, are thought to proceed through different oxidation state manifolds.
Copper catalysis predominantly follows a Cu(I)/Cu(III) cycle.[5][6] The Cu(I) catalyst reacts with the nitrene source to form a Cu(III)-nitrene intermediate, which then transfers the nitrene group to the olefin to furnish the aziridine (B145994) and regenerate the Cu(I) catalyst.
Silver-catalyzed aziridination is proposed to involve a more complex series of oxidation states, potentially including Ag(I), Ag(II), and Ag(III).[7] The reaction is initiated by the oxidation of the Ag(I) precatalyst by the nitrene source to form higher-valent silver-nitrene species, which are responsible for the nitrene transfer to the olefin.
Figure 1. Generalized catalytic cycle for metal-catalyzed aziridination.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below is a representative protocol for the aziridination of styrene, adaptable for both silver and copper catalysts.
Materials:
-
Styrene (or other olefin)
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Silver triflate (AgOTf) or Copper(II) triflate (Cu(OTf)₂)
-
Appropriate ligand (if required, e.g., 1,10-phenanthroline (B135089) for some copper systems)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN))
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
Catalyst Preparation (if applicable): In a flame-dried flask under an inert atmosphere, dissolve the metal salt (e.g., Cu(OTf)₂) and the ligand (e.g., 1,10-phenanthroline) in the anhydrous solvent. Stir for the specified time to allow for complex formation.
-
Reaction Setup: To a separate flame-dried flask under an inert atmosphere, add the catalyst solution (or the metal salt directly, e.g., AgOTf).
-
Addition of Reactants: Add the olefin (e.g., styrene) to the flask containing the catalyst.
-
Initiation: Add the nitrene source (PhI=NTs) to the reaction mixture in one portion or portion-wise.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium thiosulfate). Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Figure 2. Typical experimental workflow for catalytic aziridination.
Concluding Remarks
Both silver triflate and copper catalysts are highly effective for the aziridination of olefins. Copper catalysts, particularly those based on triflate salts with N-donor ligands, are well-established and offer a broad substrate scope with high yields. Silver catalysts, while historically less explored, demonstrate remarkable efficiency and, in some cases, unique reactivity profiles.
The choice between a silver and a copper catalyst will depend on the specific olefin substrate, the desired level of stereocontrol, and considerations of cost and catalyst availability. For electron-deficient or challenging substrates, the distinct Lewis acidity and redox properties of silver catalysts may offer an advantage. Conversely, the extensive literature and well-understood nature of copper catalysts provide a robust starting point for reaction development. This guide serves as a foundational resource to aid researchers in making an informed decision for their specific synthetic needs.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. he-group.uchicago.edu [he-group.uchicago.edu]
- 3. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Silver Trifluoromethanesulfonate in Catalysis: Mechanistic Insights and Performance Benchmarks
For Researchers, Scientists, and Drug Development Professionals
Silver trifluoromethanesulfonate (B1224126) (AgOTf), often referred to as silver triflate, has emerged as a versatile and powerful catalyst in a myriad of organic transformations. Its unique properties, including its strong Lewis acidity and the non-coordinating nature of the triflate anion, enable it to activate a wide range of substrates, facilitating intricate bond formations. This guide provides an objective comparison of AgOTf's performance against other common catalysts in key organic reactions, supported by experimental data and detailed protocols. Mechanistic pathways and experimental workflows are also visualized to offer a deeper understanding of its catalytic role.
Data Presentation: A Quantitative Comparison
The efficacy of a catalyst is best assessed through quantitative metrics such as reaction yield, time, and selectivity. The following tables summarize the performance of AgOTf in comparison to alternative catalysts across several important classes of organic reactions.
Table 1: Synthesis of 1,2,4-Trisubstituted Pyrroles from 2-(1-Alkynyl)-2-alken-1-als and Amines
| Entry | Catalyst (mol%) | Time (h) | Product | Yield (%) | Reference |
| 1 | AgOTf (10) | 1 | 3a | 85 | [1] |
| 2 | AuCl3 (10) | 12 | 3a | 70 | [1] |
| 3 | Cu(OTf)2 (10) | 12 | 3a | 65 | [1] |
| 4 | Sc(OTf)3 (10) | 12 | 3a | 50 | [1] |
| 5 | L-proline (10) | 12 | 3a | <10 | [1] |
Table 2: Glycosylation of Thioglycosides
| Entry | Donor | Acceptor | Promoter System | Time (h) | Product | Yield (%) | α/β Ratio | Reference |
| 1 | 1 | 2 | AgBF4 | 0.1 | 3 | 97 | 1.6/1 | [2] |
| 2 | 1 | 2 | AgOTf | 0.1 | 3 | 90 | - | [2] |
| 3 | 4 | 5 | NIS/AgOTf | - | 6 | - | - | [3] |
| 4 | 4 | 5 | ICl/AgOTf | 1 | 6 | 82 | - | [4] |
| 5 | 4 | 5 | NIS/TfOH | - | 6 | - | - | [5] |
Table 3: Friedel-Crafts Acylation of Anisole with Benzoic Anhydride
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Pr(OTf)3 (5) | DES III | 100 | 10 | 80 | [6] |
| 2 | Nd(OTf)3 (5) | DES III | 100 | 10 | 78 | [6] |
| 3 | Ce(OTf)3 (5) | DES III | 100 | 10 | 78 | [6] |
| 4 | Cu(OTf)2 (5) | DES III | 100 | 10 | 76 | [6] |
| 5 | AgOTf (5) | DES III | 100 | 10 | 75 | [6] |
| 6 | Zn(OTf)2 (5) | DES III | 100 | 10 | 75 | [6] |
Table 4: Cycloisomerization of o-Alkynylbenzyl Alcohols to 1H-Isochromenes
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) | Reference |
| 1 | PPh3AuCl (5) | AgOTf (5) | CH3CN | 47 | [7] |
| 2 | (tBu)3PAuCl (5) | AgOTf (5) | CH3CN | 15 | [7] |
| 3 | IPrAuCl (5) | AgOTf (5) | Toluene | 85 | [7] |
| 4 | PPh3AuOTf | - | Toluene | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative protocols for key AgOTf-catalyzed reactions.
Protocol 1: AgOTf-Catalyzed Synthesis of 1,2,4-Trisubstituted Pyrroles
This procedure is adapted from the synthesis of 1,2,4-trisubstituted pyrroles via the amino-cyclization of 2-(1-alkynyl)-2-alken-1-als.[1]
Materials:
-
(E)-2-phenylethynyl-3-phenylpropen-1-al (1a)
-
Phenylamine (2a)
-
Silver Trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of (E)-2-phenylethynyl-3-phenylpropen-1-al (1a, 1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add phenylamine (2a, 1.2 mmol).
-
Add this compound (AgOTf, 0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1,2,4-trisubstituted pyrrole.
Protocol 2: AgOTf as a Co-promoter in O-Glycosylation
This protocol describes a general procedure for the glycosylation of a thioglycoside donor, where AgOTf is used in conjunction with N-iodosuccinimide (NIS).[3]
Materials:
-
Glycosyl Donor (e.g., S-ethyl thioglycoside)
-
Glycosyl Acceptor
-
N-Iodosuccinimide (NIS)
-
This compound (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Activated Molecular Sieves (4 Å)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add a solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous DCM under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Add N-iodosuccinimide (NIS, 1.5 equiv) and a catalytic amount of this compound (AgOTf, 0.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at this temperature while monitoring its progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through a pad of Celite and wash with DCM.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired glycoside.
Mandatory Visualizations: Mechanistic Pathways and Workflows
Understanding the underlying mechanisms of catalysis is paramount for reaction optimization and the development of new synthetic methodologies. The following diagrams, generated using Graphviz, illustrate proposed signaling pathways and experimental workflows for AgOTf-catalyzed reactions.
Caption: Proposed mechanism for the AgOTf-catalyzed synthesis of polysubstituted pyrroles.
Caption: Role of AgOTf in the activation of thioglycoside donors for O-glycosylation.
Caption: A generalized experimental workflow for metal triflate-catalyzed Friedel-Crafts acylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Silver Triflate Reaction Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic techniques used in the characterization of reaction intermediates involving silver triflate (AgOTf). Silver triflate is a versatile and powerful Lewis acid catalyst employed in a wide range of organic transformations.[1][2] Understanding the structure and behavior of its reaction intermediates is crucial for optimizing reaction conditions and developing novel synthetic methodologies. This document summarizes key experimental data, details relevant analytical protocols, and visualizes experimental workflows to aid researchers in this endeavor.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for the characterization of silver triflate and its complexes, which can serve as models for reaction intermediates. This data provides a baseline for identifying and characterizing transient species in catalytic cycles.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Silver(I) Triflate Complexes
NMR spectroscopy is a powerful tool for elucidating the structure of intermediates in solution.[3][4] The chemical shifts of nuclei such as ¹H, ¹³C, and ¹⁹F are sensitive to the coordination environment of the silver ion.
| Compound/Complex | Spectroscopic Method | Key Chemical Shifts (δ) in ppm | Solvent | Reference |
| --INVALID-LINK-- | ¹H NMR | 11.82 (br s, 1 H, NH), 7.91 (d, J = 2.6 Hz, 2 H, H5pz), 7.90 (s, 1 H, Hmethine), 7.69 (d, J = 2.4 Hz, 1 H, H5cpz), 7.58 (d, J = 1.8 Hz, 2 H, H3pz), 6.37 (m, 3 H, overlapping H4pz&4cpz) | CD₃CN | [5] |
| ¹³C NMR | 142.62, 132.12, 131.55, 107.48 (C4pz), 106.25 (C4cpz), 72.45 (Cmethine) | CD₃CN | [5] | |
| ¹⁹F NMR | -79.31 (s) | CD₃CN | [5] | |
| --INVALID-LINK-- | ¹H NMR | 11.47 (br s, 1 H, NH), 7.63 (d, J = 2.3 Hz, 1 H, H5cpz), 7.49 (s, 1 H, Hmethine), 6.17 (d, J = 2.3 Hz, 1 H, H4cpz), 6.01 (s, 2 H, H4pz), 2.45 (s, 6 H, CH₃pz), 2.06 (s, 6 H, CH₃pz) | CD₃CN | [5] |
| ¹³C NMR | 151.23 (br), 151.11, 143.03, 107.05 (C4pz*), 106.12 (C4cpz), 64.78 (Cmethine), 14.03 (pzMe), 11.38 (pzMe) | CD₃CN | [5] | |
| ¹⁹F NMR | -79.34 (s) | CD₃CN | [5] |
HL and HL represent different nitrogen-containing scorpionate ligands.*
Table 2: Infrared (IR) Spectroscopy Data for Silver(I) Triflate Complexes
IR spectroscopy is particularly useful for identifying the coordination mode of the triflate anion and for observing changes in the vibrational frequencies of ligands upon coordination to the silver ion.[6]
| Compound/Complex | Spectroscopic Method | Key Vibrational Frequencies (ν) in cm⁻¹ | Medium | Reference |
| --INVALID-LINK-- | ATR | 3126 (νNH); 1276 (νas, SO₃), 1224 (νs, CF₃), 1158 (νas, CF₃), 1029 (νs, SO₃), 637 (δs, SO₃) | Solid | [5] |
| --INVALID-LINK-- | ATR | 3157 (νNH); 1286 (νas, SO₃), 1222 (νs, CF₃), 1168 (νas, CF₃), 1028 (νs, SO₃), 638 (δs, SO₃) | Solid | [5] |
| --INVALID-LINK-- | ATR | 2034, 1928 (νCO); 1276 (νas, SO₃), 1225 (νs, CF₃), 1157 (νas, CF₃), 1028 (νs, SO₃), 625 (δs, SO₃) | CH₂Cl₂/KBr | [5] |
Table 3: Mass Spectrometry (MS) Data for Silver(I) Triflate Complexes
Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique for the detection of charged intermediates in solution.[7] It allows for the identification of transient silver-containing species.
| Precursor Complex/Reaction | Spectroscopic Method | Key m/z Values (Assignment) | Reference |
| --INVALID-LINK-- | ESI(+) MS | 353 (96) [Mn(CO)₃(HL)]⁺, 310 (48) [Mn(CH₃CN)(HL)]⁺, 269 (100) [Mn(HL)]⁺ | [5] |
| --INVALID-LINK-- | ESI(+) MS | 563 (100) [Mn(CO)₃(TsL)]⁺, 497 (19) [Mn(H₂O)(TsL*)]⁺ | [5] |
| Metal Triflates (General) | ESI(+) MS | [M²⁺(A⁻)(TPPO)₂]⁺ or [M³⁺(A⁻)₂(TPPO)₂]⁺ (A⁻ = TfO⁻) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of reaction intermediates.
Protocol 1: In-situ IR Spectroscopy for Monitoring Catalytic Reactions
In-situ and operando IR spectroscopy are powerful methods for studying catalysts under reaction conditions.[9][10]
-
Catalyst Preparation: The catalyst bed is prepared within a specialized in-situ IR cell.
-
Gas/Liquid Flow: Reactant gases or liquids are flowed through the catalyst bed.
-
IR Measurement: The IR beam is passed through the catalyst bed, and spectra are recorded over time. The infrared radiation is diffused and reflected by the catalyst surface, allowing for the detection of adsorbed species.[11]
-
Data Analysis: Changes in the concentration of surface species are monitored by observing the intensity of their characteristic vibrational bands. This allows for the differentiation between active intermediates and spectator species.[11]
Protocol 2: ESI-MS for Detection of Reaction Intermediates
ESI-MS is highly effective for detecting charged intermediates directly from a reaction mixture.[7]
-
Sample Preparation: A sample of the reaction mixture is diluted in a suitable solvent (e.g., nitromethane (B149229) for metal triflates).[8] For enhanced detection of certain species, a strong Lewis base like triphenylphosphine (B44618) oxide (TPPO) can be added.[8]
-
Infusion: The diluted sample is infused into the ESI source of the mass spectrometer.
-
Mass Analysis: The mass-to-charge ratios of the ions generated in the ESI source are measured.
-
Tandem MS (MS/MS): To gain structural information, specific ions of interest can be isolated and fragmented (Collision-Induced Dissociation - CID), and the fragmentation pattern is analyzed.[12]
Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of silver triflate reaction intermediates.
Caption: Experimental workflow for spectroscopic analysis of silver triflate reaction intermediates.
Caption: A plausible catalytic cycle for a silver triflate-catalyzed reaction.
Caption: Logical relationship comparing key attributes of spectroscopic techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Silver Triflate (2923-28-6) at Nordmann - nordmann.global [nordmann.global]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. Syntheses, structures and spectroscopy of uni- and bi-dentate nitrogen base complexes of silver(I) trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Validating Product Structure from Silver Trifluoromethanesulfonate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Silver trifluoromethanesulfonate (B1224126) (AgOTf), a powerful and versatile reagent, is widely employed in organic synthesis to facilitate a range of transformations, including glycosylations, Friedel-Crafts reactions, and the formation of complex heterocyclic systems. Its ability to act as a potent Lewis acid and a halide abstractor makes it an invaluable tool in the synthesis of novel compounds with potential therapeutic applications. However, the successful synthesis of a target molecule is only the first step; rigorous validation of the product's structure is paramount to ensure its identity, purity, and suitability for further investigation.
This guide provides a comprehensive comparison of the key analytical techniques used to validate the structure of products obtained from reactions involving silver trifluoromethanesulfonate. We will delve into the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering experimental data to support the comparison. Furthermore, we will explore alternative reagents to this compound and present a case study on the biological relevance of a class of compounds synthesized using this reagent.
Structural Validation Techniques: A Comparative Analysis
The unambiguous determination of a molecule's three-dimensional structure is a critical aspect of chemical research. While several techniques are available, NMR, MS, and X-ray crystallography form the cornerstone of structural elucidation in modern organic chemistry. The choice of technique, or more commonly, the combination of techniques, depends on the nature of the compound and the level of structural detail required.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry, dynamic processes. | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Requirements | High-quality single crystal (>0.1 mm). | Soluble sample in a suitable deuterated solvent. | Small sample amount, can be in solution or solid state. |
| Strengths | Unambiguous and definitive structural determination.[1] | Provides detailed information about the molecule's structure in solution, which is often more biologically relevant.[2][3] | High sensitivity, provides accurate molecular weight and formula. |
| Limitations | Crystal growth can be a significant bottleneck; the solid-state structure may not represent the solution-state conformation.[2] | Can be difficult to interpret for large or complex molecules; does not directly provide bond lengths or angles.[2][3] | Does not provide information on stereochemistry or the connectivity of atoms. |
Experimental Protocols for Key Validation Techniques
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of atoms within the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of proton signals.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of carbon atoms.
-
For more complex structures, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations.
-
-
Data Analysis: Integrate and analyze the spectra to piece together the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, from which the molecular weight can be determined. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
X-ray Crystallography
Objective: To obtain a definitive three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[1]
-
Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.[1]
This compound in Synthesis: A Comparison with Alternatives
This compound is a popular choice for many organic transformations, but alternative reagents can sometimes offer advantages in terms of cost, reactivity, or ease of handling.
Glycosylation Reactions
In the crucial field of carbohydrate chemistry, the formation of glycosidic bonds is a fundamental transformation. Silver triflate is often used to activate glycosyl donors.
| Reagent | Typical Yield | Stereoselectivity | Advantages | Disadvantages |
| This compound (AgOTf) | Good to Excellent | Dependent on substrate and reaction conditions. | Mild and efficient, can reduce side reactions compared to TMSOTf.[4] | Can be expensive, light-sensitive. |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Generally High | Often provides good stereocontrol. | Highly reactive, widely used. | Can be harsh and lead to degradation of sensitive substrates. |
| Silver Tetrafluoroborate (AgBF₄) | Comparable to AgOTf | Similar to AgOTf. | Easier to handle than AgOTf (no azeotropic dehydration needed).[5] | Less commonly used than AgOTf. |
Friedel-Crafts Reactions
The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. While traditionally requiring stoichiometric amounts of Lewis acids, catalytic versions have been developed.
| Catalyst System | Typical Yield | Advantages | Disadvantages |
| This compound (AgOTf) / GaCl₃ | Moderate to Good | Catalytic amount of Lewis acid is sufficient. | Requires a combination of two Lewis acids. |
| Aluminum Chloride (AlCl₃) | Variable | Traditional and well-established. | Requires stoichiometric amounts, harsh reaction conditions.[6] |
| **Other Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) ** | Good to Excellent | Water-tolerant, can be recycled.[7] | Activity can vary depending on the metal center.[7] |
Workflow and Biological Significance: A Case Study
To illustrate the practical application of the concepts discussed, we will consider the synthesis and biological relevance of pyrazolo[5,1-a]isoquinoline derivatives, a class of compounds that can be synthesized using this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and structural validation of a pyrazolo[5,1-a]isoquinoline derivative.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A - Wikipedia [en.wikipedia.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Silver Trifluoromethanesulfonate Shines in Isotopic Labeling Studies
A comparative analysis highlights the efficacy of silver trifluoromethanesulfonate (B1224126) (AgOTf) as a catalyst in deuteration reactions, a key process in isotopic labeling for drug development and mechanistic studies. Experimental data reveals that AgOTf significantly outperforms other silver salts in achieving high levels of deuterium (B1214612) incorporation.
Researchers and professionals in drug development and chemical synthesis now have access to comparative data on the use of silver trifluoromethanesulfonate (AgOTf) for isotopic labeling, specifically through deuteration. Isotopic labeling is a critical technique for tracing the metabolic fate of drugs and elucidating reaction mechanisms. The choice of catalyst is paramount for efficient and selective incorporation of isotopes.
Performance Comparison of Silver Catalysts in Deuteration
A key study investigated the efficacy of various silver salts in the deuteration of 1,2,3,4-tetrahydroquinoline (B108954) using D₂O as the deuterium source. The results, summarized in the table below, demonstrate the superior catalytic activity of this compound.
| Catalyst | Deuterium Incorporation (%)[1] |
| This compound (AgOTf) | 94 |
| Silver Carbonate (Ag₂CO₃) | Low |
| Silver Phosphate (Ag₃PO₄) | Low |
| Silver Tetrafluoroborate (AgBF₄) | Low |
| Silver Acetate (AgOAc) | Low |
| Silver Oxide (Ag₂O) | Low |
The data clearly indicates that while other silver salts provided low deuterium incorporation, this compound achieved a remarkable 94% incorporation under the studied reaction conditions[1]. This superior performance is attributed to the potential slow release of trifluoromethanesulfonic acid (TfOH) during the reaction[1].
Experimental Design and Workflow
The general workflow for such a silver-catalyzed deuteration involves the reaction of a substrate with a deuterium source in the presence of a silver catalyst. The following diagram illustrates a typical experimental workflow for the deuteration of a heteroaromatic compound.
References
A Comparative Guide to the Kinetic Performance of Silver Trifluoromethanesulfonate in Catalytic Transformations
Silver trifluoromethanesulfonate (B1224126) (AgOTf), often referred to as silver triflate, has emerged as a remarkably versatile and powerful Lewis acid catalyst in modern organic synthesis. Its ability to activate a wide range of functional groups under mild conditions has made it an invaluable tool for researchers and drug development professionals. This guide provides a comparative analysis of AgOTf's catalytic performance, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate its role in key chemical transformations.
Comparative Catalytic Performance
The efficacy of a catalyst is best understood through direct comparison with alternatives under specific reaction conditions. The following data, summarized from various studies, highlights the performance of AgOTf in several important synthetic transformations, showcasing its strengths as both a primary catalyst and a co-catalyst.
Table 1: Comparison of Catalyst Systems in Select Organic Transformations
| Reaction | Substrates | Catalyst System | Catalyst Loading | Yield (%) | Reference |
| Pyrrole Synthesis | β-Alkynyl Ketones + Amines | 5 mol % AgOTf | 5 mol % | 13 - 92% | [1][2] |
| 5 mol % Ph₃PAuCl / 5 mol % AgOTf | 5 mol % | 13 - 92% | [1][2] | ||
| Cycloisomerization | 3,5-diyn-1-ones | AgOTf, AgBF₄, AgClO₄ | 1 equiv. | Not very effective | |
| CF₃CO₂Ag | 1 equiv. | 91% | |||
| Michael Addition | Dibenzoylmethane (B1670423) + Styrene (B11656) | 5 mol % AuCl₃ alone | 5 mol % | Trace | |
| 15 mol % AgOTf alone | 15 mol % | Trace | |||
| 5 mol % AuCl₃ / 15 mol % AgOTf | 5% / 15% | 98% (crude) |
Analysis of Performance:
For the synthesis of polysubstituted pyrroles from β-alkynyl ketones and amines, both AgOTf alone and a cationic gold(I) complex generated in situ from Ph₃PAuCl and AgOTf proved to be effective catalysts.[1][2] A study comparing sixteen different examples showed that both systems can provide yields ranging from poor (13%) to excellent (92%), depending on the specific substrates used.[1][2]
In other transformations, the choice of the silver salt's counterion is critical. In the cycloisomerization of 3,5-diyn-1-ones to form 2-alkynyl furans, AgOTf, AgBF₄, and AgClO₄ were found to be significantly less effective than silver trifluoroacetate (B77799) (CF₃CO₂Ag), which afforded the product in high yield.
Perhaps one of the most significant roles of AgOTf is as a co-catalyst, particularly with gold complexes. In the addition of dibenzoylmethane to styrene, either AuCl₃ or AgOTf alone provides only trace amounts of the desired product. However, when used in combination, they form a highly active catalytic system that furnishes the product in near-quantitative yield.[3] Here, AgOTf serves as a halide scavenger, generating a more electrophilic and catalytically active cationic gold species.
Mechanistic Insights and Experimental Workflow
Understanding the reaction mechanism and the experimental sequence is crucial for optimizing and troubleshooting a catalytic process. Visual diagrams can effectively clarify these complex relationships.
A. Proposed Catalytic Cycle for AgOTf-Promoted Cyclization
The diagram below illustrates a proposed mechanism for the AgOTf-promoted 6-endo-dig cyclization of a 2-(1-alkynyl)benzaldimine. The silver(I) center acts as a potent π-acid, activating the alkyne toward nucleophilic attack by the imine nitrogen, initiating the cyclization cascade.
Caption: Proposed mechanism for AgOTf-promoted alkyne cyclization.
B. General Experimental Workflow
A successful catalytic reaction, especially one involving sensitive reagents like AgOTf, requires a carefully planned experimental workflow. The following diagram outlines the key steps for setting up a reaction under an inert atmosphere, a common requirement for many silver- and gold-catalyzed transformations.
Caption: General workflow for an AgOTf co-catalyzed reaction.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides a representative protocol for a gold/silver co-catalyzed Michael addition, adapted from a procedure in Organic Syntheses.[3]
A. Representative Protocol: AuCl₃/AgOTf-Catalyzed Addition of Dibenzoylmethane to Styrene
-
Materials and Reagents:
-
Gold(III) chloride (AuCl₃)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dibenzoylmethane
-
Styrene
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Standard solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Apparatus Setup:
-
An oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet adapter, and rubber septa is assembled.
-
The flask is allowed to cool to room temperature under a steady flow of nitrogen.
-
A syringe pump is prepared for the slow addition of one of the reactants.
-
-
Reaction Procedure:
-
Under a positive pressure of nitrogen, the flask is charged with gold(III) chloride (5 mol %) and this compound (15 mol %).
-
Anhydrous dichloromethane is added via cannula or syringe, and the resulting suspension is stirred at room temperature for 1.5–2 hours to allow for catalyst activation.
-
Dibenzoylmethane (1.0 equivalent) is added to the catalyst mixture.
-
Styrene (1.5 equivalents), diluted in a portion of the anhydrous dichloromethane, is added dropwise to the stirring reaction mixture via syringe pump over 6–7 hours. The slow addition is crucial to minimize side reactions such as styrene dimerization.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
-
Workup and Purification:
-
The reaction mixture is filtered through a short plug of silica gel to remove the insoluble catalyst residues. The silica gel is washed with additional solvent (e.g., diethyl ether or CH₂Cl₂) to ensure complete recovery of the product.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator.
-
The resulting crude residue is purified by flash column chromatography on silica gel to yield the pure product.
-
B. Methods for Kinetic Monitoring
To perform a rigorous kinetic analysis of such a transformation, the reaction progress must be monitored over time. This is typically achieved by taking small, precisely timed aliquots from the reaction mixture.
-
Sampling: At designated time points, a small aliquot (e.g., 0.1 mL) is withdrawn from the reaction mixture using a syringe.
-
Quenching: The aliquot is immediately added to a vial containing a quenching agent (to stop the reaction) and an internal standard (for quantitative analysis). A suitable quenching agent could be a solution of a strong ligand like triphenylphosphine (B44618) or a salt like tetrabutylammonium (B224687) bromide.
-
Analysis: The quenched samples are then analyzed by an appropriate technique, such as:
-
Gas Chromatography (GC): For volatile substrates and products.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally sensitive compounds.
-
¹H NMR Spectroscopy: To monitor the disappearance of reactant signals and the appearance of product signals relative to an internal standard.
-
By plotting the concentration of reactants or products versus time, reaction rates can be determined, and kinetic parameters such as rate constants and reaction orders can be calculated.
Conclusion
This compound is a potent and multifaceted Lewis acid catalyst. Kinetic comparisons reveal that while it is highly effective for certain transformations on its own, its performance can be surpassed by other catalysts depending on the specific reaction. However, its role as a co-catalyst, particularly in generating highly active cationic gold species, is exceptionally valuable and leads to dramatic rate and yield enhancements. The provided protocols and mechanistic diagrams serve as a practical guide for researchers looking to harness the catalytic power of AgOTf, emphasizing that a thorough understanding of the reaction kinetics and workflow is paramount to achieving optimal results in synthesis.
References
Silver Trifluoromethanesulfonate: A Versatile Catalyst in Modern Organic Synthesis
A Comparative Guide to Applications, Performance, and Experimental Protocols
Silver trifluoromethanesulfonate (B1224126) (AgOTf), often referred to as silver triflate, has emerged as a powerful and versatile catalyst in a wide array of organic transformations. Its unique properties, including high Lewis acidity and the ability of the triflate anion to act as a good leaving group, have made it an indispensable tool for researchers in organic synthesis and drug development. This guide provides a comparative overview of AgOTf's applications in key synthetic reactions, supported by experimental data and detailed protocols.
Glycosylation Reactions: Enhancing Efficiency and Selectivity
In the realm of carbohydrate chemistry, the stereoselective formation of glycosidic bonds is of paramount importance. AgOTf has proven to be a highly effective promoter in various glycosylation strategies.
Comparison with sym-collidinium trifluoromethanesulfonate
A notable application of AgOTf is in the glycosylation using 2-alkoxy-glyco-[2,1-d]-2-oxazoline donors. In this context, AgOTf has been shown to provide superior yields compared to the more traditional promoter, sym-collidinium trifluoromethanesulfonate. The use of AgOTf also helps in suppressing undesirable side reactions such as intermolecular aglycon transfer and polymerization of the oxazoline (B21484) donor.[1]
Table 1: Comparison of AgOTf and sym-collidinium trifluoromethanesulfonate in Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Yield (%) | Reference |
| 2-(2,2,2-trichloroethoxy)-glyco-[2,1-d]-2-oxazoline (d-gluco) | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | AgOTf | 85 | Pertel, S. S. et al. Carbohydr. Res.2025 , 552, 109452 |
| 2-(2,2,2-trichloroethoxy)-glyco-[2,1-d]-2-oxazoline (d-gluco) | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | sym-collidinium trifluoromethanesulfonate | 72 | Pertel, S. S. et al. Carbohydr. Res.2025 , 552, 109452 |
| 2-(2,2,2-trichloroethoxy)-glyco-[2,1-d]-2-oxazoline (d-galacto) | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | AgOTf | 81 | Pertel, S. S. et al. Carbohydr. Res.2025 , 552, 109452 |
| 2-(2,2,2-trichloroethoxy)-glyco-[2,1-d]-2-oxazoline (d-galacto) | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | sym-collidinium trifluoromethanesulfonate | 68 | Pertel, S. S. et al. Carbohydr. Res.2025 , 552, 109452 |
Experimental Protocol: AgOTf-Promoted Glycosylation
A solution of the 2-alkoxy-glyco-[2,1-d]-2-oxazoline donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (B109758) (5 mL/mmol of donor) is stirred over activated molecular sieves (4 Å) for 30 minutes at room temperature under an argon atmosphere. The mixture is then cooled to 0 °C, and silver trifluoromethanesulfonate (1.0 equiv) is added in one portion. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired glycoside.
Caption: Experimental workflow for AgOTf-promoted glycosylation.
Synthesis of Heterocycles: Cyclization and Annulation Reactions
AgOTf is a highly effective catalyst for various cyclization reactions, leading to the formation of important heterocyclic scaffolds such as pyrroles and furans.
Pyrrole (B145914) Synthesis: A Comparative Study with Gold(I) Catalysis
The synthesis of polysubstituted pyrroles from β-alkynyl ketones and amines can be efficiently catalyzed by AgOTf. A comparative study with a cationic gold(I) complex reveals that while both catalysts are effective, the choice of catalyst can significantly influence the reaction yield depending on the substrate.
Table 2: Comparison of AgOTf and Cationic Au(I) in Pyrrole Synthesis
| β-Alkynyl Ketone | Amine | Catalyst | Yield (%) | Reference |
| 1-Phenyl-4-trimethylsilyl-3-butyn-1-one | Aniline | AgOTf (5 mol%) | 85 | Harrison, T. J. et al. J. Org. Chem.2006 , 71, 4525-4529 |
| 1-Phenyl-4-trimethylsilyl-3-butyn-1-one | Aniline | (PPh3)AuCl/AgOTf (5 mol%) | 92 | Harrison, T. J. et al. J. Org. Chem.2006 , 71, 4525-4529 |
| 1-(4-Methoxyphenyl)-4-phenyl-3-butyn-1-one | Benzylamine | AgOTf (5 mol%) | 78 | Harrison, T. J. et al. J. Org. Chem.2006 , 71, 4525-4529 |
| 1-(4-Methoxyphenyl)-4-phenyl-3-butyn-1-one | Benzylamine | (PPh3)AuCl/AgOTf (5 mol%) | 65 | Harrison, T. J. et al. J. Org. Chem.2006 , 71, 4525-4529 |
| 1,4-Diphenyl-3-butyn-1-one | Morpholine | AgOTf (5 mol%) | 90 | Harrison, T. J. et al. J. Org. Chem.2006 , 71, 4525-4529 |
| 1,4-Diphenyl-3-butyn-1-one | Morpholine | (PPh3)AuCl/AgOTf (5 mol%) | 88 | Harrison, T. J. et al. J. Org. Chem.2006 , 71, 4525-4529 |
Experimental Protocol: AgOTf-Catalyzed Pyrrole Synthesis
To a solution of the β-alkynyl ketone (1.0 equiv) and the amine (1.1 equiv) in toluene (B28343) (0.2 M) is added this compound (5 mol%). The reaction mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by TLC. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the corresponding pyrrole.
Caption: Proposed mechanism for AgOTf-catalyzed pyrrole synthesis.
C-H Bond Activation: A Key Additive in Ruthenium-Catalyzed Reactions
The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. AgOTf often plays a crucial role as an additive in transition metal-catalyzed C-H activation reactions, particularly with ruthenium catalysts.
Ruthenium(II)-Catalyzed α-Alkylation of Pyrrolidines
In the Ru(II)-catalyzed α-alkylation of N-arylpyrrolidines with alkenes, AgOTf has been identified as the optimal silver salt additive. It facilitates the formation of the active cationic ruthenium species, leading to high yields of the desired products.
Table 3: Effect of Silver Additive in Ru(II)-Catalyzed α-Alkylation of N-Arylpyrrolidine
| Alkene | Silver Additive (20 mol%) | Yield (%) | Reference |
| 1-Octene | AgOTf | 85 | Ackermann, L. et al. Org. Lett.2014 , 16, 1876-1879 |
| 1-Octene | AgSbF6 | 78 | Ackermann, L. et al. Org. Lett.2014 , 16, 1876-1879 |
| 1-Octene | AgBF4 | 65 | Ackermann, L. et al. Org. Lett.2014 , 16, 1876-1879 |
| 1-Octene | AgOAc | 42 | Ackermann, L. et al. Org. Lett.2014 , 16, 1876-1879 |
| Styrene | AgOTf | 91 | Ackermann, L. et al. Org. Lett.2014 , 16, 1876-1879 |
Experimental Protocol: Ru(II)/AgOTf-Catalyzed C-H Alkylation
A mixture of [RuCl2(p-cymene)]2 (5 mol%), BINAP (10 mol%), and AgOTf (20 mol%) is placed in a Schlenk tube under an argon atmosphere. Anhydrous THF (1 mL) is added, and the mixture is stirred at room temperature for 10 minutes. The N-arylpyrrolidine (1.0 equiv) and the alkene (1.5 equiv) are then added, and the reaction mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the α-alkylated product.
Caption: Simplified catalytic cycle for Ru/AgOTf-catalyzed C-H alkylation.
Reactions of Alkynes: Hydration and Other Transformations
The unique affinity of silver(I) for carbon-carbon triple bonds makes AgOTf an excellent catalyst for a variety of alkyne transformations, most notably hydration.
Hydration of Terminal Alkynes
AgOTf catalyzes the Markovnikov hydration of terminal alkynes to the corresponding methyl ketones with high efficiency. Comparative studies show its superiority over other silver salts in this transformation.
Table 4: Comparison of Silver Salts in the Hydration of Phenylacetylene
| Catalyst (10 mol%) | Time (h) | Yield (%) | Reference |
| AgOTf | 8 | 95 | Das, R. et al. Appl. Organomet. Chem.2012 , 26, 722-726 |
| AgBF4 | 12 | 80 | Das, R. et al. Appl. Organomet. Chem.2012 , 26, 722-726 |
| AgNO3 | 24 | 45 | Das, R. et al. Appl. Organomet. Chem.2012 , 26, 722-726 |
| AgOAc | 24 | 30 | Das, R. et al. Appl. Organomet. Chem.2012 , 26, 722-726 |
| Ag2CO3 | 24 | 25 | Das, R. et al. Appl. Organomet. Chem.2012 , 26, 722-726 |
Experimental Protocol: AgOTf-Catalyzed Alkyne Hydration
To a stirred solution of the terminal alkyne (1 mmol) in a 1:1 mixture of acetone (B3395972) and water (4 mL) is added this compound (5 mol%). The reaction mixture is stirred at 60 °C and monitored by TLC. After completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the methyl ketone.
References
Safety Operating Guide
Proper Disposal of Silver Trifluoromethanesulfonate: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of silver trifluoromethanesulfonate (B1224126) (AgOTf), ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. Silver trifluoromethanesulfonate, a versatile reagent in organic synthesis, is also a hazardous substance requiring specific disposal procedures. Adherence to these protocols is crucial not only for safety but also for environmental stewardship.
Immediate Safety and Handling Precautions
This compound is a light and moisture-sensitive solid that can cause irritation to the skin, eyes, and respiratory tract.[1] When handling this compound, always work in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat, is mandatory.[2] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled container for hazardous waste.[1][3]
Regulatory Compliance
The disposal of this compound and its waste products must be conducted in strict accordance with local, state, and federal regulations.[4] Chemical waste generators are responsible for correctly classifying their waste.[3] Due to its silver content, waste containing this compound may be classified under the EPA hazardous waste code D011 for silver toxicity if the extractable silver concentration is greater than 5 mg/L.[4] It may also be considered corrosive, falling under the EPA hazardous waste code D002.[4] It is imperative to consult your institution's environmental health and safety (EHS) office for specific guidance.
Disposal Procedures for this compound
For laboratories that generate waste containing this compound, a two-pronged approach is recommended: collection and segregation of waste, followed by either professional disposal or in-lab treatment to recover silver in a more stable form.
Option 1: Direct Disposal via Professional Waste Management
This is the most straightforward method for disposing of this compound waste.
-
Collect and Segregate: All waste containing this compound, including contaminated consumables and solutions, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[5]
Option 2: In-Lab Precipitation of Silver for Disposal
For aqueous waste streams containing dissolved this compound, precipitation of the silver as an insoluble and less hazardous salt is a viable pre-treatment step before final disposal. This procedure should be performed by trained personnel in a chemical fume hood.
The following is a detailed experimental protocol for the precipitation of silver from an aqueous solution of this compound as silver chloride (AgCl).
Materials:
-
Aqueous waste solution containing this compound
-
Saturated sodium chloride (NaCl) solution
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Beakers
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Deionized water
-
pH paper or pH meter
Procedure:
-
Acidification: In a suitable beaker within a chemical fume hood, acidify the aqueous this compound waste solution with dilute hydrochloric acid. This step helps to ensure complete precipitation.
-
Precipitation: While stirring, slowly add a saturated solution of sodium chloride to the acidified waste. A white precipitate of silver chloride (AgCl) will form. Continue adding the NaCl solution until no more precipitate is observed.
-
Digestion: Gently heat the mixture to near boiling and then allow it to cool slowly. This process, known as digestion, encourages the formation of larger, more easily filterable particles of AgCl.
-
Confirmation of Complete Precipitation: After the precipitate has settled, add a few more drops of the NaCl solution to the clear supernatant to ensure that all the silver has been precipitated. If more precipitate forms, repeat steps 2 and 3.
-
Filtration: Carefully decant the supernatant. Collect the silver chloride precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.
-
Washing: Wash the collected silver chloride precipitate with several portions of deionized water to remove any remaining soluble salts. Continue washing until the filtrate is neutral, which can be checked with pH paper.
-
Waste Management:
-
Silver Chloride (Solid Waste): The collected and washed silver chloride precipitate should be placed in a labeled hazardous waste container for solid silver compounds.
-
Filtrate (Liquid Waste): The filtrate should be tested to confirm the absence of silver. Once confirmed, it can be neutralized and disposed of as aqueous waste according to your institution's guidelines.
-
Summary of Waste Management Options
| Waste Stream | Disposal Method | Key Considerations |
| Solid this compound | Professional Waste Disposal | Collect in a labeled, sealed container. |
| Aqueous this compound | In-Lab Precipitation as AgCl | Requires trained personnel and a fume hood. |
| Contaminated Labware (e.g., gloves, wipes) | Professional Waste Disposal | Collect with solid waste. |
| Silver Chloride Precipitate | Professional Waste Disposal | Dispose of as solid silver hazardous waste. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Silver trifluoromethanesulfonate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Silver trifluoromethanesulfonate (B1224126) (also known as Silver triflate), a light and moisture-sensitive compound that can cause burns and irritation.[1][2] Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Silver trifluoromethanesulfonate, a comprehensive PPE strategy is necessary to prevent contact and exposure. This includes protection for the eyes, skin, and respiratory system.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | Protects against dust particles and chemical splashes that can cause serious eye irritation or burns.[1][3] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to skin irritation or burns.[1] |
| Body Protection | A lab coat, chemical-resistant apron, or a full protective suit in cases of severe exposure.[1][4] | Shields the skin from accidental spills and contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used when engineering controls are insufficient or if irritation is experienced.[1][2] | Minimizes the inhalation of dust, which can cause respiratory tract irritation.[2][3] |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are crucial in mitigating harm.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of milk or water. Seek immediate medical attention.[2] |
Operational and Disposal Plans
Handling and Storage: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation. It is sensitive to light and moisture and should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]
Spill Cleanup: In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE. Spilled material should be carefully swept or vacuumed up and placed into a suitable, labeled container for disposal.[2] Avoid creating dusty conditions during cleanup.
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[4] Do not allow the chemical or its wash water to enter drains.[4] It may be classified as hazardous waste due to corrosivity (B1173158) (EPA hazardous waste number D002) and toxicity if the silver content is high (EPA hazardous waste number D011).[4]
Workflow for Safe Handling
The following diagram outlines the necessary steps for safely managing this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
